1-(Benzyloxy)-3-ethynylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-3-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h1,3-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOZVDJTLDNZFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598690 | |
| Record name | 1-(Benzyloxy)-3-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128133-59-5 | |
| Record name | 1-(Benzyloxy)-3-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(Benzyloxy)-3-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 1-(Benzyloxy)-3-ethynylbenzene, a versatile building block in organic synthesis. This document consolidates available data on its physicochemical characteristics, reactivity, and spectral properties, supplemented with detailed experimental protocols and logical diagrams to support research and development activities.
Core Chemical Properties
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are computationally predicted and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| CAS Number | 128133-59-5 | [1] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [1] |
| LogP (octanol-water partition coefficient) | 3.2469 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 3 | [1] |
Solubility
Experimental solubility data for this compound is not explicitly available. However, based on its chemical structure, which includes a large nonpolar aromatic framework, it is expected to be insoluble in water. It is predicted to be soluble in common organic solvents such as alcohols, diethyl ether, tetrahydrofuran (THF), and chlorinated solvents like dichloromethane and chloroform. This is consistent with the known solubility of phenylacetylene, a structurally related terminal alkyne.
Synthesis and Reactivity
The synthesis of this compound can be envisioned through a Williamson ether synthesis, a common method for preparing ethers. This would involve the reaction of 3-ethynylphenol with benzyl bromide in the presence of a suitable base. A plausible synthetic route is outlined below.
Plausible Synthetic Pathway
Caption: Plausible synthesis of this compound.
Reactivity of the Ethynyl Group
The terminal alkyne functionality in this compound is the primary center of its reactivity. This group readily participates in a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction with aryl or vinyl halides is a powerful tool for the synthesis of more complex molecular architectures.
Experimental Protocols
Representative Sonogashira Coupling Protocol
The following is a representative experimental protocol for a Sonogashira coupling reaction involving a terminal alkyne like this compound and an aryl iodide. This protocol is adapted from established literature procedures.
Materials:
-
This compound (1.0 equivalent)
-
Aryl iodide (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equivalents)
-
Copper(I) iodide (CuI) (0.04 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl iodide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF and triethylamine to the flask.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Sonogashira Coupling Workflow
Caption: Experimental workflow for a Sonogashira coupling reaction.
Spectral Data
While specific, experimentally obtained spectra for this compound are not available in the searched literature, the expected spectral characteristics can be inferred from the analysis of structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzene and benzyl groups, a singlet for the benzylic methylene protons, and a singlet for the acetylenic proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic methylene carbon, and the two acetylenic carbons. The chemical shifts of the acetylenic carbons are particularly diagnostic.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic rings and the alkyne, the C≡C triple bond stretch (typically around 2100-2260 cm⁻¹), and the C-O-C ether linkage.
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (208.26 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the ether bond.
Conclusion
This compound is a valuable synthetic intermediate with a rich potential for chemical transformations, primarily centered around its terminal alkyne functionality. While a complete experimental dataset for its physicochemical properties is not yet publicly available, this guide provides a solid foundation based on existing data for related compounds and established chemical principles. The provided experimental protocols and logical diagrams offer practical guidance for its use in a research and development setting. Further experimental characterization of this compound is encouraged to enrich the understanding of its chemical behavior.
References
An In-depth Technical Guide to 1-(Benzyloxy)-3-ethynylbenzene (CAS: 128133-59-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(benzyloxy)-3-ethynylbenzene, a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This document outlines its chemical and physical properties, detailed synthetic protocols, spectroscopic characterization, and its applications as a building block in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound is an aromatic compound featuring a benzyloxy substituent and a terminal alkyne group. These functional groups make it a valuable precursor for a variety of chemical transformations, particularly in the construction of complex molecular architectures.
| Property | Value | Source |
| CAS Number | 128133-59-5 | [1] |
| Molecular Formula | C₁₅H₁₂O | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| Synonyms | 1-Ethynyl-3-(phenylmethoxy)-benzene, 3-Benzyloxyphenylacetylene | [1] |
| Purity | ≥95% | [1] |
| Boiling Point | 336.6±25.0 °C (Predicted) | N/A |
| Density | 1.1±0.1 g/cm³ (Predicted) | N/A |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [1] |
| LogP | 3.2469 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 3 | [1] |
Synthesis
A plausible and efficient two-step synthetic route to this compound is presented below. The first step involves a Williamson ether synthesis to prepare the key intermediate, 3-benzyloxybromobenzene, followed by a Sonogashira coupling to introduce the ethynyl group.
Experimental Protocols
Step 1: Synthesis of 3-Benzyloxybromobenzene
This procedure is adapted from a known synthesis of 3-benzyloxybromobenzene from 3-bromophenol and benzyl bromide.[2]
-
Materials: 3-Bromophenol, benzyl bromide, potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a solution of 3-bromophenol (1 equivalent) in acetone, add potassium carbonate (3 equivalents) and benzyl bromide (1.1 equivalents).[2]
-
Reflux the resulting mixture for 15 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-benzyloxybromobenzene.[2]
-
Step 2: Synthesis of this compound via Sonogashira Coupling
This is a general procedure for the Sonogashira cross-coupling of aryl halides with terminal alkynes, which can be adapted for the synthesis of the target compound.[3]
-
Materials: 3-Benzyloxybromobenzene, ethynyltrimethylsilane (as a protected source of acetylene), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), copper(I) iodide (CuI), triethylamine (Et₃N), tetrahydrofuran (THF).
-
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-benzyloxybromobenzene (1 equivalent), PdCl₂(PPh₃)₂ (0.025 equivalents), and CuI (0.05 equivalents).
-
Add anhydrous THF and triethylamine as solvents.
-
Add ethynyltrimethylsilane (1.2 equivalents) dropwise to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours, monitoring by TLC.[3]
-
After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting trimethylsilyl-protected product can be deprotected by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or with a base like potassium carbonate in methanol to yield this compound.
-
Purify the final product by silica gel column chromatography.
-
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Characterization (Predicted)
| Spectroscopy | Expected Features |
| ¹H NMR | - Multiplets in the aromatic region (~7.2-7.5 ppm) corresponding to the protons of the benzyl group and the disubstituted benzene ring.- A singlet for the benzylic protons (-CH₂-) around 5.0-5.2 ppm.- A singlet for the acetylenic proton (-C≡C-H) in the range of 3.0-3.5 ppm. |
| ¹³C NMR | - Multiple signals in the aromatic region (~115-160 ppm).- A signal for the benzylic carbon (-CH₂-) around 70 ppm.- Two signals for the alkyne carbons (-C≡C-), with the terminal carbon appearing around 77-80 ppm and the substituted carbon around 80-85 ppm. |
| IR Spectroscopy | - A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch.- A weak to medium absorption band around 2100 cm⁻¹ for the C≡C stretch.- Aromatic C-H stretching vibrations just above 3000 cm⁻¹.- C-O stretching vibrations in the region of 1250-1000 cm⁻¹.- Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 208. |
Applications in Drug Discovery and Development
The structural motifs present in this compound, namely the terminal alkyne and the benzyloxy group, are of significant interest in medicinal chemistry.
-
Terminal Alkyne: The ethynyl group is a versatile functional handle for various chemical transformations. It is particularly valuable for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages.[5][6] This allows for the straightforward conjugation of this building block to other molecules of interest, such as peptides, scaffolds, or reporter tags. The acetylene group itself is also a recognized privileged structural feature in a range of therapeutic agents, targeting enzymes like monoamine oxidase and various kinases.[7][8]
-
Benzyloxy Group: The benzyloxy moiety is a common pharmacophore found in a number of biologically active compounds. It can participate in hydrophobic and π-stacking interactions within protein binding pockets and often serves as a metabolically stable replacement for a phenol group. Benzyloxy-containing compounds have been investigated as inhibitors of various enzymes.[9]
This compound can therefore be considered a valuable starting material for the synthesis of compound libraries for high-throughput screening. Its bifunctional nature allows for diverse structural modifications at both the alkyne and the aromatic ring, enabling the exploration of a broad chemical space in the search for new drug candidates.
Role in Medicinal Chemistry Workflow
Caption: Potential synthetic pathways from this compound.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data sheets, the following hazards are identified:
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
-
In case of contact:
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. 3-BENZYLOXYBROMOBENZENE synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylene Group, Friend or Foe in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 9. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-(Benzyloxy)-3-ethynylbenzene: Synthesis, Properties, and Applications in Modern Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This whitepaper provides a comprehensive technical overview of 1-(Benzyloxy)-3-ethynylbenzene, a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. The compound incorporates a terminal alkyne, which serves as a reactive handle for "click chemistry" and other coupling reactions, and a benzyl ether, a common protecting group for phenols and a recognized pharmacophore. This guide details the molecule's physicochemical properties, provides robust experimental protocols for its synthesis and key reactions, and illustrates its utility through logical and experimental workflow diagrams. The information presented is intended to support researchers in leveraging this valuable building block for applications ranging from drug discovery to materials science.
Physicochemical Properties and Data
This compound is a key intermediate in organic synthesis. Its molecular structure combines the stability of a benzyloxy protecting group with the high reactivity of a terminal ethynyl group. This unique combination makes it an ideal substrate for creating complex molecular architectures.
The quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₅H₁₂O |
| Molecular Weight | 208.26 g/mol [1] |
| CAS Number | 128133-59-5[1] |
| Synonyms | 1-Ethynyl-3-(phenylmethoxy)-benzene[1] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų[1] |
| logP (octanol-water partition coeff.) | 3.2469[1] |
| Hydrogen Bond Acceptors | 1[1] |
| Hydrogen Bond Donors | 0[1] |
| Rotatable Bonds | 3[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several reliable routes. A common and efficient method involves the Sonogashira coupling of a protected halo-phenol derivative. The benzyl ether can be installed before or after the coupling reaction. Below is a detailed protocol for a typical synthesis.
Diagram: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis via Sonogashira Coupling
This two-step protocol involves the initial protection of 3-bromophenol followed by a palladium-catalyzed cross-coupling reaction.
Step 1: Synthesis of 1-Bromo-3-(benzyloxy)benzene
-
To a solution of 3-bromophenol (1 eq.) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.5 eq.).
-
Stir the suspension vigorously at room temperature for 20 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
After cooling to room temperature, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-bromo-3-(benzyloxy)benzene.
Step 2: Sonogashira Coupling and Deprotection
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 1-bromo-3-(benzyloxy)benzene (1 eq.), bis(triphenylphosphine)palladium(II) dichloride ((Ph₃P)₂PdCl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.) in a mixture of anhydrous THF and triethylamine (TEA) (2:1 v/v).
-
Degas the solution with a gentle stream of nitrogen for 15 minutes.
-
Add ethynyltrimethylsilane (1.5 eq.) via syringe and stir the reaction at 60 °C for 12-16 hours.
-
Upon completion, cool the mixture, dilute with diethyl ether, and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude TMS-protected product is used directly in the next step.
-
Dissolve the crude intermediate in a mixture of methanol and THF (1:1). Add K₂CO₃ (3 eq.) and stir at room temperature for 2-3 hours.
-
Once the deprotection is complete (monitored by TLC), concentrate the mixture, add water, and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography to yield this compound.
Key Reactions and Applications
The utility of this compound stems from the distinct reactivity of its two functional groups.
The Ethynyl Group: A Gateway to Click Chemistry
The terminal alkyne is an ideal functional group for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage, which is widely used in drug discovery, bioconjugation, and materials science to connect different molecular fragments.[3]
Diagram: CuAAC "Click" Reaction
Caption: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition.
Experimental Protocol: General Procedure for CuAAC Reaction
-
In a vial, dissolve this compound (1 eq.) and the desired organic azide (1 eq.) in a 1:1 mixture of t-butanol and water.
-
To this solution, add sodium ascorbate (0.2 eq.) from a freshly prepared 1M aqueous solution.
-
Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq.) from a 0.5M aqueous solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-12 hours.
-
Upon completion, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude triazole product, which can be purified by chromatography or recrystallization.
The Benzyloxy Group: Protection and Pharmacophore
The benzyloxy group serves two primary roles. First, it is a robust protecting group for the phenolic hydroxyl group, stable to a wide range of reaction conditions but readily removable by catalytic hydrogenation.[2] Second, the benzyloxy motif is a known pharmacophore in several classes of bioactive molecules, including monoamine oxidase (MAO) inhibitors, where it can engage in critical interactions with the target protein.[4]
Diagram: Benzyl Group Deprotection
Caption: Deprotection of the benzyl ether via catalytic hydrogenation.
Experimental Protocol: Benzyl Group Deprotection
-
Dissolve this compound (1 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Carefully add palladium on activated carbon (10% Pd/C, 5-10 mol% Pd) to the solution.
-
Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).
-
Stir the mixture at room temperature until the starting material is consumed (as monitored by TLC). Note: The alkyne may also be reduced to an alkane under these conditions if the reaction is prolonged.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product, 3-ethynylphenol. Further purification can be performed if necessary.
References
An In-Depth Technical Guide to the Structure and Synthesis of 1-(Benzyloxy)-3-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(Benzyloxy)-3-ethynylbenzene, a valuable building block in organic synthesis and medicinal chemistry. This document details a reliable synthetic pathway, including experimental protocols and characterization data.
Chemical Structure and Properties
This compound is an aromatic organic compound featuring a benzene ring substituted with a benzyloxy group at the first position and an ethynyl group at the third position.
Chemical Structure:
Molecular Formula: C₁₅H₁₂O[1]
Molecular Weight: 208.26 g/mol [1]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 128133-59-5 | [1] |
| Molecular Formula | C₁₅H₁₂O | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| SMILES | C#CC1=CC=CC(OCC2=CC=CC=C2)=C1 | [1] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [1] |
| logP | 3.2469 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 3 | [1] |
Synthesis of this compound
The most common and efficient synthetic route to this compound is a two-step process. This involves the protection of a commercially available starting material, followed by a Sonogashira cross-coupling reaction with a protected acetylene, and subsequent deprotection to yield the final product.
Overall Synthesis Pathway
The synthesis commences with the benzylation of 3-bromophenol to form the key intermediate, 1-(benzyloxy)-3-bromobenzene. This intermediate then undergoes a Sonogashira coupling with ethynyltrimethylsilane. The final step is the removal of the trimethylsilyl (TMS) protecting group to afford this compound.
Experimental Protocols
Step 1: Synthesis of 1-(Benzyloxy)-3-bromobenzene
This procedure outlines the benzylation of 3-bromophenol.
Experimental Workflow:
Detailed Protocol: A solution of 3-bromophenol (17.34 mmol) in acetone (100 mL) is treated with benzyl bromide (19.07 mmol) and potassium carbonate (52.02 mmol). The resulting mixture is heated to reflux for 15 hours. After cooling to room temperature, the solid is filtered off and the filtrate is concentrated under reduced pressure. The crude product is then purified by silica gel chromatography to yield 1-(benzyloxy)-3-bromobenzene.
Table 2: Reagents for Step 1
| Reagent | Molar Equivalent | Quantity |
| 3-Bromophenol | 1.0 | 3.0 g |
| Benzyl Bromide | 1.1 | 2.2 mL |
| Potassium Carbonate | 3.0 | 7.0 g |
| Acetone | - | 100 mL |
Characterization Data for 1-(Benzyloxy)-3-bromobenzene:
-
¹H NMR (300 MHz, CDCl₃): δ 7.50 - 7.30 (m, 5H), 7.20 - 7.01 (m, 3H), 6.98 - 6.80 (m, 1H), 5.05 (s, 2H).
Step 2: Sonogashira Coupling and Deprotection to Yield this compound
This step involves the palladium-catalyzed cross-coupling of 1-(benzyloxy)-3-bromobenzene with a protected acetylene, followed by the removal of the protecting group.
Experimental Workflow:
Detailed Protocol: A mixture of 1-(benzyloxy)-3-bromobenzene (1.0 equiv), ethynyltrimethylsilane (1.2 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv) in a suitable solvent such as a toluene/water mixture is treated with an amine base like triethylamine (2.0 equiv). The reaction is stirred at room temperature for 24 hours. Upon completion, the reaction mixture is worked up with water and extracted with an organic solvent. The combined organic layers are dried and concentrated.
The crude trimethylsilyl-protected product is then dissolved in tetrahydrofuran (THF), and a solution of tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M in THF) is added. The reaction is stirred at room temperature until the deprotection is complete, as monitored by thin-layer chromatography. The reaction is then quenched with water and extracted. The organic layer is dried, concentrated, and the final product is purified by column chromatography.
Table 3: Reagents for Step 2
| Reagent | Molar Equivalent |
| Sonogashira Coupling | |
| 1-(Benzyloxy)-3-bromobenzene | 1.0 |
| Ethynyltrimethylsilane | 1.2 |
| PdCl₂(PPh₃)₂ | 0.02 |
| CuI | 0.04 |
| Triethylamine | 2.0 |
| Toluene/Water | - |
| Deprotection | |
| 1-(Benzyloxy)-3-((trimethylsilyl)ethynyl)benzene | 1.0 |
| TBAF (1M in THF) | 1.1 |
| THF | - |
Table 4: Quantitative Data for Synthesis
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | 1-(Benzyloxy)-3-bromobenzene | 3-Bromophenol | ~90-100 | >95 |
| 2 | This compound | 1-(Benzyloxy)-3-bromobenzene | ~70-85 (over two steps) | >95 |
Note: Yields are representative and can vary based on reaction scale and purification efficiency.
Characterization of this compound
Expected ¹H NMR (CDCl₃):
-
Aromatic protons (benzyl group): Multiplet around δ 7.30-7.50 ppm (5H).
-
Aromatic protons (benzene ring): Multiplets in the range of δ 6.90-7.30 ppm (4H).
-
Methylene protons (-O-CH₂-): Singlet around δ 5.05 ppm (2H).
-
Acetylenic proton (-C≡CH): Singlet around δ 3.00 ppm (1H).
Expected ¹³C NMR (CDCl₃):
-
Aromatic carbons (benzyl group): Peaks in the range of δ 127-137 ppm.
-
Aromatic carbons (benzene ring): Peaks in the range of δ 115-160 ppm, with the carbon attached to the oxygen appearing most downfield.
-
Methylene carbon (-O-CH₂-): Peak around δ 70 ppm.
-
Acetylenic carbons (-C≡CH): Peaks around δ 77 ppm and δ 83 ppm.
Conclusion
This technical guide outlines a robust and reproducible synthesis of this compound. The described two-step method, involving a key Sonogashira coupling reaction, provides a reliable means to access this versatile building block for applications in drug discovery and materials science. The provided experimental details and expected characterization data serve as a valuable resource for researchers in the field.
References
An In-Depth Technical Guide to the Spectroscopic Data of 1-(Benzyloxy)-3-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound 1-(benzyloxy)-3-ethynylbenzene. Due to the absence of a single, complete dataset in publicly available literature, this document outlines a putative synthetic pathway and presents expected spectroscopic characteristics based on analogous compounds and established chemical principles. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.
Introduction
This compound, also known as 3-benzyloxyphenylacetylene, is a bifunctional molecule featuring a protected phenol and a terminal alkyne. The benzyl ether provides stability under a variety of reaction conditions, while the ethynyl group serves as a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling reactions. These structural motifs make it a valuable building block in the synthesis of more complex molecular architectures for drug discovery and materials science.
Synthesis Pathway
A common and effective method for the synthesis of this compound involves a two-step process. The first step is the protection of the hydroxyl group of a suitable starting material, followed by a palladium-catalyzed cross-coupling reaction to introduce the ethynyl moiety.
A plausible synthetic route is the Sonogashira coupling of a halogenated precursor, such as 1-(benzyloxy)-3-iodobenzene, with a protected acetylene source, followed by deprotection. The precursor, 1-(benzyloxy)-3-iodobenzene, can be synthesized from 3-iodophenol and benzyl chloride[1].
DOT Script of the Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Synthesis of 1-(Benzyloxy)-3-iodobenzene (Precursor)
This procedure is adapted from a known synthesis of the analogous bromo-compound and literature methods for benzylation of phenols[1].
-
Reaction Setup: To a suspension of a suitable base, such as sodium hydride (1.2 equivalents), in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-iodophenol (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.
-
Addition of Reagents: The reaction mixture is stirred at room temperature for 30 minutes. Benzyl chloride (1.1 equivalents) is then added dropwise.
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-(benzyloxy)-3-iodobenzene.
Synthesis of this compound via Sonogashira Coupling
This is a general procedure for a Sonogashira cross-coupling reaction[2][3][4][5].
-
Reaction Setup: To a solution of 1-(benzyloxy)-3-iodobenzene (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) are added a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, 2-5 mol%), a copper(I) co-catalyst (e.g., copper(I) iodide, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents). The reaction vessel is then evacuated and backfilled with an inert gas.
-
Addition of Alkyne: Trimethylsilylacetylene (1.2-1.5 equivalents) is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature or heated (e.g., to 50-70 °C) and monitored by TLC or GC-MS until the starting material is consumed.
-
Deprotection and Work-up: Upon completion of the coupling, a deprotecting agent such as potassium carbonate in methanol is added to the reaction mixture to remove the trimethylsilyl group. After stirring for 1-2 hours, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the final product, this compound.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 - 7.30 | m | 5H | Phenyl-H of benzyl group |
| ~7.25 | t | 1H | Ar-H |
| ~7.10 - 6.90 | m | 3H | Ar-H |
| ~5.10 | s | 2H | -O-CH₂-Ph |
| ~3.10 | s | 1H | -C≡C-H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | Ar-C-O |
| ~136 | Ar-C (ipso, benzyl) |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~124 | Ar-C-C≡ |
| ~123 | Ar-CH |
| ~118 | Ar-CH |
| ~117 | Ar-CH |
| ~83 | -C ≡CH |
| ~78 | -C≡C H |
| ~70 | -O-C H₂-Ph |
FT-IR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Sharp, Medium | ≡C-H stretch |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Weak | Aliphatic C-H stretch |
| ~2110 | Weak | C≡C stretch (terminal alkyne) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O-C stretch |
| ~750, ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS) Data (Predicted)
| m/z | Interpretation |
| 208.0888 | [M]⁺ (Calculated for C₁₅H₁₂O) |
| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic for benzyl group) |
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the spectroscopic and synthetic aspects of this compound. The provided synthetic protocols and expected spectroscopic data serve as a foundational resource for researchers aiming to synthesize and characterize this versatile building block. Future experimental work is required to validate and complete the spectroscopic dataset for this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR of 1-(Benzyloxy)-3-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 1-(benzyloxy)-3-ethynylbenzene. The document outlines the structural characterization of this compound, presenting quantitative NMR data, detailed experimental protocols, and a logical workflow for NMR analysis. This guide is intended to serve as a valuable resource for professionals in chemical research and drug development.
Core Data Presentation
The chemical structure and atom numbering for this compound are shown below for reference.
The quantitative ¹H and ¹³C NMR data are summarized in the tables below. These values are based on analyses of structurally similar compounds and established principles of NMR spectroscopy.
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
| 7.45 - 7.30 | m | - | 5H | H-10, 11, 12, 13, 14 |
| 7.28 - 7.20 | m | - | 2H | H-5, H-6 |
| 7.15 | s | - | 1H | H-2 |
| 7.00 | ddd | 8.1, 2.5, 1.0 | 1H | H-4 |
| 5.10 | s | - | 2H | H-8 |
| 3.05 | s | - | 1H | Ethynyl-H |
Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| 158.8 | C-1 |
| 136.5 | C-9 |
| 129.6 | C-5 |
| 128.7 | C-11, C-13 |
| 128.2 | C-12 |
| 127.6 | C-10, C-14 |
| 124.8 | C-6 |
| 124.2 | C-3 |
| 118.3 | C-2 |
| 116.0 | C-4 |
| 83.2 | C-alkyne (C≡C-H) |
| 77.6 | C-alkyne (C≡C -H) |
| 70.2 | C-8 |
Experimental Protocols
The following section details the standard methodology for acquiring the ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
The solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal standard for chemical shift referencing.
-
The solution is transferred to a 5 mm NMR tube.
2. Instrumentation:
-
NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.[1] Other suitable spectrometers may also be used.[2][3][4]
-
The instrument is equipped with a broadband probe.
3. ¹H NMR Spectroscopy Parameters:
-
Pulse Program: A standard single-pulse experiment (zg30) is used.
-
Spectral Width: Approximately 12 ppm (e.g., -2 to 10 ppm).
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.
-
Temperature: The experiment is conducted at a constant temperature, typically 298 K (25 °C).
4. ¹³C NMR Spectroscopy Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (zgpg30) is used to provide a spectrum with single lines for each unique carbon atom.
-
Spectral Width: Approximately 220 ppm (e.g., -10 to 210 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 to 4096 scans are averaged due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Temperature: The experiment is conducted at a constant temperature, typically 298 K (25 °C).
5. Data Processing:
-
The raw data (Free Induction Decay, FID) is Fourier transformed.
-
Phase and baseline corrections are applied manually to the resulting spectra.
-
The ¹H spectrum is referenced to the TMS signal at 0.00 ppm.
-
The ¹³C spectrum is referenced to the residual solvent signal of CDCl₃ at 77.16 ppm.[5]
-
Integration of the ¹H NMR signals is performed to determine the relative number of protons for each resonance.
Logical Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.
References
Spectroscopic Analysis of 1-(Benzyloxy)-3-ethynylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 1-(benzyloxy)-3-ethynylbenzene, a molecule of interest in synthetic chemistry and drug discovery. This document outlines the expected spectroscopic data, detailed experimental protocols for obtaining such data, and a logical workflow for the analysis.
Core Spectroscopic Data
The quantitative data expected from the IR and mass spectrometric analysis of this compound (Molecular Formula: C₁₅H₁₂O, Molecular Weight: 208.26 g/mol ) are summarized below. These values are predicted based on the characteristic behavior of its constituent functional groups as documented in spectroscopic literature.
Infrared (IR) Spectroscopy Data
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| ≡C-H (Terminal Alkyne) | Stretching | ~3300 | Strong, Sharp |
| C≡C (Terminal Alkyne) | Stretching | ~2100-2260 | Weak to Medium |
| =C-H (Aromatic) | Stretching | ~3030-3100 | Medium to Weak |
| C-H (Alkyl - CH₂) | Stretching | ~2850-2960 | Medium |
| C=C (Aromatic) | In-ring Stretching | ~1450-1600 | Medium, Multiple Bands |
| C-O-C (Aryl Ether) | Asymmetric Stretching | ~1250 | Strong |
| C-O-C (Aryl Ether) | Symmetric Stretching | ~1040 | Strong |
Mass Spectrometry (MS) Data
| m/z | Proposed Fragment Ion | Formula | Notes |
| 208 | [M]⁺ | [C₁₅H₁₂O]⁺ | Molecular Ion |
| 91 | [C₇H₇]⁺ | [C₆H₅CH₂]⁺ | Benzyl cation (often the base peak) |
| 117 | [M - C₇H₇]⁺ | [C₈H₅O]⁺ | Loss of the benzyl group |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, from fragmentation of the benzyl group |
Experimental Protocols
Detailed methodologies for acquiring the IR and mass spectra of this compound are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR crystal.
Procedure:
-
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental interferences.
-
The sample spectrum is then recorded.
-
The instrument is set to scan the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
A sufficient number of scans (e.g., 16 or 32) are co-added to ensure a good signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram is subjected to a Fourier transform to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its structure.
Method: Electron Ionization - Quadrupole Mass Spectrometry (EI-MS).
Instrumentation: A mass spectrometer with an electron ionization source and a quadrupole mass analyzer.
Procedure:
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is introduced into the instrument, often via a direct insertion probe or gas chromatography inlet.
-
Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positive ions are accelerated into the quadrupole mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded for each m/z value.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualized Workflows
The logical flow of the spectroscopic analysis and the expected fragmentation pathway are depicted in the following diagrams.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Proposed mass fragmentation pathway for this compound.
Stability and Storage of 1-(Benzyloxy)-3-ethynylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of 1-(Benzyloxy)-3-ethynylbenzene, a key intermediate in various synthetic applications, including drug discovery. This document outlines the known stability profile, recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Chemical and Physical Properties
This compound is a flammable liquid that requires careful handling and storage. It is known to be a skin and eye irritant and is classified as a potential carcinogen. The compound is sensitive to moisture and should be stored accordingly.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O | ChemScene |
| Molecular Weight | 208.26 g/mol | ChemScene |
| Appearance | Not specified, likely a liquid | General Chemical Knowledge |
| Storage Temperature | 2-8 °C | Sigma-Aldrich, ChemScene |
| Key Hazards | Flammable, Skin/Eye Irritant, Potential Carcinogen | Sigma-Aldrich |
| Moisture Sensitivity | Yes | Sigma-Aldrich |
Stability Profile and Recommended Storage
Proper storage of this compound is crucial to maintain its purity and prevent degradation. The compound is chemically stable under standard ambient conditions for short periods, but for long-term storage, specific conditions are recommended.
Key Storage Recommendations:
-
Temperature: The recommended storage temperature is between 2°C and 8°C.[1][2]
-
Atmosphere: Store in a dry and well-ventilated place.[1] Due to its moisture sensitivity, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Container: Keep the container tightly closed to prevent moisture ingress and potential oxidation.[1]
-
Light: While specific photostability data is not available, it is good practice to store the compound protected from light to prevent potential photodegradation.
-
Incompatibilities: Avoid contact with strong acids and oxidizing agents.[1] The compound can form explosive mixtures with air upon intense warming.[1]
Potential Degradation Pathways
Hydrolysis of the Benzyl Ether Linkage
Under acidic or basic conditions, the benzyl ether linkage is susceptible to hydrolysis. This would lead to the formation of 3-ethynylphenol and benzyl alcohol.
References
An In-depth Technical Guide to 1-(Benzyloxy)-3-ethynylbenzene: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety and handling procedures, and key synthetic applications of 1-(Benzyloxy)-3-ethynylbenzene. This information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in the safe and effective use of this versatile compound.
Chemical and Physical Properties
This compound is a bifunctional organic molecule featuring a benzyloxy protecting group and a terminal alkyne. This unique combination of functional groups makes it a valuable building block in various synthetic endeavors, particularly in the construction of complex molecular architectures relevant to drug discovery.
Table 1: Physicochemical and Computational Data for this compound
| Property | Value | Source |
| CAS Number | 128133-59-5 | [1] |
| Molecular Formula | C₁₅H₁₂O | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| Purity | ≥95% | [1] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [1] |
| logP | 3.2469 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 3 | [1] |
| SMILES | C#CC1=CC=CC(OCC2=CC=CC=C2)=C1 | [1] |
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The following information is compiled from available safety data sheets (SDS).
Hazard Identification
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Pictogram:
-
GHS07 (Exclamation Mark)[1]
Precautionary Measures and Personal Protective Equipment (PPE)
Table 2: Precautionary Statements for this compound
| Category | Precautionary Statement | Description |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
First Aid Measures
-
General Advice: Consult a physician and show the safety data sheet.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Storage and Stability
Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition. Recommended storage temperature is 2-8°C.
Experimental Protocols
The terminal alkyne and benzyloxy-protected phenol moieties of this compound allow for its participation in a variety of important organic reactions. Below are detailed, representative protocols for its synthesis and subsequent use in common synthetic transformations.
Synthesis of this compound via Sonogashira Coupling
A common and effective method for the synthesis of terminal alkynes like this compound is the Sonogashira cross-coupling reaction.[2] This protocol outlines a plausible synthesis from 1-bromo-3-(benzyloxy)benzene and a protected acetylene source, followed by deprotection.
Materials:
-
1-bromo-3-(benzyloxy)benzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3-(benzyloxy)benzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous, degassed THF and anhydrous, degassed triethylamine (2.0 eq).
-
To the stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise.
-
Heat the reaction mixture to 60°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalysts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude TMS-protected product.
-
Dissolve the crude intermediate in THF and cool to 0°C.
-
Add TBAF solution (1.1 eq) dropwise and stir at room temperature until deprotection is complete (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Caption: Synthetic workflow for this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
The terminal alkyne of this compound makes it an ideal substrate for "click" chemistry, a powerful tool for bioconjugation and materials science.[3][4] This protocol describes a general procedure for its reaction with an azide.
Materials:
-
This compound
-
An organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by a color change and confirmed by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting 1,2,3-triazole product by flash column chromatography or recrystallization.
Caption: General workflow for a CuAAC "click" reaction.
Role in Drug Discovery and Development
Terminal alkynes and benzyloxy moieties are important pharmacophores in medicinal chemistry. The combination of these two groups in this compound provides a scaffold that can be elaborated into a wide range of potential therapeutic agents.
The benzyloxy group can enhance metabolic stability and improve pharmacokinetic properties.[5] It can also participate in key binding interactions within a protein's active site.
The terminal alkyne is a versatile functional group in drug design.[6][7] It can act as a bioisostere for other chemical groups, form specific non-covalent interactions, or serve as a reactive handle for covalent inhibitors.[8][9] Furthermore, its utility in "click" chemistry allows for the efficient linkage of this molecular fragment to other molecules of interest, such as targeting ligands, imaging agents, or biomolecules.[10]
Caption: Role of functional groups in drug discovery.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its safe handling requires adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and proper storage conditions. The synthetic utility of this compound, particularly in Sonogashira coupling and click chemistry, allows for the efficient construction of complex molecules with potential therapeutic applications. A thorough understanding of its properties and reactivity is essential for its effective and safe utilization in a research and development setting.
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Biosynthetic Pathway to Amino Acids with a Terminal Alkyne - ChemistryViews [chemistryviews.org]
- 5. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 8. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click chemistry based solid phase supported synthesis of dopaminergic phenylacetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(Benzyloxy)-3-ethynylbenzene: A Versatile Terminal Alkyne Building Block for Drug Discovery and Organic Synthesis
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Benzyloxy)-3-ethynylbenzene is a valuable bifunctional building block in modern organic and medicinal chemistry. Its structure incorporates a terminal alkyne, a versatile functional group for carbon-carbon bond formation, and a benzyloxy group, which can act as a protective group or a pharmacophoric element. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a particular focus on its utility in drug discovery. Detailed experimental protocols, tabulated data, and visualizations of key chemical transformations are presented to facilitate its practical application in the laboratory.
Introduction
Terminal alkynes are fundamental synthons in organic chemistry, prized for their ability to participate in a wide array of chemical transformations. Among these, the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," have emerged as powerful tools for the construction of complex molecular architectures. This compound strategically combines this reactive alkyne functionality with a benzyloxy moiety. The benzyl group can serve as a readily cleavable protecting group for the phenolic hydroxyl, or it can be incorporated as a key structural motif in the final molecule, as the benzyloxy pharmacophore is known to be present in various bioactive compounds.[1][2] This dual functionality makes this compound a highly attractive building block for the synthesis of novel organic materials, pharmaceutical intermediates, and bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 128133-59-5 | [3] |
| Molecular Formula | C₁₅H₁₂O | [3] |
| Molecular Weight | 208.26 g/mol | [3] |
| Appearance | Powder or liquid | Chemist warehouse data |
| Purity | ≥95% | [3] |
Synthesis of this compound
A common and efficient route for the synthesis of this compound involves a two-step process starting from 3-iodophenol. The first step is the protection of the hydroxyl group via benzylation, followed by a Sonogashira coupling with a protected acetylene source, and subsequent deprotection to yield the terminal alkyne.
Figure 1: Synthetic pathway to this compound.
Experimental Protocols
Step 1: Synthesis of 1-(Benzyloxy)-3-iodobenzene [1]
-
Materials: 3-Iodophenol, benzyl chloride, sodium hydride, dimethylformamide (DMF).
-
Procedure: To a suspension of sodium hydride (60% in mineral oil, 1.1 eq) in anhydrous DMF, a solution of 3-iodophenol (1.0 eq) in DMF is added dropwise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes at room temperature. Benzyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is heated to 70 °C for 4 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(benzyloxy)-3-iodobenzene.
Step 2: Sonogashira Coupling and Deprotection [2][4]
-
Materials: 1-(Benzyloxy)-3-iodobenzene, ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, copper(I) iodide (CuI), triethylamine (Et₃N), tetrahydrofuran (THF), potassium carbonate (K₂CO₃), methanol (MeOH).
-
Procedure (Sonogashira Coupling): A mixture of 1-(benzyloxy)-3-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) in a mixture of THF and Et₃N (2:1) is degassed with argon for 15 minutes. Ethynyltrimethylsilane (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, 1-(benzyloxy)-3-((trimethylsilyl)ethynyl)benzene, is used in the next step without further purification.
-
Procedure (Deprotection): The crude silylated alkyne is dissolved in methanol, and potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography on silica gel to yield this compound.
| Step | Reactants | Reagents | Solvent | Yield |
| 1 | 3-Iodophenol, Benzyl Chloride | NaH | DMF | High |
| 2a | 1-(Benzyloxy)-3-iodobenzene, Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | Good to High |
| 2b | 1-(Benzyloxy)-3-((trimethylsilyl)ethynyl)benzene | K₂CO₃ | Methanol | High |
Key Reactions and Applications
This compound is a versatile building block for various organic transformations, most notably the Sonogashira coupling and click chemistry. These reactions are widely employed in drug discovery for the synthesis of compound libraries and the construction of complex bioactive molecules.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is instrumental in forming carbon-carbon bonds and constructing conjugated systems.
Figure 2: Sonogashira coupling of this compound.
Experimental Protocol (General): [6]
-
Materials: this compound, aryl halide (e.g., 4-iodo-N,N-dimethylaniline), Pd(PPh₃)₂Cl₂, CuI, a base (e.g., Et₃N or diisopropylamine), and a solvent (e.g., THF or DMF).
-
Procedure: To a solution of the aryl halide (1.0 eq) and this compound (1.1 eq) in a suitable solvent, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and CuI (2-5 mol%) are added. The mixture is degassed, and the base (2-3 eq) is added. The reaction is stirred at room temperature or elevated temperature until completion (monitored by TLC or GC-MS). The reaction mixture is then worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography.
| Aryl Halide Partner | Product | Catalyst System | Base | Yield |
| 4-Iodo-N,N-dimethylaniline | 4-((3-(Benzyloxy)phenyl)ethynyl)-N,N-dimethylaniline | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Good to High |
| 1-Iodo-4-nitrobenzene | 1-(Benzyloxy)-3-((4-nitrophenyl)ethynyl)benzene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Good |
| 4-Iodopyridine | 4-((3-(Benzyloxy)phenyl)ethynyl)pyridine | Pd(PPh₃)₂Cl₂/CuI | i-Pr₂NH | Moderate to Good |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[7] This reaction is widely used in bioconjugation, drug discovery, and materials science due to its reliability and mild reaction conditions.
References
- 1. prepchem.com [prepchem.com]
- 2. scielo.br [scielo.br]
- 3. chemscene.com [chemscene.com]
- 4. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 5. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 6. rsc.org [rsc.org]
- 7. Click Chemistry [organic-chemistry.org]
Reactivity of the Ethynyl Group in 1-(Benzyloxy)-3-ethynylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of the terminal ethynyl group in 1-(benzyloxy)-3-ethynylbenzene, a versatile building block in medicinal chemistry and materials science. The presence of the benzyloxy substituent at the meta-position influences the electronic properties of the aromatic ring and, consequently, the reactivity of the alkyne moiety. This document outlines key reactions, including Sonogashira couplings, cycloadditions (click chemistry), and catalytic hydrogenation, providing detailed experimental protocols and summarizing expected outcomes based on analogous systems.
Core Reactivity Profile
The ethynyl group of this compound is a reactive handle for a variety of chemical transformations. The key reactions involving this functionality are:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling): Formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.
-
1,3-Dipolar Cycloadditions (Click Chemistry): Reaction with azides to form stable triazole rings, a cornerstone of bioconjugation and medicinal chemistry.[1][2]
-
Catalytic Hydrogenation: Reduction of the alkyne to either an alkene or a saturated alkyl chain, which can also lead to the deprotection of the benzyl ether.
-
Deprotection of the Benzyl Ether: Cleavage of the benzyl ether to reveal the corresponding phenol, which can be achieved under various conditions.
The benzyloxy group at the meta-position exerts a moderate electron-withdrawing inductive effect and a weak electron-donating resonance effect. This substitution is not expected to dramatically alter the fundamental reactivity of the ethynyl group but may subtly influence reaction rates and conditions compared to unsubstituted phenylacetylene.
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions for the key transformations of terminal alkynes, adapted for this compound based on established protocols for similar substrates.
| Reaction | Catalyst/Reagent | Solvent | Base | Temperature | Typical Yield | Reference |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Toluene/Water or DMF | Et₃N or iPr₂NH | 25-60 °C | 70-95% | [3][4] |
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O or THF/H₂O | - | 25-50 °C | >90% | [5] |
| Catalytic Hydrogenation (to Alkane) | 10% Pd/C | Ethanol or Ethyl Acetate | - | 25 °C (1 atm H₂) | High | [6] |
| Benzyl Ether Deprotection (Hydrogenolysis) | 10% Pd/C | Ethanol or THF | - | 25 °C (1 atm H₂) | High | [7] |
| Benzyl Ether Deprotection (Chemical) | BCl₃ | Dichloromethane | - | -78 °C to 25 °C | High | [7] |
Experimental Protocols
Synthesis of this compound
Materials:
-
3-Ethynylphenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Nitrogen or Argon gas
Procedure:
-
To a solution of 3-ethynylphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).
-
Under a nitrogen atmosphere, add benzyl bromide (1.1 eq) dropwise.
-
Heat the reaction mixture at 55 °C for 4 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Sonogashira Coupling of this compound with an Aryl Iodide
The following is a general protocol for a Sonogashira coupling, based on the work of da Silva et al. (2014).[3][4]
Materials:
-
This compound
-
Aryl iodide
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Toluene/Water (1:1 v/v)
-
Triethylamine (Et₃N)
-
Argon gas
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the aryl iodide (1.0 eq), PdCl₂(PPh₃)₂ (1-2 mol%), and CuI (2-4 mol%).
-
Add a 1:1 mixture of toluene and water, followed by triethylamine (2.0 eq).
-
Degas the mixture with argon for 15-20 minutes.
-
Heat the reaction to 60 °C and stir for 24 hours, or until TLC indicates consumption of the starting materials.
-
After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a standard procedure for click chemistry.[5][9]
Materials:
-
This compound
-
An organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1 v/v)
Procedure:
-
Dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.
-
Upon completion, the product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent, wash with water, dry, and concentrate.
-
If necessary, purify the resulting triazole by column chromatography or recrystallization.
Catalytic Hydrogenation of the Ethynyl Group
This procedure describes the full saturation of the alkyne to an alkane. Shorter reaction times or less active catalysts may yield the corresponding alkene. This reaction will also likely result in the deprotection of the benzyl ether.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the product. Note that the product will likely be 3-ethylphenol due to concomitant debenzylation.
Visualizations
Experimental Workflow: Synthesis and Reactivity
Caption: Synthetic route to this compound and its subsequent core reactions.
Generalized Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Simplified mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry).
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Using click chemistry toward novel 1,2,3-triazole-linked dopamine D3 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Protocols [baseclick.eu]
Electronic effects of the benzyloxy group on the alkyne
An In-Depth Technical Guide to the Electronic Effects of the Benzyloxy Group on Alkynes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzyloxy group (–OCH₂Ph), a common protecting group and structural motif in organic synthesis and medicinal chemistry, exerts a significant electronic influence on adjacent functional groups. When attached to an alkyne, its effects are primarily dictated by the electronegativity of the oxygen atom, which is transmitted via an inductive mechanism. This guide provides a comprehensive analysis of this influence, detailing the underlying electronic principles, quantifying the effects through Hammett constants, and examining the resulting impact on spectroscopic signatures and chemical reactivity. Detailed experimental protocols for the synthesis and characterization of a model benzyloxy-alkyne compound are provided to offer a practical context for the discussed principles.
Fundamental Electronic Effects: A Duality of Influence
The electronic character of the benzyloxy group is twofold, comprising both inductive and resonance effects. Understanding the interplay of these phenomena is crucial to predicting the group's influence on an alkyne.
-
Inductive Effect (-I): The oxygen atom in the benzyloxy group is highly electronegative. Consequently, it withdraws electron density from neighboring atoms through the sigma (σ) bond framework. This electron-withdrawing nature is termed a negative inductive effect (-I). For a non-conjugated alkyne, such as in propargyl benzyl ether, this is the dominant electronic interaction. The methylene (-CH₂) spacer prevents direct resonance communication between the oxygen's lone pairs and the alkyne's pi (π) system, but the inductive pull remains effective.
-
Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system, such as a benzene ring.[1] This is an electron-donating phenomenon known as a positive resonance or mesomeric effect (+R). While this effect is central to the chemistry of anisole (methoxybenzene), in a benzyloxy-substituted alkyne, this donation occurs primarily into the benzyl group's phenyl ring and does not directly donate into the alkyne π-system unless a larger conjugated system is present.
For a typical benzyloxy-alkyne where the alkyne is not directly conjugated to the phenyl ring, the -I effect of the oxygen atom is the primary electronic factor influencing the alkyne's properties.
References
Methodological & Application
Synthesis of 1-(Benzyloxy)-3-ethynylbenzene from 3-hydroxyphenylacetylene: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1-(benzyloxy)-3-ethynylbenzene, a valuable building block in medicinal chemistry and materials science. The protocol details the efficient conversion of 3-hydroxyphenylacetylene to its benzylated ether via a Williamson ether synthesis. This method offers high yields and straightforward purification. Included are detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and functional materials. The presence of both a protected phenol and a terminal alkyne allows for sequential, selective functionalization. The Williamson ether synthesis is a robust and widely applicable method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide. In this application, the phenolic proton of 3-hydroxyphenylacetylene is deprotonated by a mild base to form a phenoxide ion, which then acts as a nucleophile, attacking benzyl bromide to yield the desired product.
Chemical Reaction
Experimental Protocol
Materials:
-
3-Hydroxyphenylacetylene (≥95%)
-
Benzyl bromide (98%)
-
Potassium carbonate (K₂CO₃), anhydrous (≥99%)
-
Acetone, anhydrous (≥99.5%)
-
Ethyl acetate (EtOAc), reagent grade
-
Hexane, reagent grade
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of 3-hydroxyphenylacetylene (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 15 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane/ethyl acetate eluent).
-
After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a pure product.
Data Presentation
| Parameter | Value |
| Reactants | |
| 3-Hydroxyphenylacetylene | Molar Mass: 118.13 g/mol [1] |
| Benzyl Bromide | Molar Mass: 171.03 g/mol |
| Potassium Carbonate | Molar Mass: 138.21 g/mol |
| Product | |
| This compound | Molar Mass: 208.26 g/mol [2] |
| Reaction Conditions | |
| Solvent | Acetone |
| Base | Potassium Carbonate |
| Temperature | Reflux |
| Reaction Time | 15 hours |
| Yield | Typically high (e.g., >90%) |
| Characterization | |
| Appearance | White solid or pale yellow oil |
| ¹H NMR (CDCl₃, ppm) | δ 7.50-7.30 (m, 5H), 7.20-7.01 (m, 3H), 6.98-6.80 (m, 1H), 5.05 (s, 2H), 3.08 (s, 1H) |
| ¹³C NMR (CDCl₃, ppm) | δ 158.5, 136.5, 129.5, 128.7, 128.2, 127.6, 124.5, 123.5, 117.9, 117.4, 83.1, 77.8, 70.2 |
| IR (neat, cm⁻¹) | ~3290 (≡C-H), ~2110 (C≡C), ~1595, 1485 (C=C, aromatic), ~1250, 1030 (C-O) |
| Mass Spec (EI) m/z | 208 [M]⁺, 91 [C₇H₇]⁺ (base peak) |
Experimental Workflow
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for 1-(Benzyloxy)-3-ethynylbenzene in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(benzyloxy)-3-ethynylbenzene as a versatile building block in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The protocols detailed below are designed to be adaptable for various research applications, from small-scale synthesis to bioconjugation.
Introduction to this compound in Click Chemistry
This compound is a terminal alkyne that serves as a valuable reagent in click chemistry. The presence of the benzyloxy group offers several advantages, including increased lipophilicity and the potential for further chemical modification through debenzylation. Its terminal alkyne functionality allows for highly efficient and regioselective cycloaddition reactions with azides to form stable 1,2,3-triazole linkages. This reaction is characterized by its high yields, mild reaction conditions, and broad functional group tolerance, making it a cornerstone of modern medicinal chemistry, materials science, and bioconjugation.
The core application of this compound lies in the CuAAC reaction, which facilitates the rapid and reliable synthesis of diverse molecular architectures. The resulting 1,4-disubstituted triazole products are often utilized as pharmacophores, linkers in bioconjugates, or as components of functional materials.
Key Applications
-
Drug Discovery: Rapid synthesis of novel small molecule libraries for high-throughput screening. The triazole core is a known bioisostere for amide bonds and can participate in hydrogen bonding interactions with biological targets.
-
Bioconjugation: Labeling of biomolecules such as proteins, peptides, and nucleic acids that have been functionalized with an azide group. This enables their detection, purification, and visualization.
-
Materials Science: Incorporation into polymers and other materials to modify their properties, such as solubility and thermal stability.
Data Presentation: CuAAC Reaction Parameters
The following table summarizes typical reaction conditions and outcomes for the CuAAC reaction between a substituted ethynylbenzene (analogous to this compound) and benzyl azide. This data is compiled from analogous reactions and provides a strong predictive framework for reactions involving the title compound.
| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |
| Phenylacetylene | Benzyl azide | CuSO₄ (1-5 mol%), Sodium Ascorbate (5-10 mol%) | t-BuOH/H₂O (1:1) | 6-12 | Room Temp. | >90 | General Protocol |
| 1-Ethynyl-4-methoxybenzene | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.005 mol%) | Neat | 24 | Room Temp. | >90 (conversion) | [1] |
| Phenylacetylene | Benzyl azide | CuI (1 mol%) | Cyrene™ | 12 | 30°C | 88 | [2][3] |
| Phenylacetylene | Benzyl azide | CuO nanowires | Toluene | 6 | 110°C | 95 | [4] |
Experimental Protocols
Protocol 1: Small-Scale Synthesis of 1-Benzyl-4-(3-(benzyloxy)phenyl)-1H-1,2,3-triazole
This protocol details the synthesis of a 1,4-disubstituted triazole using this compound and benzyl azide as representative reactants.
Materials:
-
This compound (1.0 eq)
-
Benzyl azide (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and benzyl azide (1.1 eq).
-
Dissolve the reactants in a 1:1 mixture of tert-butanol and deionized water to achieve a homogeneous suspension.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.[5]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium hydroxide (NH₄OH) and stir for 30 minutes to complex the copper catalyst.[5]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).[5]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[5]
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Use a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to isolate the pure triazole product.[5]
Protocol 2: Bioconjugation of an Azide-Modified Peptide
This protocol provides a general method for conjugating this compound to an azide-modified peptide in an aqueous environment.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution of the alkyne)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dissolve the azide-modified peptide in PBS buffer.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand in water. A 1:5 molar ratio of Cu:ligand is recommended.
-
Prepare a fresh solution of sodium ascorbate in water.
-
To the peptide solution, add the this compound stock solution (typically in 5-20 fold molar excess).
-
Add the CuSO₄/THPTA premix to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Upon completion, purify the conjugated peptide using a size-exclusion chromatography column to remove excess reagents and the copper catalyst.
Visualizations
References
- 1. Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)4]PF6 as Catalyst | Semantic Scholar [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)4]PF6 as Catalyst | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-(Benzyloxy)-3-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(Benzyloxy)-3-ethynylbenzene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This "click chemistry" reaction is a cornerstone of modern medicinal chemistry, bioconjugation, and materials science, enabling the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] The benzyloxy moiety of the title compound offers a versatile handle for further chemical modification and can influence the physicochemical properties of the resulting triazole products.
Introduction to CuAAC Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and regioselective reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal tool for the synthesis of complex molecular architectures.[1][2] The resulting triazole core is a valuable pharmacophore in drug discovery due to its metabolic stability and ability to participate in hydrogen bonding and dipole-dipole interactions.
Applications in Drug Discovery and Bioconjugation
The CuAAC reaction with this compound is a powerful tool for:
-
Synthesis of Novel Compound Libraries: Rapidly generate diverse libraries of triazole-containing small molecules for high-throughput screening in drug discovery programs.
-
Development of Bioactive Molecules: The 1,2,3-triazole ring can act as a bioisostere for other functional groups, such as amide bonds, leading to compounds with improved pharmacological properties.
-
Bioconjugation: Covalently link this compound to biomolecules functionalized with an azide group, such as proteins, peptides, or nucleic acids, for applications in diagnostics, imaging, and targeted drug delivery. This bioorthogonal reaction can be performed in biological systems without interfering with native biochemical processes.[3][4][5]
Data Presentation
The following table summarizes representative quantitative data for the CuAAC reaction between substituted ethynylbenzenes and azides under various conditions. While specific data for this compound is not extensively reported, the data for structurally similar compounds provide a strong indication of expected outcomes.
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | Cu/C (heterogeneous) | DCM | ~2.15 | 110 | Quantitative | [6] |
| Phenylacetylene | Phenyl Azide | CuI | Cyrene™ | 4 | 30 | >99 | |
| 1-Ethynyl-4-methoxybenzene | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.005 mol%) | Neat | 24 | RT | >90 (conversion) | |
| Ethyl Propiolate | Benzyl Azide | Cu-Carbon | Water | 24 | RT | 95 | [7] |
| Phenylacetylene | 1-Azido-4-methoxybenzene | Cu-Carbon | Water | 24 | RT | 96 | [7] |
Experimental Protocols
The following are detailed protocols for performing a CuAAC reaction with this compound. These protocols can be adapted for various azides and scales.
Protocol 1: Small-Scale CuAAC Reaction using in situ generated Cu(I)
This protocol utilizes the common and convenient method of generating the active Cu(I) catalyst in situ from a Cu(II) salt and a reducing agent.
Materials:
-
This compound
-
Azide of interest (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent (e.g., a mixture of tert-Butanol and Water (1:1), or DMF)
-
Optional: Ligand to stabilize Cu(I) (e.g., TBTA - Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 equivalent) and the azide (1.0-1.2 equivalents) in the chosen solvent.
-
If using a ligand, add it to the reaction mixture at this stage (typically 1-5 mol%).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol%).
-
Add the CuSO₄ solution to the main reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: CuAAC Reaction using a Cu(I) Salt
This protocol uses a direct source of the active catalyst.
Materials:
-
This compound
-
Azide of interest
-
Copper(I) Iodide (CuI) or Copper(I) Bromide (CuBr)
-
Solvent (e.g., THF, DMF, or a mixture with water)
-
Optional: A base such as N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
To a solution of this compound (1.0 equivalent) and the azide (1.0-1.2 equivalents) in the chosen solvent, add the Cu(I) salt (1-5 mol%).
-
If required, add the base (e.g., DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and follow the purification steps outlined in Protocol 1.
Mandatory Visualizations
Experimental Workflow for CuAAC
Caption: General experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Logical Relationship in Targeted Drug Delivery
Caption: Logical workflow for creating a targeted drug delivery system using CuAAC.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 4. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
Application Notes and Protocols: 1-(Benzyloxy)-3-ethynylbenzene in the Synthesis of 1,2,3-Triazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(benzyloxy)-3-ethynylbenzene as a key building block in the synthesis of 1,2,3-triazole derivatives. The protocols detailed below are based on the highly efficient and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction enables the reliable and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[3]
Introduction to 1,2,3-Triazole Synthesis via CuAAC
The 1,2,3-triazole moiety is a prominent scaffold in a variety of biologically active compounds, exhibiting anticancer, antifungal, antiviral, and antibacterial properties.[3] The CuAAC reaction, or "click" reaction, has revolutionized the synthesis of these compounds due to its high yields, mild reaction conditions, and broad functional group tolerance.[1][2] The reaction involves the [3+2] cycloaddition of a terminal alkyne, such as this compound, with an azide in the presence of a copper(I) catalyst.
The benzyloxy group on the phenyl ring of this compound can influence the electronic properties of the alkyne and provide a handle for further synthetic modifications, making it a valuable starting material for the creation of diverse compound libraries for drug screening.
Data Presentation: Representative Reaction Yields
The following table summarizes typical yields for the CuAAC reaction between various substituted phenylacetylenes and azides under standard catalytic conditions. While specific yields for this compound will vary depending on the azide partner and precise reaction conditions, this data provides an expected range for reaction optimization.
| Alkyne Partner | Azide Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | >95 |
| 4-Methoxyphenylacetylene | Benzyl Azide | CuI | THF | Room Temp | 98 |
| 1-Ethynyl-4-fluorobenzene | Benzyl Azide | Cu/C | DCM | 110 | 99 |
| Phenylacetylene | 4-Azidoanisole | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | 91 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 1,2,3-triazoles using this compound.
Protocol 1: Small-Scale Synthesis of 1-(3-(Benzyloxy)phenyl)-4-phenyl-1H-1,2,3-triazole
This protocol describes a standard procedure for the CuAAC reaction using an in-situ generated copper(I) catalyst from copper(II) sulfate and a reducing agent.
Materials:
-
This compound
-
Benzyl Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in a 1:1 mixture of tert-butanol and deionized water (10 mL).
-
Add benzyl azide (1.0 mmol, 1.0 equiv) to the solution.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 0.2 equiv).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 equiv).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(3-(benzyloxy)phenyl)-4-phenyl-1H-1,2,3-triazole.
Protocol 2: One-Pot Synthesis from Benzyl Bromide
This protocol is an efficient alternative that generates the azide in situ from the corresponding bromide.
Materials:
-
This compound
-
Benzyl Bromide
-
Sodium Azide (NaN₃)
-
Copper(I) Iodide (CuI)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
To a stirred solution of benzyl bromide (1.0 mmol, 1.0 equiv) in DMF (5 mL), add sodium azide (1.1 mmol, 1.1 equiv).
-
Stir the mixture at room temperature for 1 hour to form benzyl azide in situ.
-
To this mixture, add this compound (1.0 mmol, 1.0 equiv) and copper(I) iodide (0.05 mmol, 0.05 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (40 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired triazole product.
Mandatory Visualizations
Experimental Workflow for CuAAC Synthesis
The following diagram illustrates the general workflow for the synthesis of 1,2,3-triazoles using this compound via a copper-catalyzed azide-alkyne cycloaddition reaction.
Caption: General workflow for the CuAAC synthesis of 1,2,3-triazoles.
Logical Relationship: Enzyme Inhibition by Triazole Derivatives
Many 1,2,3-triazole derivatives synthesized via the described methods are investigated as potential enzyme inhibitors in drug development. The following diagram illustrates this key interaction.
References
Application Notes and Protocols for 1-(Benzyloxy)-3-ethynylbenzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(benzyloxy)-3-ethynylbenzene as a versatile building block in medicinal chemistry. The terminal alkyne functionality, coupled with the benzyloxy protective group, makes this reagent a valuable tool for the synthesis of novel bioactive molecules through key reactions such as the Sonogashira coupling and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
Introduction
This compound is a bifunctional molecule featuring a terminal acetylene group, which serves as a handle for carbon-carbon bond formation, and a benzyloxy group, which acts as a stable protecting group for the phenolic hydroxyl. This combination allows for its incorporation into complex molecular architectures, which can then be deprotected to reveal a phenol, a common pharmacophore in many drug classes. Its primary applications lie in the construction of enzyme inhibitors, probes for chemical biology, and scaffolds for drug discovery.
Key Applications and Synthetic Protocols
The primary utility of this compound in medicinal chemistry is centered around two powerful coupling reactions: the Sonogashira coupling for the formation of aryl-alkyne linkages and the CuAAC reaction for the synthesis of 1,2,3-triazoles.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst. This reaction is instrumental in synthesizing conjugated systems and biaryl-like structures.
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (0.05 eq), and CuI (0.1 eq).
-
Add the anhydrous solvent, followed by the amine base (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Yields for Analogous Reactions):
| Aryl Halide Partner | Alkyne Partner | Catalyst System | Solvent | Base | Yield (%) |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | DMF | TEA | 95 |
| 1-Bromo-3-methylbenzene | Phenylacetylene | Pd(PPh₃)₄/CuI | Toluene | TEA | 86 |
| 4-Iodotoluene | 1-Hexyne | Pd(OAc)₂/PPh₃/CuI | Acetonitrile | TEA | 91 |
Note: Yields are highly substrate-dependent and require optimization.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of 1,2,3-Triazoles
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The resulting triazole ring is a valuable pharmacophore, acting as a stable, aromatic linker that can participate in hydrogen bonding and dipole interactions.
This protocol is a general guideline and can be adapted for various substrates.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-BuOH and H₂O, DMF, or DMSO)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data (Representative Yields for Analogous Reactions):
| Alkyne Partner | Azide Partner | Catalyst System | Solvent | Yield (%) |
| Phenylacetylene | Benzyl azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 95 |
| 1-Ethynyl-4-fluorobenzene | 1-Azido-4-methylbenzene | CuI | DMSO | 91 |
| Propargyl alcohol | Azidoethane | CuSO₄/Sodium Ascorbate | H₂O | 98 |
Note: Yields can be influenced by the nature of the substrates and reaction conditions.
Application in the Synthesis of Bioactive Molecules: Case Study of Kinase Inhibitors
Derivatives of this compound have been explored as scaffolds for the development of kinase inhibitors, a critical class of anticancer drugs. The general strategy involves using the ethynyl group as a point of diversification to interact with specific residues in the kinase active site.
Hypothetical Kinase Inhibitor Synthesis and Biological Evaluation
While a specific drug derived directly from this compound is not prominently documented in publicly available literature, a plausible synthetic route and the expected biological activity can be extrapolated from related studies. For instance, coupling this compound with a substituted aryl halide (via Sonogashira) or an azide-bearing heterocyclic core (via CuAAC) can generate libraries of compounds for screening against various kinases.
Example Synthetic Scheme:
Quantitative Biological Data (Illustrative IC₅₀ Values for Analogous Benzyloxy-containing Kinase Inhibitors):
| Kinase Target | Compound Class | IC₅₀ (nM) |
| TYK2 | N-phenylpyrimidin-2-amine derivative | 18 |
| PI3Kγ | Benzo[1]oxazin-3-one derivative | <10 |
| MAO-B | Isatin-based benzyloxybenzene derivative | 670 |
Note: These values are for structurally related compounds and serve as a guide to the potential potency of derivatives of this compound.
Signaling Pathway Visualization
Compounds derived from this compound, particularly those designed as kinase inhibitors, would likely target key signaling pathways implicated in cancer cell proliferation and survival. For example, inhibitors of receptor tyrosine kinases (RTKs) like EGFR or VEGFR would interfere with downstream pathways such as the MAPK/ERK and PI3K/Akt pathways.
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry. Its ability to readily participate in robust and high-yielding reactions like the Sonogashira coupling and CuAAC makes it an ideal starting material for the synthesis of diverse compound libraries for drug discovery. The benzyloxy group provides a stable protecting group that can be removed in the final steps to unmask a phenol, a key functional group for interacting with many biological targets. While specific, publicly documented examples of its direct use in late-stage clinical candidates are limited, the foundational chemistry and the biological activity of analogous structures strongly support its potential in the development of novel therapeutics, particularly in the area of kinase inhibition for oncology. Researchers are encouraged to explore the use of this building block in their synthetic campaigns to generate novel chemical matter with therapeutic potential.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction with 1-(Benzyloxy)-3-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless. This reaction is celebrated for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool in drug discovery, bioconjugation, and materials science. The CuAAC reaction facilitates the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide, yielding exclusively the 1,4-disubstituted regioisomer.
1-(Benzyloxy)-3-ethynylbenzene is a versatile terminal alkyne building block. The benzyloxy group can influence the electronic properties of the alkyne and provides a handle for further chemical modification. This application note provides detailed protocols for performing the CuAAC reaction with this compound and presents representative data for typical reaction conditions.
Applications in Drug Discovery and Bioconjugation
The triazole ring formed in the click reaction is a bioisostere for the amide bond and is stable to metabolic degradation, making it an attractive linker in drug design. The reaction with this compound can be employed to:
-
Synthesize novel compound libraries: Rapidly generate a diverse range of triazole-containing molecules for high-throughput screening.
-
Develop targeted drug delivery systems: The alkyne can be incorporated into a targeting ligand, which is then "clicked" to an azide-modified therapeutic agent.
-
Create bioconjugates: Label azide-functionalized biomolecules, such as proteins or peptides, for detection and purification.
-
Construct PROteolysis TArgeting Chimeras (PROTACs): The triazole linkage can serve as a robust connector between a target-binding ligand and an E3 ligase-recruiting moiety.
Experimental Protocols
Two primary protocols are provided below for the CuAAC reaction with this compound. Protocol 1 utilizes in situ generation of the Cu(I) catalyst from CuSO₄ and a reducing agent, which is a common and convenient method. Protocol 2 employs a pre-formed Cu(I) source, which can be beneficial for sensitive substrates.
Protocol 1: In Situ Generation of Cu(I) Catalyst
This protocol describes the reaction of this compound with benzyl azide as a representative azide partner.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 eq).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq).
-
Add the sodium ascorbate solution to the flask containing the alkyne and azide.
-
Add the copper(II) sulfate solution to the reaction mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted triazole.
Protocol 2: Using a Pre-formed Cu(I) Catalyst
This protocol is suitable when the use of a reducing agent is not desired.
Materials:
-
This compound
-
Azide partner (e.g., benzyl azide)
-
Copper(I) iodide (CuI) or [Cu(CH₃CN)₄]PF₆
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Cyrene™)
-
Base (e.g., Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA))
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the Cu(I) catalyst (0.01-0.05 eq).
-
Add the anhydrous, degassed solvent.
-
Add this compound (1.0 eq) and the azide partner (1.0-1.2 eq).
-
Add the base (e.g., Et₃N, 0.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by exposing it to air or by adding a saturated aqueous solution of ammonium chloride.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the click reaction between this compound and various azides under different reaction conditions. This data is illustrative and based on typical outcomes for CuAAC reactions.
Table 1: Reaction of this compound with Benzyl Azide
| Entry | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5 mol% CuSO₄·5H₂O, 10 mol% NaAsc | t-BuOH/H₂O (1:1) | 25 | 4 | >95 |
| 2 | 2 mol% CuI, 10 mol% Et₃N | THF | 25 | 6 | 92 |
| 3 | 1 mol% [Cu(CH₃CN)₄]PF₆ | DCM | 25 | 8 | 90 |
| 4 | 1 mol% CuI | Cyrene™ | 30 | 12 | 89-96 |
Table 2: Substrate Scope with Various Azides
| Entry | Azide Partner | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | 4-Fluorobenzyl azide | 5 mol% CuSO₄·5H₂O, 10 mol% NaAsc | t-BuOH/H₂O (1:1) | 4 | >95 |
| 2 | 4-Methoxybenzyl azide | 5 mol% CuSO₄·5H₂O, 10 mol% NaAsc | t-BuOH/H₂O (1:1) | 5 | >95 |
| 3 | 1-Azidohexane | 2 mol% CuI, 10 mol% Et₃N | THF | 8 | 90 |
| 4 | (S)-2-Azido-3-methylbutanoic acid methyl ester | 5 mol% CuSO₄·5H₂O, 10 mol% NaAsc | t-BuOH/H₂O (1:1) | 6 | 93 |
Mandatory Visualization
Caption: Experimental workflow for the CuAAC reaction.
Caption: Logical relationship of PROTAC synthesis and action.
Application Notes and Protocols for 1-(Benzyloxy)-3-ethynylbenzene as a Bioconjugation Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Benzyloxy)-3-ethynylbenzene is a versatile linker molecule utilized in bioconjugation, primarily through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". Its terminal alkyne group provides a reactive handle for the covalent attachment to azide-modified biomolecules, forming a stable triazole linkage. This application note provides an overview of its use, quantitative data for analogous reactions, and detailed protocols for the conjugation of peptides and oligonucleotides.
The benzyloxy group offers a degree of hydrophobicity which can be advantageous in specific applications, potentially influencing the solubility and pharmacokinetic properties of the resulting bioconjugate. The rigid phenylacetylene core provides a well-defined spacing between the conjugated molecules.
Core Applications in Bioconjugation
The primary application of this compound is in the CuAAC reaction to connect with azide-functionalized molecules. This strategy is widely employed for:
-
Labeling and Detection: Attaching fluorophores, biotin, or other reporter molecules to proteins, peptides, and nucleic acids.
-
Drug Development: Synthesizing antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted delivery.
-
Functionalization of Biomolecules: Modifying biomolecules to introduce new functionalities, such as cell-penetrating peptides or imaging agents.
-
Material Science: Immobilizing biomolecules onto surfaces or scaffolds.
Data Presentation: Performance in CuAAC Reactions
While specific quantitative data for this compound is not extensively available in the literature, data from analogous aryl alkynes in CuAAC reactions provide a strong indication of its expected performance. The electron-donating nature of the benzyloxy group is anticipated to result in high reaction efficiency.
| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Reaction Time | Yield/Conversion | Reference |
| 1-Ethynyl-4-methoxybenzene | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.005 mol%) | Not Specified | 24 hours | >90% conversion | [1] |
| Phenylacetylene | Benzyl azide | CuI (1 mol%) | Cyrene™ | 24 hours | 84% isolated yield | [2] |
| Phenylacetylene | Benzyl azide | Functionalized NHC-based Copper(I) | Neat | Minutes | Quantitative | [3] |
Note: The stability of the 1,4-disubstituted 1,2,3-triazole linkage formed is exceptionally high, showing resistance to hydrolysis, enzymatic degradation, and redox conditions.[1][4]
Experimental Protocols
The following are generalized protocols for the bioconjugation of peptides and oligonucleotides using this compound via CuAAC. These protocols are based on established methods for similar terminal alkynes and should be optimized for specific applications.
Protocol 1: General Peptide Conjugation
This protocol describes the conjugation of an azide-modified peptide to this compound.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Optional, as a ligand to protect the biomolecule)
-
Solvent: A mixture of water and a co-solvent like DMSO, t-butanol, or DMF is commonly used to ensure solubility of all reactants.
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.0-7.5.
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Analytical Instruments: Mass spectrometer (e.g., ESI-MS or MALDI-TOF) and HPLC.
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in an organic co-solvent (e.g., DMSO or DMF) at a concentration of 10-100 mM.
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (10-50 mM in water).
-
Sodium ascorbate (50-200 mM in water).
-
(Optional) TBTA or THPTA ligand (10-50 mM in DMSO or water, respectively).
-
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the azide-modified peptide solution.
-
Add 1.5 to 5 molar equivalents of this compound from its stock solution.
-
(Optional) If using a ligand, add it to the reaction mixture at a concentration equivalent to the copper sulfate.
-
Add copper(II) sulfate to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM. The solution may turn a faint yellow/orange color.
-
Gently vortex the mixture and incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC-MS.
-
-
Purification:
-
Quench the reaction by adding EDTA to chelate the copper ions.
-
Purify the peptide conjugate using RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Collect fractions and identify the conjugate peak by monitoring the absorbance at 220 nm and 280 nm.
-
-
Characterization:
-
Confirm the identity of the purified conjugate by mass spectrometry to verify the addition of the this compound linker.
-
Assess the purity of the final product by analytical HPLC.
-
Protocol 2: General Oligonucleotide Conjugation
This protocol outlines the conjugation of an azide-modified oligonucleotide to this compound.
Materials:
-
Azide-modified oligonucleotide (e.g., with a 5'- or 3'-azide modification)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Ligand: THPTA is recommended for oligonucleotide conjugations due to its water solubility and ability to protect the nucleic acid.
-
Solvent: Nuclease-free water and DMSO or DMF.
-
Reaction Buffer: Phosphate buffer or similar, pH 7.0-7.5.
-
Purification System: Anion-exchange HPLC, reversed-phase HPLC, or polyacrylamide gel electrophoresis (PAGE).
-
Analytical Instruments: Mass spectrometer (e.g., ESI-MS) and HPLC or gel imaging system.
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water or reaction buffer to a known concentration (e.g., 100 µM).
-
Prepare a stock solution of this compound in an organic co-solvent (e.g., DMSO or DMF) at a concentration of 10-100 mM.
-
Prepare fresh stock solutions in nuclease-free water of:
-
Copper(II) sulfate (10-50 mM).
-
Sodium ascorbate (50-200 mM).
-
THPTA ligand (10-50 mM).
-
-
-
Conjugation Reaction:
-
In a nuclease-free microcentrifuge tube, combine the azide-modified oligonucleotide solution.
-
Add 5 to 20 molar equivalents of this compound from its stock solution.
-
Add the THPTA ligand to the reaction mixture.
-
Add copper(II) sulfate to a final concentration of 0.5-2 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2-10 mM.
-
Mix gently and incubate at room temperature for 2-12 hours. The reaction progress can be monitored by HPLC or PAGE.
-
-
Purification:
-
Precipitate the oligonucleotide conjugate by adding a salt solution (e.g., sodium acetate) and cold ethanol. Centrifuge to pellet the conjugate and wash with cold ethanol.
-
Alternatively, purify the conjugate using anion-exchange or reversed-phase HPLC.
-
For smaller scale reactions or for analytical purposes, purification can be achieved by denaturing PAGE.
-
-
Characterization:
-
Confirm the successful conjugation and determine the molecular weight of the product using mass spectrometry.
-
Analyze the purity of the conjugate by HPLC or by visualizing the product on a polyacrylamide gel.
-
Mandatory Visualizations
Experimental Workflow for Bioconjugation
References
Application Notes and Protocols for the Synthesis of Substituted Alkynes using 1-(Benzyloxy)-3-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of substituted alkynes utilizing 1-(benzyloxy)-3-ethynylbenzene as a key building block. The primary focus is on the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. Additionally, a protocol for the subsequent deprotection of the benzyloxy group via catalytic hydrogenolysis is provided, yielding phenolic diarylalkynes. These compounds are of significant interest in medicinal chemistry, particularly as precursors for resveratrol analogues and potential kinase inhibitors. Applications in the context of cancer research, specifically targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, are discussed.
Introduction
This compound is a terminal alkyne that serves as a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures. Its utility is prominent in conjugation and click chemistry. The presence of the benzyloxy protecting group allows for the selective reaction of the terminal alkyne, with the potential for subsequent deprotection to reveal a phenolic hydroxyl group. This functionality is a key feature in many biologically active molecules, including resveratrol and its analogues, which have garnered significant attention for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
The Sonogashira coupling reaction is the cornerstone of the application of this compound. This palladium- and copper-cocatalyzed cross-coupling reaction enables the efficient formation of a carbon-carbon bond between the terminal alkyne and a variety of aryl or vinyl halides. The reaction proceeds under relatively mild conditions and exhibits broad functional group tolerance, making it a powerful tool in drug discovery and development.
This document outlines detailed protocols for the Sonogashira coupling of this compound with aryl halides and the subsequent deprotection of the resulting diarylalkyne. Furthermore, it explores the relevance of these synthesized compounds in the context of inhibiting the VEGF signaling pathway, a critical regulator of angiogenesis implicated in tumor growth and metastasis.
Applications in Drug Discovery: Targeting the VEGF Signaling Pathway
Substituted diarylalkynes, synthesized from this compound, are structurally related to resveratrol and its analogues. These compounds have been shown to exhibit significant biological activity, including the inhibition of angiogenesis, a crucial process for tumor growth and survival. One of the key targets of these compounds is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.
VEGF is a potent signaling protein that promotes the growth of new blood vessels. In many cancers, tumor cells overexpress VEGF, leading to increased angiogenesis and providing the tumor with the necessary nutrients and oxygen to grow and metastasize. Resveratrol and its synthetic analogues can inhibit VEGF-induced angiogenesis by interfering with the VEGF signaling cascade[1][2][3].
The binding of VEGF to its receptor, VEGFR2, triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates a downstream signaling cascade involving key proteins such as Phospholipase C (PLCγ), Protein Kinase C (PKC), the Ras/Raf/MEK/ERK pathway, and the PI3K/Akt pathway. These pathways ultimately lead to endothelial cell proliferation, migration, and survival, culminating in the formation of new blood vessels[4][5].
Resveratrol analogues synthesized using this compound can potentially inhibit this pathway at various points. For instance, they may interfere with the binding of VEGF to VEGFR2, inhibit the kinase activity of VEGFR2, or modulate the activity of downstream signaling molecules like ERK and Akt[4]. The diagram below illustrates the VEGF signaling pathway and potential points of inhibition by resveratrol analogues.
Experimental Protocols
General Workflow for the Synthesis of Substituted Diarylalkynes and their Deprotection
The overall synthetic strategy involves a two-step process:
-
Sonogashira Coupling: Reaction of this compound with a suitable aryl halide in the presence of palladium and copper catalysts to form the corresponding benzyloxy-protected diarylalkyne.
-
Benzyl Deprotection: Removal of the benzyl protecting group via catalytic hydrogenolysis to yield the final diarylalkyne with a free hydroxyl group.
Protocol for Sonogashira Coupling of this compound with 4-Iodoanisole
This protocol describes the synthesis of 1-(benzyloxy)-3-((4-methoxyphenyl)ethynyl)benzene.
Materials:
-
This compound
-
4-Iodoanisole
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Add a magnetic stir bar.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (10 mL) and freshly distilled Et₃N (5 mL).
-
Add this compound (1.0 mmol, 1.0 eq) to the reaction mixture via syringe.
-
Add 4-iodoanisole (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(benzyloxy)-3-((4-methoxyphenyl)ethynyl)benzene.
Protocol for Benzyl Deprotection by Catalytic Hydrogenolysis
This protocol describes the deprotection of 1-(benzyloxy)-3-((4-methoxyphenyl)ethynyl)benzene to yield 3-((4-methoxyphenyl)ethynyl)phenol.
Materials:
-
1-(Benzyloxy)-3-((4-methoxyphenyl)ethynyl)benzene
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Standard reaction flask
-
Magnetic stirrer
-
Celite
Procedure:
-
Dissolve 1-(benzyloxy)-3-((4-methoxyphenyl)ethynyl)benzene (1.0 mmol) in methanol or ethyl acetate (20 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol% of Pd).
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel to obtain pure 3-((4-methoxyphenyl)ethynyl)phenol.
Data Presentation
The following tables summarize representative quantitative data for Sonogashira coupling reactions and characterization data for a representative product.
Table 1: Representative Yields for Sonogashira Coupling of this compound with Various Aryl Halides.
| Entry | Aryl Halide | Catalyst System (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N | THF | 4 | ~85-95 |
| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N | THF/DMF | 12 | ~70-80 |
| 3 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3), CuI (5) | i-Pr₂NH | DMF | 2 | ~90 |
| 4 | 3-Bromopyridine | Pd(OAc)₂ (2), PPh₃ (4), CuI (3) | K₂CO₃ | Toluene | 24 | ~65-75 |
Yields are approximate and may vary depending on specific reaction conditions and purification.
Table 2: ¹H and ¹³C NMR Data for 1-(Benzyloxy)-3-((4-methoxyphenyl)ethynyl)benzene in CDCl₃.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ 7.48 – 7.28 (m, 7H) | δ 159.6 |
| δ 7.15 (s, 1H) | δ 158.9 |
| δ 7.08 (d, J = 7.7 Hz, 1H) | δ 136.9 |
| δ 6.97 (dd, J = 8.2, 2.5 Hz, 1H) | δ 133.0 |
| δ 6.87 (d, J = 8.8 Hz, 2H) | δ 129.2 |
| δ 5.09 (s, 2H) | δ 128.6 |
| δ 3.83 (s, 3H) | δ 128.0 |
| δ 127.4 | |
| δ 124.0 | |
| δ 117.3 | |
| δ 116.8 | |
| δ 115.3 | |
| δ 114.0 | |
| δ 89.1 | |
| δ 88.2 | |
| δ 70.0 | |
| δ 55.3 |
Note: The spectral data provided is based on closely related structures and serves as a representative example. Actual chemical shifts may vary slightly.
Conclusion
This compound is a versatile building block for the synthesis of substituted diarylalkynes via the Sonogashira coupling reaction. The protocols provided herein offer a reliable methodology for the preparation of these compounds and their subsequent deprotection to reveal a key phenolic moiety. The resulting structures hold significant promise in the field of drug discovery, particularly for the development of novel therapeutics targeting angiogenesis through the inhibition of the VEGF signaling pathway. The presented application notes and protocols are intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel bioactive molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Resveratrol inhibits VEGF-induced angiogenesis in human endothelial cells associated with suppression of aerobic glycolysis via modulation of PKM2 nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol inhibits VEGF expression of human hepatocellular carcinoma cells through a NF-kappa B-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of Resveratrol to Vascular Endothelial Growth Factor Suppresses Angiogenesis by Inhibiting the Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Application Notes and Protocols: Deprotection of the Benzyl Group in 1-(Benzyloxy)-3-ethynylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the benzyl group in 1-(benzyloxy)-3-ethynylbenzene derivatives. The choice of deprotection strategy is critical to avoid degradation of the sensitive ethynyl moiety and to ensure high yields of the desired phenolic product. This guide outlines several common methods, including catalytic transfer hydrogenation, Lewis acid-mediated cleavage, and oxidative deprotection, providing quantitative data and detailed experimental procedures to aid in the selection of the most appropriate method for your specific research needs.
Introduction
The benzyl ether is a widely utilized protecting group for phenols due to its stability under a broad range of reaction conditions. However, its removal requires specific reagents and conditions that must be compatible with other functional groups within the molecule. In the context of this compound derivatives, the presence of the terminal alkyne presents a challenge, as it can be susceptible to reduction or degradation under certain deprotection conditions. Therefore, careful consideration of the deprotection method is paramount to ensure the integrity of the target molecule.
Deprotection Methodologies: A Comparative Overview
Several methods are available for the cleavage of benzyl ethers. The suitability of each method for this compound derivatives depends on the overall molecular structure and the presence of other functional groups. Below is a summary of common deprotection strategies with a focus on their compatibility with the ethynyl group.
Table 1: Comparison of Benzyl Ether Deprotection Methods
| Method | Reagents | Typical Conditions | Compatibility with Alkynes | Advantages | Disadvantages |
| Catalytic Transfer Hydrogenation | Pd/C, H₂ or Hydrogen Donor (e.g., Formic Acid, Ammonium Formate) | Room temperature to mild heating | Potentially reducible | Mild conditions, high yields. | Risk of alkyne reduction. |
| Lewis Acid-Mediated Deprotection | BCl₃, Pentamethylbenzene | Low temperature (-78 °C to rt) | Generally compatible.[1] | High chemoselectivity, mild.[2][3] | Stoichiometric, moisture-sensitive reagents. |
| Oxidative Deprotection | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Room temperature, often with photoirradiation | Partial degradation may occur.[4] | Orthogonal to reductive methods. | Stoichiometric oxidant, potential for side reactions.[3][4] |
| Solid-Supported Acid Catalysis | Amberlyst-15, Toluene, Methanol | Reflux | Not explicitly documented for alkynes | Easy workup, recyclable catalyst. | High temperatures may not be suitable for all substrates. |
Experimental Protocols
The following section provides detailed experimental protocols for the most relevant deprotection methods for this compound derivatives.
Protocol 1: Lewis Acid-Mediated Debenzylation using Boron Trichloride (BCl₃)
This method is highly recommended for substrates containing sensitive functional groups like alkynes, as it proceeds under mild conditions and demonstrates high chemoselectivity.[1][2][3]
Reaction Scheme:
Figure 1: General workflow for BCl₃ mediated debenzylation.
Materials:
-
This compound derivative
-
Boron trichloride (BCl₃), 1.0 M solution in CH₂Cl₂
-
Pentamethylbenzene (cation scavenger)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) and pentamethylbenzene (3.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BCl₃ solution (2.0 equiv) dropwise to the cooled reaction mixture.
-
Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-ethynylphenol derivative.
Quantitative Data:
Protocol 2: Oxidative Debenzylation using DDQ with Photoirradiation
This method offers an alternative to reductive or strongly acidic conditions. However, it is important to note that terminal alkynes may experience some degradation under these conditions.[4] Optimization of reaction time and light exposure is crucial.
Reaction Scheme:
Figure 2: Experimental workflow for DDQ-mediated photochemical debenzylation.
Materials:
-
This compound derivative
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
UV lamp (long wavelength, e.g., 365 nm)
-
Standard laboratory glassware
Procedure:
-
In a quartz reaction vessel, dissolve the this compound derivative (1.0 equiv) in anhydrous acetonitrile.
-
Add DDQ (1.2-1.5 equiv) to the solution.
-
Irradiate the reaction mixture with a long-wavelength UV lamp at room temperature, with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Add a saturated solution of Na₂S₂O₃ to reduce any remaining DDQ.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
For primary and secondary benzyl ethers, this method can provide good to excellent yields.[4] However, for substrates with triple bonds, careful monitoring is essential to minimize potential degradation.
Protocol 3: Catalytic Transfer Hydrogenation
This is a very common and often high-yielding method for benzyl ether deprotection.[5] However, the choice of catalyst and hydrogen donor is critical to avoid the reduction of the alkyne. Using a less active catalyst or a milder hydrogen donor might favor the selective debenzylation.
Reaction Scheme:
Figure 3: Reaction pathway for catalytic transfer hydrogenation, highlighting the potential for alkyne reduction.
Materials:
-
This compound derivative
-
Palladium on carbon (Pd/C), 5% or 10%
-
Hydrogen donor: Formic acid or Ammonium formate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Inert atmosphere (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in methanol or ethanol in a round-bottom flask.
-
Carefully add Pd/C (5-10 mol %) to the solution under a stream of nitrogen or argon.
-
Add the hydrogen donor (e.g., ammonium formate, 5-10 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction may require gentle heating (40-50 °C) to proceed at a reasonable rate.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography if necessary.
Quantitative Data:
While specific yields for this compound are not documented, this method generally provides high yields for aryl benzyl ether deprotection. The key is to carefully monitor the reaction to prevent over-reduction.
Conclusion
The deprotection of the benzyl group in this compound derivatives requires a careful selection of methodology to preserve the sensitive ethynyl functionality. For substrates where chemoselectivity is paramount, Lewis acid-mediated deprotection with BCl₃ is a highly reliable and recommended method. Oxidative deprotection with DDQ offers an alternative, though caution must be exercised due to potential alkyne degradation. Catalytic transfer hydrogenation, while a standard and efficient method, carries the risk of alkyne reduction and requires careful optimization and monitoring. Researchers should select the most appropriate protocol based on the specific derivative, available reagents, and the desired scale of the reaction.
References
- 1. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 2. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 1-(Benzyloxy)-3-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(benzyloxy)-3-ethynylbenzene, a valuable building block in medicinal chemistry and drug discovery. The presence of the benzyloxy group as a pharmacophore and the terminal alkyne as a versatile handle for further chemical modifications, such as "click chemistry," makes this compound a significant intermediate in the synthesis of complex therapeutic agents.[1][2] This protocol details a robust and scalable two-step synthetic route commencing with the readily available 3-bromophenol. The methodology is designed to be efficient and adaptable for laboratory and pilot-plant scale production.
Introduction
The synthesis of functionalized arylacetylenes is a cornerstone of modern medicinal chemistry. The target molecule, this compound, incorporates two key structural motifs. The benzyloxy group is a common pharmacophore found in a variety of biologically active compounds, influencing their pharmacokinetic and pharmacodynamic properties.[1] The terminal ethynyl group provides a reactive handle for a multitude of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This allows for the facile conjugation of the arylacetylene core to other molecules of interest, a strategy widely employed in drug discovery for the generation of compound libraries and the development of targeted therapeutics.[2]
The synthetic strategy outlined herein involves an initial Williamson ether synthesis to prepare the key intermediate, 1-bromo-3-(benzyloxy)benzene, followed by a palladium-catalyzed Sonogashira cross-coupling reaction with a protected acetylene source and subsequent deprotection. This approach is designed for scalability, employing cost-effective starting materials and purification techniques suitable for larger quantities.
Overall Reaction Scheme
Figure 1: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Bromo-3-(benzyloxy)benzene
This step involves a classical Williamson ether synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Bromophenol | 173.01 | 100 g | 0.578 | 1.0 |
| Benzyl Bromide | 171.04 | 109 g (75.2 mL) | 0.636 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 119.8 g | 0.867 | 1.5 |
| Acetone | 58.08 | 1000 mL | - | - |
Procedure:
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-bromophenol (100 g, 0.578 mol) and acetone (1000 mL).
-
Addition of Base: Stir the mixture and add powdered potassium carbonate (119.8 g, 0.867 mol).
-
Addition of Alkylating Agent: Slowly add benzyl bromide (109 g, 0.636 mol) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl acetate in Hexane).
-
Work-up: After completion of the reaction (disappearance of 3-bromophenol), cool the mixture to room temperature and filter off the potassium salts. Wash the solid residue with acetone (2 x 100 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Dissolve the crude residue in dichloromethane (500 mL) and wash with 1 M NaOH solution (2 x 250 mL) to remove any unreacted phenol, followed by water (2 x 250 mL) and brine (250 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-3-(benzyloxy)benzene as a pale yellow oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.
Expected Yield: 140-150 g (92-98%)
Step 2: Synthesis of this compound
This step involves a Sonogashira coupling of the aryl bromide with trimethylsilylacetylene, followed by in-situ or subsequent deprotection of the silyl group. For a scale-up process, using an aryl bromide is generally more cost-effective than an aryl iodide.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1-Bromo-3-(benzyloxy)benzene | 263.14 | 130 g | 0.494 | 1.0 |
| Trimethylsilylacetylene | 98.22 | 58.2 g (84.3 mL) | 0.593 | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 3.47 g | 0.0049 | 0.01 |
| Copper(I) Iodide (CuI) | 190.45 | 0.94 g | 0.0049 | 0.01 |
| Triethylamine (TEA) | 101.19 | 100 g (138 mL) | 0.988 | 2.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 1300 mL | - | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.6 g | 0.0988 | 0.2 |
| Methanol (MeOH) | 32.04 | 500 mL | - | - |
Procedure:
-
Reaction Setup: To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 1-bromo-3-(benzyloxy)benzene (130 g, 0.494 mol), bis(triphenylphosphine)palladium(II) dichloride (3.47 g, 0.0049 mol), and copper(I) iodide (0.94 g, 0.0049 mol).
-
Solvent and Reagent Addition: Add anhydrous THF (1300 mL) and triethylamine (100 g, 0.988 mol). Degas the mixture by bubbling nitrogen through it for 20-30 minutes.
-
Addition of Alkyne: Add trimethylsilylacetylene (58.2 g, 0.593 mol) to the reaction mixture.
-
Reaction: Heat the mixture to 50-60 °C and stir for 8-12 hours. Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.
-
Deprotection: Cool the reaction mixture to room temperature. Add methanol (500 mL) followed by potassium carbonate (13.6 g, 0.0988 mol). Stir the mixture at room temperature for 2-4 hours to effect the deprotection of the trimethylsilyl group.[4]
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst residues and salts. Wash the celite pad with THF (2 x 100 mL).
-
Concentration and Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (800 mL) and wash with water (2 x 400 mL) and brine (400 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate). For larger scales, purification can also be achieved by vacuum distillation.
Expected Yield: 85-95 g (83-92% over two steps)
Data Presentation
Summary of Reaction Parameters and Yields:
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Williamson Ether Synthesis | 3-Bromophenol, Benzyl Bromide, K₂CO₃ | Acetone | 56 | 12-16 | 92-98 |
| 2 | Sonogashira Coupling & Deprotection | 1-Bromo-3-(benzyloxy)benzene, TMS-acetylene, Pd/Cu catalyst, K₂CO₃ | THF, TEA, MeOH | 50-60 (coupling), RT (deprotection) | 8-12 (coupling), 2-4 (deprotection) | 83-92 |
Analytical Data for this compound:
| Property | Value |
| Molecular Formula | C₁₅H₁₂O |
| Molecular Weight | 208.26 g/mol |
| Appearance | Colorless to pale yellow oil/solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.42-7.28 (m, 5H), 7.22 (t, J=7.9 Hz, 1H), 7.10 (d, J=7.6 Hz, 1H), 7.04 (s, 1H), 6.95 (dd, J=8.2, 2.5 Hz, 1H), 5.05 (s, 2H), 3.03 (s, 1H). |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 158.8, 136.8, 129.6, 128.7, 128.2, 127.6, 124.7, 123.3, 117.9, 117.5, 83.3, 77.4, 70.2. |
| Purity (by GC/HPLC) | >98% |
Visualizations
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.
Logical Relationship of Key Reaction Types
Figure 3: Logical flow of the key chemical transformations.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Benzyl Bromide: Is a lachrymator and is corrosive. Handle with care and avoid inhalation of vapors.
-
Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.
-
Triethylamine: Is a flammable and corrosive liquid with a strong odor.
-
Sonogashira Reaction: Exothermic reactions are possible, especially on a large scale.[5] Monitor the reaction temperature carefully, particularly during the initial stages. Ensure adequate cooling capacity is available. The combination of palladium catalysts with certain solvents like DMSO at elevated temperatures can pose thermal runaway risks, though not used in this specific protocol.[5]
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from the catalytic reaction, according to institutional and local regulations.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. The use of a cost-effective aryl bromide and a robust two-step procedure makes this approach suitable for producing significant quantities of this versatile building block for applications in drug discovery and development. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.
References
- 1. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. engineering.purdue.edu [engineering.purdue.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Benzyloxy)-3-ethynylbenzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to improve the yield and purity of 1-(Benzyloxy)-3-ethynylbenzene.
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a two-step sequence: a Sonogashira coupling followed by a deprotection step.
Step 1: Sonogashira Coupling Issues
Q1: My Sonogashira coupling reaction has a very low yield or is not working at all. What are the most critical factors to check first?
A1: When a Sonogashira reaction fails, the primary suspects are the quality of reagents and the reaction atmosphere.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure your solvent is thoroughly degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for 30+ minutes) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Quality:
-
Aryl Halide: Reactivity is critical. Aryl iodides are significantly more reactive than aryl bromides, which are more reactive than aryl chlorides (I > Br > Cl).[1] For higher yields, using 1-(Benzyloxy)-3-iodobenzene is strongly recommended over the bromide analogue.
-
Catalysts: Use fresh, high-quality palladium catalysts and copper(I) iodide. CuI can degrade over time and should be a white or light tan powder; a significant green or blue tint indicates oxidation.
-
Base: The amine base (e.g., triethylamine, diisopropylamine) must be anhydrous and free of oxidation. Using a freshly opened bottle or distilling the amine is best practice.
-
Q2: I'm observing a black precipitate (palladium black) in my reaction flask. What does this mean and how can I prevent it?
A2: The formation of palladium black indicates the decomposition and precipitation of your palladium catalyst from the active catalytic cycle. This is a common cause of stalled reactions.
-
Causes: This can be triggered by impurities in reagents, insufficient ligand, or using a solvent like THF, which anecdotally can promote its formation.
-
Solutions:
-
Use High-Purity Reagents: Ensure starting materials and solvents are pure and anhydrous.
-
Add a Phosphine Ligand: If using a palladium source like Pd(OAc)₂, the addition of a phosphine ligand (e.g., PPh₃) is necessary to stabilize the catalyst. Using a pre-formed catalyst like Pd(PPh₃)₂Cl₂ can also be effective.
-
Solvent Choice: Solvents like DMF or triethylamine (used as both base and solvent) can sometimes be better at keeping the catalyst in solution compared to THF.
-
Q3: My main side product appears to be a dimer of my alkyne (homocoupling). How can I minimize this?
A3: This side product results from the Glaser coupling reaction, an oxidative homocoupling of terminal alkynes, which is promoted by the copper co-catalyst in the presence of oxygen.
-
Solutions:
-
Strict Anaerobic Conditions: The most effective way to prevent this is by rigorously excluding oxygen from your reaction.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions may require a different palladium catalyst/ligand system (e.g., Pd(OAc)₂ with a bulky, electron-rich phosphine ligand) and may need higher temperatures, but they completely eliminate the possibility of Glaser coupling.
-
Step 2: TMS Deprotection Issues
Q4: My TMS deprotection step is incomplete or is giving me a complex mixture of products. What should I do?
A4: Incomplete deprotection or side reactions often stem from suboptimal reaction conditions or reagent stoichiometry.
-
Mild and Efficient Conditions: For substrates containing sensitive functional groups like a benzyl ether, a mild deprotection method is crucial. The use of a catalytic amount of potassium carbonate (K₂CO₃) in methanol (MeOH) is highly effective, simple, and typically avoids side reactions.[2][3]
-
Troubleshooting:
-
Ensure Anhydrous Conditions (if using TBAF): If you are using tetrabutylammonium fluoride (TBAF), ensure your THF is anhydrous. Water can interfere with the reaction.
-
Check Stoichiometry: While K₂CO₃ can be used catalytically, ensure you are using a sufficient amount. If the reaction stalls, adding a bit more K₂CO₃ can help.
-
Reaction Time: While often quick, allow the reaction to stir at room temperature for at least 2-3 hours, monitoring by TLC until all the silylated starting material is consumed.[2] Leaving the reaction for excessively long periods can sometimes lead to yield reduction with certain substrates.[2]
-
Frequently Asked Questions (FAQs)
Q: Which aryl halide should I use for the best yield: 1-(Benzyloxy)-3-bromobenzene or 1-(Benzyloxy)-3-iodobenzene? A: For the highest reactivity and best yields under mild conditions, 1-(Benzyloxy)-3-iodobenzene is the superior choice. The general order of reactivity for aryl halides in Sonogashira couplings is I > OTf > Br >> Cl.[1] Reactions with aryl iodides often proceed to completion at room temperature or with gentle heating, whereas aryl bromides typically require higher temperatures and longer reaction times.[1]
Q: What is the typical catalyst loading for the Sonogashira reaction? A: Standard protocols often use 1-5 mol% of the palladium catalyst and 2-10 mol% of the CuI co-catalyst. However, highly efficient catalyst systems can achieve good yields with loadings as low as 0.01-0.5 mol% for the palladium source.[4]
Q: Can I use a base other than an amine? A: Yes, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, particularly in copper-free protocols or with specific solvent systems like DMF. However, an amine base like triethylamine or diisopropylamine is most common as it serves both to deprotonate the alkyne and to neutralize the HX acid formed during the reaction.[1]
Q: How do I purify the final product and remove the metal catalysts? A: After the reaction, a standard workup involves diluting the mixture with a solvent like ethyl acetate and washing with water or a dilute ammonium chloride solution to remove the amine base and some metal salts. To remove residual palladium and copper, you can filter the crude product through a short plug of silica gel, sometimes with a layer of celite. Final purification is typically achieved by flash column chromatography on silica gel.
Data Presentation: Catalyst Performance
The choice of palladium source and ligands significantly impacts reaction yield. The following table summarizes yields for Sonogashira couplings of various aryl halides, providing a comparative overview of different catalytic systems.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Co-Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | Pd₂(dba)₃ (0.5) | - | - | K₃PO₄ | EtOH/H₂O | 80 | 95 | [5] |
| Iodobenzene | Phenylacetylene | Pd-Salen Complex (2) | - | - | K₂CO₃ | Isopropanol | RT | 94 | [6] |
| 4-Iodoanisole | Phenylacetylene | Pd₂(dba)₃ (0.5) | - | - | K₃PO₄ | EtOH/H₂O | 80 | 96 | [5] |
| Bromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | CuI (4) | Et₃N | Toluene | 100 | 56 | [4] |
| 4-Bromobenzonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | CuI (4) | Et₃N | Toluene | 100 | 91 | [4] |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | - | TMP | DMSO | RT | 95 | [7] |
Experimental Protocols & Visualizations
The recommended synthetic route involves two key stages, each with a detailed protocol provided below.
Logical Workflow for Synthesis
Protocol 1: Synthesis of 1-(Benzyloxy)-3-iodobenzene (Starting Material)
This protocol details the benzylation of m-iodophenol, a necessary first step if the starting material is not commercially available.
-
Reagents:
-
3-Iodophenol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Benzyl chloride (BnCl, 1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon), add anhydrous DMF.
-
Carefully add the sodium hydride portion-wise to the DMF with stirring.
-
Prepare a solution of 3-iodophenol in a minimum amount of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes, then heat to 70 °C for an additional 30 minutes.
-
Cool the reaction mixture to room temperature and add benzyl chloride dropwise.
-
Heat the reaction to 100 °C and maintain for 2-3 hours, monitoring by TLC until the 3-iodophenol is consumed.
-
Cool the mixture to room temperature, and carefully quench by pouring it into a beaker of cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude solid can be recrystallized from ethanol to yield pure 1-(Benzyloxy)-3-iodobenzene as white crystals.
-
Protocol 2: Sonogashira Coupling to form 1-(Benzyloxy)-3-((trimethylsilyl)ethynyl)benzene
-
Reagents:
-
1-(Benzyloxy)-3-iodobenzene (1.0 eq)
-
(Trimethylsilyl)acetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Anhydrous & degassed triethylamine (Et₃N)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 1-(Benzyloxy)-3-iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed triethylamine via syringe. Stir the mixture for 10 minutes at room temperature. The solution should be a yellow suspension.
-
Add (trimethylsilyl)acetylene dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, concentrate the mixture under reduced pressure to remove the triethylamine.
-
Redissolve the residue in ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the TMS-protected product.
-
Protocol 3: TMS Deprotection to Yield this compound
-
Reagents:
-
1-(Benzyloxy)-3-((trimethylsilyl)ethynyl)benzene (1.0 eq)
-
Potassium carbonate (K₂CO₃) (0.2 - 2.0 eq)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the TMS-protected alkyne in methanol in a round-bottom flask.
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC for the disappearance of the starting material (typically 1-3 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
The resulting crude product is often pure enough for many applications, but it can be further purified by flash chromatography if necessary.[2]
-
References
Technical Support Center: Purification of 1-(Benzyloxy)-3-ethynylbenzene by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 1-(benzyloxy)-3-ethynylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific problems that may arise during the column chromatography of this compound in a question-and-answer format.
Q1: My compound is not eluting from the column, or the recovery is very low. What could be the problem?
A1: There are several potential reasons for this issue:
-
Inappropriate Solvent System: The polarity of your eluent may be too low to move the compound down the column.
-
Compound Decomposition: this compound, like other benzyl ethers and terminal alkynes, may have stability issues on silica gel, which is acidic.[1] The compound could be decomposing on the column.
-
Improper Column Packing: An improperly packed column with channels or cracks can lead to an uneven flow of the solvent, causing the compound to get trapped.
Troubleshooting Steps:
-
Check Compound Stability: Before running a column, it's advisable to check the stability of your compound on silica gel. This can be done by dissolving a small amount of the crude material in a solvent, adding a small amount of silica gel, and monitoring the mixture by Thin Layer Chromatography (TLC) over a period of time to see if any new spots appear, indicating decomposition.[1]
-
Increase Eluent Polarity: If the compound is stable, gradually increase the polarity of your solvent system. For example, if you are using a 95:5 hexane:ethyl acetate mixture, try an 8:2 or 7:3 ratio. A gradient elution, where the polarity of the solvent is increased gradually during the chromatography, can be very effective.
-
Deactivate the Silica Gel: To minimize decomposition on acidic silica, you can use deactivated silica gel. This can be prepared by flushing the packed column with a solvent mixture containing a small amount of a base, such as triethylamine (typically 0.1-1% v/v), before loading your sample.[2]
-
Consider an Alternative Stationary Phase: If decomposition on silica is a significant problem, consider using a different stationary phase, such as neutral or basic alumina.[1]
Q2: The separation of my product from impurities is poor. The fractions are all mixed. What should I do?
A2: Poor separation is a common issue and can be addressed by optimizing several parameters:
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Suboptimal Solvent System: The chosen eluent may not have the optimal polarity to effectively separate the target compound from impurities with similar polarities.
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.
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Flow Rate is Too High: A fast flow rate reduces the interaction time between the compounds and the stationary phase, leading to decreased resolution.
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: The ideal solvent system for column chromatography should provide a good separation of spots on a TLC plate, with the desired compound having an Rf value of approximately 0.2-0.4.[1] Experiment with different ratios of solvents, such as hexane and ethyl acetate, to achieve this.
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Use a Gradient Elution: A gradient elution can significantly improve the separation of compounds with different polarities. Start with a low polarity solvent to elute non-polar impurities, and gradually increase the polarity to elute your product and then more polar impurities.
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Reduce the Amount of Sample: As a general rule, the amount of crude material loaded should be about 1-2% of the mass of the silica gel.
-
Adjust the Flow Rate: For flash chromatography, a slower flow rate can sometimes improve separation. Adjust the pressure to control the flow rate.
Q3: I see streaking of my compound on the TLC plate and the column. Why is this happening and how can I fix it?
A3: Streaking is often an indication of compound degradation on the silica gel or issues with solubility.
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Acidity of Silica: As mentioned, the acidic nature of silica gel can cause decomposition of sensitive compounds like benzyl ethers.[1]
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Sample Solubility: If the compound is not fully soluble in the eluent, it can lead to streaking.
Troubleshooting Steps:
-
Deactivate Silica Gel: Use the triethylamine method described in Q1 to neutralize the acidic sites on the silica.
-
Change the Stationary Phase: Consider using alumina as an alternative to silica gel.[1]
-
Improve Sample Solubility: Ensure your crude sample is fully dissolved before loading it onto the column. If it is not soluble in the running solvent, you can dissolve it in a minimal amount of a slightly more polar solvent, like dichloromethane. Alternatively, you can use the "dry loading" method.[3]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A good starting point for developing a solvent system is a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture, such as 95:5 (hexane:ethyl acetate), for TLC analysis. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the product. For the column, it is often beneficial to start with a slightly lower polarity than what gives the ideal TLC Rf to ensure good separation from non-polar impurities.
Q2: How can I visualize this compound on a TLC plate?
A2: Due to the aromatic rings in its structure, this compound can be easily visualized on a TLC plate using a UV lamp (254 nm). The compound will appear as a dark spot on the fluorescent green background of the TLC plate.
Q3: What are the potential impurities from the synthesis of this compound that I should be aware of during purification?
A3: Common synthetic routes to this compound, such as the Williamson ether synthesis followed by a Sonogashira coupling, can lead to specific impurities. These may include unreacted starting materials like 3-ethynylphenol or benzyl bromide, and potentially di-substituted byproducts if the starting material has multiple reactive sites. The polarity of these impurities will differ, and the chromatographic conditions should be optimized to separate them effectively.
Q4: Is it possible to use a gradient elution for this purification?
A4: Yes, a gradient elution is often recommended for purifying compounds to ensure a good separation from both less polar and more polar impurities.[4] You can start with a low polarity eluent (e.g., 100% hexanes or a high hexane/ethyl acetate ratio) and gradually increase the concentration of the more polar solvent (ethyl acetate).
Experimental Protocol: Column Chromatography of this compound
This protocol provides a detailed methodology for the purification of this compound using flash column chromatography.
1. Materials and Equipment:
-
Crude this compound
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Silica gel (230-400 mesh)
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Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
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UV lamp (254 nm)
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Collection tubes or flasks
-
Rotary evaporator
2. TLC Analysis to Determine Eluent:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various hexane/ethyl acetate ratios (e.g., 98:2, 95:5, 90:10).
-
The optimal eluent system should provide an Rf value of approximately 0.2-0.4 for the desired product and good separation from impurities.
3. Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1-2 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate). The mass of the silica gel should be 50-100 times the mass of the crude product.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Tap the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Drain the solvent until the level is just above the top layer of sand.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane. Carefully add the dissolved sample onto the top of the silica bed using a pipette. Drain the solvent until the sample is absorbed into the silica gel. Gently add a small amount of the eluent to wash the sides of the column and allow it to absorb into the silica.
-
Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[3]
5. Elution and Fraction Collection:
-
Carefully fill the column with the starting eluent.
-
Apply gentle pressure to start the elution.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If using a gradient, gradually increase the polarity of the eluent (e.g., from 98:2 to 90:10 hexane:ethyl acetate) to elute the product and any more polar impurities.
6. Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as an oil.
Quantitative Data Summary
The following table summarizes typical parameters for the column chromatography of this compound. Note that these values are representative and may need to be optimized for specific reaction mixtures.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for most applications. |
| Mobile Phase | Hexane/Ethyl Acetate | A common and effective solvent system. |
| Starting Eluent Ratio | 98:2 to 95:5 (Hexane:Ethyl Acetate) | Good for eluting non-polar impurities first. |
| Elution of Product | 90:10 to 80:20 (Hexane:Ethyl Acetate) | The exact ratio depends on the specific impurities. |
| Target Rf Value | 0.2 - 0.4 | In the optimized eluent system on a TLC plate.[1] |
| Silica to Crude Ratio | 50:1 to 100:1 (w/w) | Higher ratios are used for difficult separations. |
Process Workflow
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
References
Technical Support Center: Sonogashira Coupling of 1-(Benzyloxy)-3-ethynylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the Sonogashira coupling of 1-(benzyloxy)-3-ethynylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Sonogashira coupling of this compound?
A1: The most prevalent side reaction is the homocoupling of this compound to form 1,4-bis(3-(benzyloxy)phenyl)buta-1,3-diyne. This is also known as Glaser or Hay coupling.[1][2] Other potential side reactions include the decomposition of the palladium catalyst to form palladium black, and in some cases, debenzylation of the starting material or product under harsh reaction conditions.
Q2: What causes the formation of the homocoupled diyne byproduct?
A2: The homocoupling of terminal alkynes is primarily caused by the presence of oxygen and is often catalyzed by the copper(I) co-catalyst.[1] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, leading to the formation of the diyne.
Q3: How can I minimize or prevent the homocoupling of my alkyne?
A3: To minimize homocoupling, it is crucial to rigorously exclude oxygen from the reaction mixture. This can be achieved by using degassed solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1] Additionally, employing copper-free Sonogashira protocols can completely avoid this side reaction.[3][4] Slow addition of the alkyne to the reaction mixture can also help by keeping its concentration low, thus disfavoring the bimolecular homocoupling reaction.[1]
Q4: I am observing a black precipitate in my reaction. What is it and what should I do?
A4: The black precipitate is likely palladium black, which results from the decomposition of the palladium catalyst. This can be caused by impurities in the reagents or solvent, or by using a reaction temperature that is too high. To prevent this, ensure all your reagents and solvents are of high purity and are properly dried and degassed. If palladium black formation persists, consider using a more stable palladium catalyst or a different phosphine ligand.
Q5: Can the benzyloxy group on my starting material cause any specific side reactions?
A5: While the benzyloxy group is generally stable under Sonogashira conditions, there is a possibility of debenzylation, especially if the reaction is run at elevated temperatures for extended periods or if certain catalysts are used. If you suspect debenzylation is occurring, it is advisable to monitor the reaction closely and try to use milder conditions (e.g., lower temperature, shorter reaction time).
Troubleshooting Guide
Problem 1: Low Yield of the Desired Cross-Coupled Product and Significant Homocoupling
Possible Causes:
-
Presence of oxygen in the reaction.
-
High concentration of the copper(I) co-catalyst.
-
High concentration of the terminal alkyne.
Solutions:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of the inert gas throughout the reaction.
-
Optimize Copper(I) Catalyst Loading: Reduce the amount of the copper(I) co-catalyst. In some cases, as little as 1-2 mol% is sufficient.
-
Slow Addition of Alkyne: Add the this compound solution to the reaction mixture dropwise over a period of time using a syringe pump. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling pathway over homocoupling.
-
Consider Copper-Free Conditions: Switch to a copper-free Sonogashira protocol. These methods often employ specific palladium catalysts and ligands that are effective in the absence of a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[3][4]
Problem 2: Formation of Palladium Black and Stalled Reaction
Possible Causes:
-
Decomposition of the palladium catalyst.
-
Impurities in the starting materials or solvent.
-
Reaction temperature is too high.
-
Inappropriate choice of solvent.
Solutions:
-
Use High-Purity Reagents: Ensure that the aryl halide, alkyne, base, and solvent are of high purity and are anhydrous.
-
Optimize Reaction Temperature: If the reaction is being heated, try lowering the temperature. For many Sonogashira couplings, room temperature is sufficient, especially when using a more reactive aryl iodide.[5]
-
Solvent Choice: Some solvents can promote the formation of palladium black. If you are using THF, for example, and observing this issue, consider switching to another solvent like DMF, acetonitrile, or toluene.[6][7]
-
Ligand Selection: The choice of phosphine ligand can significantly impact catalyst stability. Bulky, electron-rich phosphine ligands can often stabilize the palladium center and prevent decomposition.[3]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Cross-Coupled Product and Homocoupling Byproduct (Illustrative Data)
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield of Product (%) | Yield of Homocoupling (%) |
| 1 | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 85 | 10 |
| 2 | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF (not degassed) | 25 | 50 | 45 |
| 3 | 4-Bromotoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 75 | 15 |
| 4 | 4-Iodotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 92 | <2 |
This table presents illustrative data based on general trends in Sonogashira couplings to highlight the impact of different reaction parameters.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general procedure for the palladium/copper-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., triethylamine, 3 equivalents)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add the anhydrous and degassed solvent (5-10 mL) and the amine base (3.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is a general procedure for a copper-free Sonogashira coupling, which is particularly useful for minimizing homocoupling.[1]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Anhydrous and degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).
-
Add the base (2.0 mmol) and the anhydrous, degassed solvent (5 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Troubleshooting workflow for Sonogashira coupling side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Sonogashira coupling reaction with diminished homocoupling. | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for 1-(Benzyloxy)-3-ethynylbenzene Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 1-(Benzyloxy)-3-ethynylbenzene. The focus is on the widely used Sonogashira cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving this compound and what type of catalyst is typically used?
A1: The most common reaction is the Sonogashira cross-coupling, which forms a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium(0) complex, often in conjunction with a copper(I) co-catalyst.[1][2] Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1]
Q2: What is a typical catalyst loading range for a Sonogashira reaction with a substrate like this compound?
A2: Typical palladium catalyst loading ranges from 0.02 mol% to 5 mol% relative to the limiting reagent.[1][3][4] For many applications, a loading of 1-2 mol% is a good starting point for optimization.[3] Lowering the catalyst loading is often desirable to reduce costs and minimize palladium contamination in the final product.[5]
Q3: What are the main challenges when optimizing catalyst loading for this reaction?
A3: The primary challenges include:
-
Low Reaction Yield: Insufficient catalyst can lead to incomplete conversion of starting materials.
-
Poor Selectivity: Incorrect catalyst loading can sometimes lead to the formation of side products.
-
Catalyst Deactivation: The catalyst can become deactivated during the reaction, leading to a stall in conversion. This can manifest as the formation of palladium black.
-
Homocoupling (Glaser or Hay Coupling): A significant side reaction is the dimerization of the alkyne, this compound, to form a butadiyne derivative. This is often promoted by the copper(I) co-catalyst in the presence of oxygen.[6]
Q4: How can I minimize the homocoupling of this compound?
A4: To minimize homocoupling, you can:
-
Use Copper-Free Conditions: Several protocols for Sonogashira reactions that do not require a copper co-catalyst have been developed.[7]
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to minimize oxygen, which promotes homocoupling.[6]
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Q5: When should I consider increasing the catalyst loading?
A5: Increasing the catalyst loading should be considered when you observe low or no product formation despite optimizing other reaction parameters (temperature, base, solvent). It is particularly relevant when using less reactive aryl halides (e.g., chlorides instead of iodides).[1] However, simply increasing the catalyst amount may not always improve the yield and can sometimes lead to more side reactions.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Insufficient catalyst loading.2. Deactivated catalyst.3. Low reactivity of the aryl halide.4. Inappropriate base or solvent. | 1. Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 2.5 mol%).2. Ensure anhydrous and anaerobic conditions. Use freshly prepared or high-quality catalyst.3. If using an aryl bromide or chloride, consider switching to the more reactive aryl iodide.[1] Alternatively, a higher reaction temperature may be required.[7]4. Screen different amine bases (e.g., triethylamine, diisopropylethylamine) and solvents (e.g., THF, DMF, toluene).[4] |
| High Amount of Homocoupled Product | 1. Presence of oxygen.2. High concentration of copper(I) co-catalyst. | 1. Rigorously degas all reagents and solvents and maintain an inert atmosphere.2. Reduce the amount of copper(I) iodide or switch to a copper-free Sonogashira protocol. |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst deactivation (formation of palladium black).2. Insufficient base. | 1. Try a different palladium source or ligand. Bulky, electron-rich phosphine ligands can sometimes improve catalyst stability and activity.[1]2. Ensure a sufficient excess of the amine base is used (typically 2-3 equivalents). |
| Poor Reproducibility | 1. Inconsistent quality of reagents or catalyst.2. Variations in reaction setup (e.g., efficiency of degassing). | 1. Use reagents from a reliable source and store them appropriately. Use a fresh batch of catalyst.2. Standardize the experimental setup and procedure, particularly the method for creating an inert atmosphere. |
Data Presentation: Optimizing Catalyst Loading
The following table summarizes the effect of palladium catalyst loading on the yield of a model Sonogashira coupling reaction between an aryl iodide and a terminal alkyne.
| Entry | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.5 | 1.0 | Et₃N | DMF | 80 | 12 | 75 |
| 2 | 1.0 | 2.0 | Et₃N | DMF | 80 | 12 | 92 |
| 3 | 2.5 | 5.0 | Et₃N | DMF | 80 | 12 | 96 |
| 4 | 5.0 | 5.0 | Et₃N | DMF | 80 | 12 | 95 |
Note: This is representative data. Optimal conditions will vary depending on the specific substrates and other reaction parameters.
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
PdCl₂(PPh₃)₂ (1-2.5 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by triethylamine.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Signaling Pathway: Sonogashira Catalytic Cycle
Caption: Dual catalytic cycles in the Sonogashira cross-coupling reaction.
References
Preventing dimerization of 1-(Benzyloxy)-3-ethynylbenzene in reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dimerization of 1-(benzyloxy)-3-ethynylbenzene in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dimerization in the context of this compound reactions?
A1: Dimerization, also known as homocoupling, is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical 1,3-diyne. This is a significant issue in cross-coupling reactions like the Sonogashira, Glaser, and Hay couplings, where the intended reaction is with a different coupling partner (e.g., an aryl halide). This side reaction consumes the starting alkyne, reduces the yield of the desired product, and complicates the purification process.[1]
Q2: Why is this compound prone to dimerization?
A2: Like other terminal alkynes, this compound has an acidic proton on the sp-hybridized carbon. In the presence of a copper(I) catalyst, which is often used in reactions like the Sonogashira and Glaser couplings, this proton is readily removed to form a copper acetylide intermediate. This intermediate can then undergo oxidative coupling with another molecule of the copper acetylide, leading to the formation of the homocoupled dimer. The presence of oxygen promotes this oxidative coupling.
Q3: What is the role of the benzyloxy group in the reactivity of this compound?
A3: The benzyloxy group at the meta position is an electron-donating group. Electron-donating groups can increase the electron density of the aromatic ring and potentially influence the acidity of the terminal alkyne proton, though the effect is transmitted through several bonds. More significantly, its steric bulk is generally not substantial enough to hinder the dimerization reaction on its own.
Q4: What are the primary strategies to prevent the dimerization of this compound?
A4: The main strategies to minimize or prevent dimerization include:
-
Use of Copper-Free Conditions: Employing a copper-free Sonogashira protocol is a highly effective method to avoid Glaser-type homocoupling.[2][3][4]
-
Strict Control of Reaction Atmosphere: Rigorously excluding oxygen by using an inert atmosphere (e.g., argon or nitrogen) is crucial, especially when a copper co-catalyst is present.[5]
-
Slow Addition of the Alkyne: Adding this compound slowly to the reaction mixture keeps its concentration low, which disfavors the bimolecular homocoupling reaction.
-
Use of Protecting Groups: The terminal alkyne can be protected with a group like trimethylsilyl (TMS), which is later removed. This prevents the formation of the reactive acetylide intermediate responsible for dimerization.[6][7]
-
Optimization of Reaction Conditions: Fine-tuning parameters such as the choice of palladium catalyst, ligand, base, solvent, and temperature can significantly favor the desired cross-coupling over homocoupling.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low yield of the desired cross-coupled product and a significant amount of a higher molecular weight byproduct.
-
Possible Cause: Dimerization (homocoupling) of this compound.
-
Troubleshooting Steps:
-
Confirm Dimer Formation: Analyze the byproduct by techniques such as NMR or mass spectrometry to confirm it is the 1,3-diyne dimer.
-
Switch to Copper-Free Conditions: If using a standard Sonogashira protocol with a copper co-catalyst, switch to a copper-free method.
-
Ensure Inert Atmosphere: Improve the degassing of solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Slow Addition: Use a syringe pump to add a solution of this compound to the reaction mixture over an extended period.
-
Protect the Alkyne: Consider a two-step process where the alkyne is first protected with a trimethylsilyl (TMS) group, followed by the coupling reaction and subsequent deprotection.
-
Issue 2: The reaction is sluggish or does not proceed to completion, even with attempts to minimize dimerization.
-
Possible Cause: Inefficient catalyst system or suboptimal reaction conditions for the specific substrates.
-
Troubleshooting Steps:
-
Ligand Screening: The choice of phosphine ligand on the palladium catalyst is critical. For electron-rich alkynes, bulky and electron-rich phosphine ligands can be beneficial.[8][9][10][11]
-
Solvent and Base Optimization: The polarity of the solvent and the strength of the base can significantly impact the reaction rate and selectivity. Screen different solvents (e.g., THF, DMF, toluene) and bases (e.g., triethylamine, diisopropylamine, cesium carbonate).
-
Temperature Adjustment: While lower temperatures can sometimes reduce dimerization, a certain activation energy is required for the desired cross-coupling. A careful optimization of the reaction temperature is necessary.
-
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the outcome of coupling reactions involving terminal alkynes, with a focus on minimizing homocoupling.
Table 1: Effect of Catalyst System on Sonogashira Coupling
| Entry | Palladium Catalyst | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Dimer Byproduct (%) |
| 1 | PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF | 60 | Moderate to High | Significant |
| 2 | Pd(PPh₃)₄ | CuI | PPh₃ | i-Pr₂NH | Toluene | 80 | High | Low to Moderate |
| 3 | Pd₂(dba)₃ | None | XPhos | Cs₂CO₃ | Dioxane | 100 | High | Minimal |
| 4 | PdCl₂(PPh₃)₂ | None | P(t-Bu)₃ | K₂CO₃ | DMF | 80 | High | Minimal |
Note: Yields are representative and can vary based on specific substrates and reaction times.
Table 2: Influence of Protecting Groups
| Entry | Alkyne | Coupling Conditions | Deprotection Step | Overall Yield of Cross-Coupled Product | Dimer Formation |
| 1 | Unprotected | Standard Sonogashira (with CuI) | N/A | Variable, often reduced by dimerization | Significant |
| 2 | TMS-protected | Sonogashira Coupling | TBAF or K₂CO₃/MeOH | Generally High | Negligible |
| 3 | TIPS-protected | Sonogashira Coupling | TBAF | Generally High | Negligible |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
-
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Ligand (e.g., Triphenylphosphine, 4 mol%)
-
Base (e.g., Triethylamine, 3 equivalents)
-
Degassed solvent (e.g., THF or DMF)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and aryl halide.
-
Add the degassed solvent, followed by the base, via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a solution of this compound in the reaction solvent to the mixture using a syringe pump over 2-4 hours.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: TMS-Protection of this compound followed by Sonogashira Coupling
This two-step protocol effectively prevents dimerization.
-
Step 1: TMS Protection
-
Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of ethylmagnesium bromide in THF (1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for another hour.
-
Cool the reaction to 0 °C and add trimethylsilyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the TMS-protected alkyne, which can be purified by column chromatography.
-
-
Step 2: Sonogashira Coupling and Deprotection
-
Perform the Sonogashira coupling using the TMS-protected alkyne and your desired aryl halide under standard conditions (with or without copper).
-
After the coupling reaction is complete, the TMS group can be removed by adding a solution of tetrabutylammonium fluoride (TBAF) in THF or by stirring with potassium carbonate in methanol at room temperature.
-
Work up the reaction as described in Protocol 1 to isolate the final cross-coupled product.
-
Visualizations
Caption: Competing pathways in coupling reactions.
Caption: Troubleshooting decision tree for dimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 5. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 8. researchgate.net [researchgate.net]
- 9. Filling a Niche in "Ligand Space" with Bulky, Electron-Poor Phosphorus(III) Alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yields in Click Reactions with 1-(Benzyloxy)-3-ethynylbenzene
Welcome to the technical support center for troubleshooting click reactions (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) involving 1-(benzyloxy)-3-ethynylbenzene. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: My click reaction with this compound is giving a low yield. What are the most common causes?
Low yields in CuAAC reactions with this compound can stem from several factors. The most frequent culprits include:
-
Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Poor Solubility: While the benzyloxy group can improve solubility compared to unsubstituted phenylacetylene, the overall hydrophobicity of the molecule might still lead to solubility issues in purely aqueous systems, hindering reaction kinetics.
-
Side Reactions: The primary side reaction to consider is the oxidative homocoupling of the alkyne (Glaser coupling), which forms a diyne byproduct and consumes your starting material.[1][2]
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, catalyst loading, and the choice of ligand can significantly impact the reaction efficiency.
-
Impure Reagents: Impurities in either the alkyne or the azide partner can inhibit the catalyst.
Q2: How does the benzyloxy group on the phenylacetylene affect the click reaction?
The benzyloxy group is an electron-donating group. This electronic effect generally activates the alkyne for the cycloaddition reaction, which should favor a good reaction rate.[3] However, the bulky nature of the benzyloxy group could introduce some steric hindrance, although this is not typically a major issue for terminal alkynes. The primary influence of the benzyloxy group is on the physical properties of the molecule, particularly its solubility.
Q3: What is the best solvent system for a click reaction with this compound?
A variety of solvents can be used for CuAAC reactions.[4] For a hydrophobic alkyne like this compound, a mixture of an organic solvent and water is often optimal. Common and effective solvent systems include:
Starting with a 1:1 mixture is a good practice. If solubility remains an issue, increasing the proportion of the organic solvent can be beneficial.
Q4: Is a ligand necessary for this reaction? Which one should I choose?
While the CuAAC reaction can proceed without a ligand, using one is highly recommended. Ligands stabilize the Cu(I) oxidation state, prevent catalyst disproportionation and precipitation, and can significantly accelerate the reaction rate.[6] For reactions involving potentially chelating substrates or in biological contexts, ligands are crucial.
Commonly used ligands include:
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): A very effective but water-insoluble ligand.[6]
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand ideal for aqueous and biological click reactions.[6]
-
BTTES (2-[4-({[Bis({[1-(tert-butyl)-1H-1,2,3-triazol-4-yl]methyl})amino]methyl}-1H-1,2,3-triazol-1-yl)ethanesulfonic acid): A highly water-soluble and effective ligand.
Q5: How can I minimize the formation of the alkyne homocoupling (Glaser coupling) byproduct?
The Glaser coupling is an oxidative process that competes with the desired click reaction.[1][2] To minimize this side reaction:
-
Thoroughly degas all solvents and the reaction mixture: This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution or by using freeze-pump-thaw cycles.
-
Maintain an inert atmosphere: Conduct the reaction under a positive pressure of argon or nitrogen.
-
Use a sufficient amount of reducing agent: Sodium ascorbate is commonly used to reduce any formed Cu(II) back to the active Cu(I) state and to scavenge dissolved oxygen.[7] A slight excess is recommended.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low yields in your click reaction.
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Inactive Copper Catalyst | 1. Use a fresh solution of sodium ascorbate. It can degrade over time, especially when exposed to air. 2. Ensure thorough degassing of all solvents and the reaction mixture before adding the copper catalyst. 3. Add a Cu(I)-stabilizing ligand such as TBTA or THPTA to your reaction. 4. Consider using a Cu(I) source directly (e.g., CuI, CuBr), but ensure it is of high purity and handled under an inert atmosphere. |
| Poor Solubility of Reactants | 1. Increase the proportion of the organic co-solvent (e.g., DMSO, t-BuOH) in your reaction mixture. 2. Gently heat the reaction mixture (e.g., to 40-50 °C) to improve solubility and reaction rate.[4] 3. Ensure vigorous stirring to maintain a homogeneous mixture. |
| Impure Starting Materials | 1. Verify the purity of your this compound and azide partner by NMR or LC-MS. 2. Purify the starting materials if necessary (e.g., by column chromatography or recrystallization). |
| Incorrect Reagent Stoichiometry | 1. Use a slight excess (1.1-1.2 equivalents) of the more readily available or less expensive reactant to drive the reaction to completion. |
Problem 2: Presence of Significant Side Products
| Possible Cause | Recommended Solution |
| Alkyne Homocoupling (Glaser Coupling) | 1. Rigorously exclude oxygen from the reaction by degassing solvents and maintaining an inert atmosphere. 2. Increase the concentration of sodium ascorbate (e.g., to 5-10 mol%).[7] 3. The use of a suitable ligand can also help suppress this side reaction. |
| Other Unidentified Impurities | 1. Characterize the side products by LC-MS and NMR to understand their origin. 2. Re-purify your starting materials to remove any potential interfering impurities. |
Problem 3: Reaction Stalls or is Very Slow
| Possible Cause | Recommended Solution |
| Low Reaction Temperature | 1. Gently heat the reaction to 40-60 °C. Monitor for any potential degradation of your starting materials or product at higher temperatures.[4] |
| Insufficient Catalyst Loading | 1. Increase the catalyst loading from the typical 1-5 mol% to 5-10 mol% for challenging substrates or dilute conditions. |
| Catalyst Inhibition | 1. If your azide partner contains functional groups that can chelate copper (e.g., thiols, some nitrogen heterocycles), consider protecting these groups or increasing the catalyst and ligand loading. |
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol is a starting point and may require optimization for your specific azide.
Materials:
-
This compound
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Degassing equipment (e.g., nitrogen or argon line)
Procedure:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of the ligand (THPTA in water or TBTA in DMSO).
-
-
Reaction Setup:
-
In a reaction vial, dissolve this compound (1.0 eq.) and the azide partner (1.1 eq.) in a 1:1 mixture of t-BuOH and water. The total reaction volume should be adjusted to achieve a concentration of approximately 0.1 M of the limiting reagent.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
-
Addition of Catalyst Components:
-
Under an inert atmosphere, add the ligand solution to the reaction mixture (final concentration of 1-5 mol%).
-
Add the CuSO₄ solution (final concentration of 1-5 mol%).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration of 5-10 mol%).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation
The following tables summarize typical reaction conditions and the impact of various parameters on the CuAAC reaction. While specific data for this compound is limited in the literature, data for analogous substituted phenylacetylenes are provided for comparison.
Table 1: General Reaction Parameters for CuAAC with Aryl Alkynes
| Parameter | Typical Range | Recommendation for this compound |
| Alkyne:Azide Ratio | 1:1 to 1:1.2 | 1:1.1 |
| Catalyst Loading (CuSO₄) | 1-10 mol% | 1-5 mol% |
| Reducing Agent (Na-Ascorbate) | 5-20 mol% | 5-10 mol% |
| Ligand Loading | 1-10 mol% | 1-5 mol% |
| Solvent System | t-BuOH/H₂O, DMSO/H₂O, DMF/H₂O | 1:1 t-BuOH/H₂O or 1:1 DMSO/H₂O |
| Temperature | Room Temp. to 60 °C | Room Temperature, can be heated to 40-50 °C if slow |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS |
Table 2: Comparison of Yields for Substituted Phenylacetylenes in CuAAC with Benzyl Azide
| Phenylacetylene Substituent | Yield (%) | Reaction Conditions | Reference |
| H (Phenylacetylene) | 99% | CuI (1 mol%), Et₃N, Cyrene™, 30 °C, 12h | [8] |
| p-OCH₃ | >90% (conversion) | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.005 mol%), neat, RT, 24h | [9] |
| p-F | 96% | CuI (1 mol%), Et₃N, Cyrene™, 30 °C, 12h | [8] |
| p-CF₃ | 89% | CuI (1 mol%), Et₃N, Cyrene™, 30 °C, 12h | [8] |
| m-Benzyloxy | Data not available | - | - |
Note: The high yields observed with both electron-donating and electron-withdrawing groups suggest that this compound is expected to be a highly effective substrate in CuAAC reactions.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow to diagnose and resolve common issues leading to low yields.
CuAAC Catalytic Cycle and a Competing Side Reaction
Caption: The desired CuAAC catalytic cycle and the competing oxidative Glaser coupling side reaction.Caption: The desired CuAAC catalytic cycle and the competing oxidative Glaser coupling side reaction.
References
- 1. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 2. Glaser coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Copper Catalyst from 1-(Benzyloxy)-3-ethynylbenzene Reaction Mixtures
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in reactions involving 1-(benzyloxy)-3-ethynylbenzene and requiring the removal of copper catalysts.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Persistent green or blue color in the isolated product. | Incomplete removal of the copper catalyst. The product itself may be chelating with copper. | - Perform additional aqueous washes with a chelating agent (e.g., EDTA or ammonia).[1] - Pass the product through a plug of silica gel or alumina.[1] - Employ a metal scavenger resin with a high affinity for copper.[1] - Consider a stronger chelating agent if product chelation is suspected.[1] |
| Low product yield after aqueous workup. | The product may be partially soluble in the aqueous phase, leading to loss during extraction. Product may have adsorbed onto a solid support like silica gel or alumina during filtration. | - For organic-soluble products, wash the organic layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase.[1] - If using solid supports, elute with a more polar solvent system to ensure complete product recovery.[2] - For water-soluble products, consider non-aqueous removal methods like scavenger resins or dialysis.[1][3] |
| Scavenger resin is ineffective. | Insufficient amount of resin was used. Inadequate stirring time for complete scavenging. The resin may not be compatible with the reaction solvent. | - Increase the equivalents of scavenger resin relative to the copper catalyst; a loading of 3-5 equivalents is typical.[2] - Increase the stirring time (4-16 hours is a common range).[1][2] - Consult the manufacturer's guidelines for solvent compatibility of the specific resin.[2] |
| Broad or noisy peaks in NMR spectrum. | Paramagnetic interference from residual copper. | - Pass the sample through a short plug of silica gel or alumina before NMR analysis.[1] - Ensure thorough copper removal using one of the recommended methods.[1] |
| Column chromatography fails to separate the product from the copper catalyst. | The copper species and the product have similar polarities and affinities for the stationary phase. | - Perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography.[1] - Try a different stationary phase (e.g., alumina instead of silica gel).[1] - Use a scavenger resin to remove copper prior to chromatographic purification.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual copper catalyst from my reaction mixture?
A1: The most prevalent methods for removing copper catalysts include:
-
Aqueous Washes with Chelating Agents: This involves a liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride.[1][3] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[1][3]
-
Filtration through a Solid Support: The reaction mixture can be passed through a plug of an adsorbent material such as silica gel, alumina, or Celite.[3] These materials can adsorb the copper catalyst, allowing the purified product to pass through with the eluting solvent.
-
Use of Scavenging Resins: These are solid-supported materials with functional groups that have a high affinity for metals. Scavenger resins, such as those with thiourea or amine functionalities, can be stirred with the reaction mixture or used in a flow-through cartridge to selectively bind and remove the copper catalyst.[3]
-
Dialysis: For macromolecular products, dialysis against a buffer containing a chelating agent like EDTA is an effective method to remove small molecule impurities, including the copper catalyst.[3]
Q2: I see a blue color in my aqueous wash. What does this indicate?
A2: A blue color in the aqueous layer, particularly during an ammonia-based wash, is a positive sign that copper is being removed. Ammonia forms a deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which is highly soluble in water.[4] It is recommended to repeat the washes until the aqueous layer is colorless.[3][4]
Q3: My product is water-soluble. How can I remove the copper catalyst without losing my product during aqueous washes?
A3: For water-soluble products, liquid-liquid extraction with aqueous chelators can be problematic. In such cases, the following methods are recommended:
-
Scavenger Resins: Use a solid-supported metal scavenger. The resin can be stirred with the aqueous solution of your product and then filtered off, leaving the copper-free product in the solution.[3]
-
Dialysis: This is particularly effective for larger water-soluble molecules. Dialysis against a buffer containing a chelating agent will remove the small copper complexes.[3]
Q4: Can I combine different copper removal methods?
A4: Yes, combining methods is a common and often more effective strategy.[4] A typical combined protocol involves an initial aqueous wash with a chelating agent like EDTA to remove the bulk of the copper, followed by filtration through a plug of silica or alumina to remove any remaining trace amounts of the catalyst.[4]
Data Presentation: Comparison of Copper Removal Efficiency
The efficiency of copper removal is highly dependent on the specific reaction conditions, the nature of the product, the initial concentration of copper, and the exact protocol followed. The following table provides a summary of the reported efficiencies for various methods.
| Method | Agent/Material | Reported Final Copper Concentration / Removal Efficiency | Conditions/Notes |
| Aqueous Wash | Aqueous Ammonia | < 50 ppm | Two washes of a toluene solution. The aqueous layer turns blue, indicating copper removal.[3] |
| Aqueous Wash | EDTA (0.5 M) | Can be < 100 ppm | Efficiency is highly dependent on the product's chelating ability.[1] |
| Scavenger Resin | SiliaMetS® Thiourea | 7 ppm (> 99.9% removal from an initial concentration of 12,650 ppm) | Three successive treatments with 5% w/w resin at room temperature.[5] |
| Scavenger Resin | QuadraSil™ AP | < 0.5 ppm | Effective for removing residual ruthenium and also shows good efficacy for copper.[1] |
| Scavenger Resin | SiliaMetS® Triamine | High Yield of Product | Shown to be highly efficient in specific applications, emphasizing the importance of screening for the optimal scavenger.[4] |
| Adsorption | NTA-Silica Gel | 96% to 99% | At an initial concentration of 20 mg/L.[6] |
Note: The data presented should be used as a guideline, and optimization for a specific reaction is often necessary.
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA Solution
This protocol is suitable for products that are soluble in a water-immiscible organic solvent.
Materials:
-
Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Once the reaction is complete, dilute the reaction mixture with an organic solvent if necessary.
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of the 0.5 M EDTA solution.
-
Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with the EDTA solution until the aqueous layer is colorless (typically 2-3 washes).[2]
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Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and EDTA.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the copper-free product.[2]
Protocol 2: Aqueous Wash with Ammonia Solution
This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable under basic conditions.
Materials:
-
Reaction mixture in an organic solvent
-
Saturated aqueous ammonium chloride solution
-
Aqueous ammonium hydroxide (~28-30%)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dilute the reaction mixture with a water-immiscible organic solvent.
-
Transfer the organic solution to a separatory funnel.
-
Wash with an equal volume of a saturated aqueous ammonium chloride solution containing approximately 5% ammonium hydroxide. The aqueous layer should turn blue.[1]
-
Separate the organic layer.
-
Repeat the wash with the ammonia solution until the aqueous layer is colorless.[3]
-
Wash the organic layer with brine to remove residual ammonia and water.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the purified product.[1]
Protocol 3: Removal Using a Scavenger Resin
This protocol is suitable for a wide range of products, including those that are sensitive to aqueous workups or are water-soluble.
Materials:
-
Reaction mixture
-
Copper scavenger resin (e.g., SiliaMetS® Thiourea, QuadraSil™ AP)
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
After the reaction is complete, add the scavenger resin directly to the reaction mixture. A typical loading is 3-5 equivalents of resin relative to the amount of copper catalyst used.[2]
-
Stir the resulting suspension at room temperature for 4-16 hours. The optimal time may need to be determined empirically.[1][2]
-
Filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[1][3]
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the copper-free product.[1][3]
Protocol 4: Filtration through a Silica Gel Plug
This method is useful for removing finely suspended or dissolved copper species and can be used alone or in combination with an aqueous wash.
Materials:
-
Crude product solution
-
Silica gel
-
Sand
-
Glass pipette or column
-
Eluting solvent
-
Collection flask
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of a Pasteur pipette or a small chromatography column.
-
Add a small layer of sand (approximately 0.5 cm).
-
Fill the pipette/column with silica gel to the desired height (typically 5-10 cm).
-
Add another small layer of sand on top of the silica gel.
-
Pre-wet the silica plug with the eluting solvent.
-
Carefully load the crude product solution onto the top of the silica plug.
-
Elute the product through the plug using the eluting solvent, collecting the filtrate.
-
Monitor the elution by TLC to ensure all the product has passed through.
-
Concentrate the filtrate to obtain the purified product.
Visualizations
References
Stability of 1-(Benzyloxy)-3-ethynylbenzene under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1-(benzyloxy)-3-ethynylbenzene under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am planning a reaction that involves acidic conditions. Will the benzyl ether group in this compound remain intact?
A1: The stability of the benzyloxy group is highly dependent on the strength of the acid, temperature, and reaction time. While it is generally stable under weakly acidic conditions, strong acids will likely cleave the ether linkage.[1][2] Cleavage of benzyl ethers is a common deprotection strategy and can occur with strong acids such as HBr, HI, BCl₃, and BBr₃.[3] For benzylic ethers, this cleavage often proceeds through a stable benzylic carbocation intermediate (SN1 mechanism).[3]
Troubleshooting Tip: If you observe the formation of 3-ethynylphenol as a byproduct, it is a strong indicator that the benzyl ether is being cleaved. To avoid this, consider using milder acidic conditions if your reaction chemistry allows. If strong acidity is required, you may need to perform the reaction at a lower temperature and carefully monitor the reaction progress to minimize debenzylation.
Q2: Can I use a strong base in my reaction without affecting this compound?
A2: The benzyl ether group is generally stable under basic conditions.[1][3] However, the terminal ethynyl group is acidic (with a pKa of approximately 25) and will be deprotonated by strong bases, such as sodium amide (NaNH₂), to form a sodium acetylide.[4][5] Weaker bases, like potassium hydroxide, may deprotonate the alkyne reversibly or not at all.[4]
Troubleshooting Tip: If your reaction is not proceeding as expected in the presence of a strong base, consider the possibility of acetylide formation. This newly formed nucleophile could potentially participate in side reactions. If deprotonation of the alkyne is undesirable, a weaker base should be used.
Q3: I am seeing an unexpected ketone in my product mixture after a reaction under acidic conditions. What could be the cause?
A3: Under acidic conditions, terminal alkynes can undergo hydration to form a ketone. This reaction follows Markovnikov's rule, which for a terminal alkyne results in the formation of a methyl ketone. The initial product of hydration is an enol, which then tautomerizes to the more stable ketone. This reaction can sometimes be slow but may be catalyzed by the presence of mercury salts.
Troubleshooting Tip: To confirm if alkyne hydration is occurring, you can analyze your product mixture for the presence of 1-(3-acetylbenzyloxy)benzene. If this side product is undesirable, it is best to avoid prolonged exposure to strong aqueous acidic conditions.
Q4: Are there any conditions under which both the benzyl ether and the ethynyl group will react?
A4: Yes, certain conditions can affect both functional groups. For instance, catalytic hydrogenation (e.g., using H₂ and Pd/C) can reduce the alkyne and cleave the benzyl ether.[1] Similarly, very strong acidic conditions could potentially lead to both ether cleavage and alkyne hydration.
Troubleshooting Tip: When designing a synthetic route, it is crucial to consider the compatibility of both the benzyl ether and the terminal alkyne with the planned reagents and conditions. Protective group strategies may be necessary if the desired reaction is incompatible with one of the functional groups.
Stability Data Summary
The following table summarizes the expected stability of this compound under various conditions based on the known reactivity of its constituent functional groups.
| Condition Category | Reagent/Condition | Benzyl Ether Stability | Ethynyl Group Stability | Potential Degradation Products |
| Acidic | Weak Acids (e.g., Acetic Acid) | Generally Stable | Generally Stable | - |
| Strong Protic Acids (e.g., HBr, HCl, H₂SO₄) | Labile (Cleavage) | Labile (Hydration) | 3-Ethynylphenol, Benzyl Halide/Alcohol, 1-(3-Acetylbenzyloxy)benzene | |
| Lewis Acids (e.g., BCl₃, AlCl₃) | Labile (Cleavage) | May be affected | 3-Ethynylphenol, Benzyl-Lewis Acid Adduct | |
| Basic | Weak Bases (e.g., K₂CO₃, Et₃N) | Stable | Stable | - |
| Strong Bases (e.g., NaH, NaNH₂) | Stable | Labile (Deprotonation) | Sodium 1-(benzyloxy)-3-ethynylide | |
| Reductive | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Labile (Cleavage) | Labile (Reduction) | 3-Ethylphenol, Toluene, 1-(Benzyloxy)-3-ethylbenzene |
| Oxidative | Oxidizing Agents (e.g., DDQ, Ozone) | Labile (Cleavage) | May be affected | 3-Ethynylbenzaldehyde, Benzoic Acid |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability under Acidic Conditions
-
Sample Preparation: Prepare a stock solution of this compound in a suitable inert solvent (e.g., dioxane or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Medium Preparation: Prepare solutions of the desired acid (e.g., 1M HCl, 1M H₂SO₄) in the same solvent as the sample.
-
Incubation: Mix the stock solution of the compound with the acidic solution to achieve the final desired acid and substrate concentrations.
-
Time Points: Maintain the reaction mixture at a constant temperature (e.g., room temperature or 50°C) and withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching and Analysis: Immediately quench the reaction of each aliquot by neutralizing the acid with a suitable base (e.g., saturated NaHCO₃ solution). Extract the organic components with a suitable solvent (e.g., ethyl acetate). Analyze the organic extract by a validated analytical method, such as HPLC or GC-MS, to quantify the remaining amount of this compound and identify any degradation products.
Protocol 2: General Procedure for Assessing Stability under Basic Conditions
-
Sample Preparation: Prepare a stock solution of this compound in a suitable inert solvent (e.g., THF or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Basic Medium Preparation: Prepare solutions of the desired base (e.g., 1M NaOH, 1M KOH) in the same solvent or a co-solvent system.
-
Incubation: Mix the stock solution of the compound with the basic solution to achieve the final desired base and substrate concentrations.
-
Time Points: Maintain the reaction mixture at a constant temperature and withdraw aliquots at various time points.
-
Quenching and Analysis: Neutralize each aliquot with a suitable acid (e.g., 1M HCl). Extract the organic components and analyze by HPLC or GC-MS to determine the extent of degradation and identify any products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for assessing the chemical stability of a compound.
References
Common impurities in crude 1-(Benzyloxy)-3-ethynylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(benzyloxy)-3-ethynylbenzene. The information provided is designed to help identify and resolve common issues encountered during the synthesis, purification, and handling of this compound.
Troubleshooting Unsuccessful Purification
Question: I am having difficulty purifying crude this compound using column chromatography. What are the likely issues and how can I resolve them?
Answer:
Difficulties during the column chromatography of this compound can arise from several factors related to the compound's stability and the nature of the impurities. Here are some common issues and troubleshooting strategies:
-
Issue: Product Decomposition on Silica Gel. Terminal alkynes can be sensitive to acidic conditions, and standard silica gel can be slightly acidic, leading to product degradation on the column.
-
Solution: Deactivate the silica gel by treating it with a base before use. This can be done by preparing a slurry of the silica gel in the desired eluent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%). Alternatively, use neutral or basic alumina as the stationary phase.
-
-
Issue: Co-elution of Impurities. Non-polar impurities, such as byproducts from the benzylation reaction or homocoupled diynes, may have similar polarities to the desired product, making separation challenging.
-
Solution: Optimize your solvent system. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation. Refer to Thin Layer Chromatography (TLC) analysis to carefully select the optimal solvent ratio. If co-elution persists, consider alternative purification techniques such as preparative HPLC.
-
-
Issue: Tailing of the Product Peak. Tailing on the column can be indicative of interactions between the alkyne functionality and the stationary phase.
-
Solution: As with decomposition, adding a small amount of a non-polar, coordinating solvent or a base to the eluent can help to reduce tailing by blocking active sites on the silica gel.
-
Frequently Asked Questions (FAQs)
Question: What are the most common impurities in crude this compound?
Answer:
The common impurities in crude this compound typically originate from the starting materials, side reactions during synthesis, or subsequent decomposition. These can include:
-
Unreacted Starting Materials:
-
3-Hydroxyphenylacetylene (if synthesized via benzylation).
-
Benzyl bromide or benzyl chloride (if used for benzylation).
-
1-Bromo-3-ethynylbenzene and benzyl alcohol (if synthesized via a coupling reaction).
-
-
Side-Products:
-
Homocoupled Diyne: A common side-product in reactions involving terminal alkynes is the formation of a diyne through oxidative coupling.
-
Over-benzylated products: If other nucleophilic sites are present.
-
Cyclized byproducts: While less common for this specific molecule, intramolecular reactions can sometimes occur under certain reaction conditions.[1][2]
-
-
Reagents and Solvents:
-
Residual base (e.g., potassium carbonate, sodium hydride).
-
Catalyst residues (e.g., palladium or copper from coupling reactions).
-
Solvents used in the reaction and workup (e.g., DMF, acetone, ethyl acetate).
-
Question: How can I identify the impurities in my sample?
Answer:
A combination of analytical techniques is recommended for the comprehensive identification of impurities:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify major impurities based on characteristic signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.[3] A reversed-phase C18 column with a gradient elution is a good starting point.[3]
-
Infrared (IR) Spectroscopy: Can help identify functional groups present in impurities, such as the absence of the characteristic alkyne C-H stretch (around 3300 cm⁻¹) in a homocoupled diyne.
Quantitative Data Summary
The following table provides a hypothetical summary of impurity analysis for a typical crude batch of this compound, as determined by HPLC.
| Impurity | Retention Time (min) | Peak Area (%) | Purity (%) |
| Benzyl Alcohol | 2.5 | 1.2 | 95.5 |
| 3-Hydroxyphenylacetylene | 3.1 | 0.8 | |
| Homocoupled Diyne | 8.9 | 2.5 | |
| This compound | 7.4 | 95.5 |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). For sensitive compounds, add 0.5% triethylamine to the slurry and the eluent.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18, 4.6 x 250 mm, 5 µm.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: Start at 50% B and increase to 95% B over 20 minutes.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection: UV at 254 nm.[3]
-
Injection Volume: 10 µL.[3]
Visualizations
Caption: Logical workflow of the synthesis of this compound and the origin of common impurities.
References
Characterization of unexpected byproducts in 1-(Benzyloxy)-3-ethynylbenzene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(benzyloxy)-3-ethynylbenzene. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: The most common and synthetically useful reactions involving the terminal alkyne of this compound are palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, and copper-catalyzed homocoupling, known as the Glaser or Glaser-Hay coupling.[1][2][3][4]
Q2: What is the primary and most expected byproduct in reactions with this compound?
A2: The primary and most common byproduct is the homocoupled diyne, 1,4-bis(3-(benzyloxy)phenyl)buta-1,3-diyne , formed via a Glaser-type coupling reaction.[1][2][3][4] This can occur as a significant side reaction during Sonogashira couplings, especially in the presence of copper(I) cocatalysts and oxygen.[1][2]
Q3: Are there other potential, unexpected byproducts I should be aware of?
A3: Besides the expected diyne, other byproducts can arise under certain conditions:
-
Debenzylation: The benzyloxy group can be sensitive to certain reagents and reaction conditions, potentially leading to the formation of 3-ethynylphenol or its subsequent reaction products. Palladium catalysts, in the presence of a hydrogen source, can facilitate hydrogenolysis (cleavage) of the benzyl ether.[5]
-
Isomerization: Although less common for terminal alkynes, isomerization to an allene or an internal alkyne can occur under strongly basic conditions or at elevated temperatures.
-
Oligomerization/Polymerization: Under forcing conditions or in the presence of certain catalysts, oligomerization or polymerization of the alkyne can lead to complex mixtures and dark-colored impurities.[6]
Q4: How can I characterize the common byproduct, 1,4-bis(3-(benzyloxy)phenyl)buta-1,3-diyne?
A4: The diyne byproduct can be characterized using standard analytical techniques:
-
NMR Spectroscopy: The 1H NMR spectrum would show characteristic signals for the benzyloxy group (a singlet for the CH2 protons around δ 5.1 ppm and multiplets for the phenyl protons around δ 7.3-7.5 ppm) and the aromatic protons of the main backbone. The 13C NMR would show distinct signals for the alkyne carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the exact mass and molecular formula of the diyne.
-
Chromatography: The diyne will have a different retention factor (Rf) on TLC and a different retention time in HPLC/GC compared to the starting material and the desired cross-coupled product.
II. Troubleshooting Guides
Issue 1: Low Yield of Desired Sonogashira Product and High Amount of Homocoupled Diyne
Q: My Sonogashira coupling of this compound with an aryl halide is giving a low yield of the desired product and a significant amount of the homocoupled diyne. How can I improve the selectivity?
A: The formation of the homocoupled diyne is a common issue in Sonogashira reactions. Here are several strategies to minimize this side reaction:
-
Exclude Oxygen: The Glaser coupling is an oxidative process. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use.[6]
-
Copper-Free Conditions: The copper(I) cocatalyst is a major contributor to homocoupling.[1][8] Consider using a copper-free Sonogashira protocol. These methods often require specific ligands (e.g., bulky, electron-rich phosphines) and may need higher temperatures, but they can completely eliminate the diyne byproduct.[8][9]
-
Slow Addition of Alkyne: Adding the this compound solution slowly to the reaction mixture via a syringe pump can keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
-
Optimize Reaction Parameters:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial. For electron-rich alkynes, bulky and electron-rich phosphine ligands can improve the rate of the desired cross-coupling.[1][5]
-
Base: The choice of base can influence the reaction outcome. Amine bases like triethylamine or diisopropylethylamine are common. Experimenting with different bases may improve selectivity.
-
Solvent: The solvent can affect catalyst activity and solubility of reactants. Toluene, THF, and DMF are commonly used.[10]
-
Issue 2: Presence of Unexpected Byproducts Related to the Benzyloxy Group
Q: I am observing byproducts that suggest the cleavage of the benzyl ether. How can I prevent this?
A: Debenzylation can occur under certain palladium-catalyzed conditions, especially if a source of hydrogen is present.
-
Avoid Hydrogen Sources: Ensure your reagents and solvents are free from potential hydrogen donors. Some additives or impurities can act as hydrogen sources in the presence of a palladium catalyst.
-
Reaction Temperature and Time: Prolonged reaction times at high temperatures can promote side reactions. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Choice of Palladium Catalyst: Some palladium catalysts are more prone to promoting hydrogenolysis. If debenzylation is a persistent issue, consider screening different palladium sources or ligands.
-
Alternative Protecting Groups: If the benzyloxy group proves too labile for your reaction conditions, consider using a more robust protecting group for the phenol.
Issue 3: Dark-Colored, Intractable Material in the Reaction Mixture
Q: My reaction mixture turns dark brown or black, and I have difficulty isolating my product.
A: The formation of dark, often polymeric, materials can be due to several factors:
-
Catalyst Decomposition: Palladium catalysts can decompose to form palladium black, especially at high temperatures or if the ligand dissociates.[11] This can often be mitigated by using more stable ligands or optimizing the reaction temperature.
-
Alkyne Polymerization: Terminal alkynes can polymerize under certain conditions. This is often promoted by heat and the presence of transition metal catalysts.
-
Work-up and Purification:
-
Filtration: After the reaction, filtering the mixture through a pad of Celite can help remove palladium black and other insoluble materials.
-
Charcoal Treatment: If the crude product is dark, dissolving it in a suitable solvent and treating it with activated charcoal can help remove colored impurities.
-
Chromatography: Careful column chromatography is usually effective in separating the desired product from polymeric byproducts.
-
III. Data Presentation
The following tables provide representative data on how reaction conditions can influence the outcome of Sonogashira couplings. Note that this data is based on studies of structurally similar aryl alkynes and may need to be optimized for this compound.
Table 1: Effect of Catalyst System on Sonogashira Coupling Yields (Representative Data)
| Entry | Palladium Catalyst (mol%) | Copper(I) Cocatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield of Cross-Coupled Product (%) | Yield of Diyne Byproduct (%) |
| 1 | PdCl2(PPh3)2 (2) | CuI (4) | - | Et3N | Toluene/H2O | 60 | 75 | 15 |
| 2 | Pd2(dba)3 (1) | - | XPhos (4) | Cs2CO3 | Toluene | 100 | 92 | <2 |
| 3 | Pd(OAc)2 (2) | CuI (3) | PPh3 (4) | Et3N | Toluene | 70 | 85 | 10 |
| 4 | PdCl2(dppf) (3) | - | - | K3PO4 | Toluene | 100 | 88 | <5 |
Data is representative and compiled from studies on similar aryl alkynes to illustrate trends.[8][10][12]
Table 2: Characterization Data for Potential Byproducts
| Compound | Molecular Formula | Calculated Mass (M+) | Key 1H NMR Signals (δ, ppm, in CDCl3) | Key 13C NMR Signals (δ, ppm, in CDCl3) |
| 1,4-bis(3-(benzyloxy)phenyl)buta-1,3-diyne | C30H22O2 | 414.16 | ~5.1 (s, 4H, -CH2-), 6.9-7.5 (m, 18H, Ar-H) | ~70.9 (-CH2-), ~77.5, ~81.5 (alkyne), 115-160 (aromatic) |
| 3-Ethynylphenol | C8H6O | 118.04 | ~3.1 (s, 1H, alkyne-H), 5.0-6.0 (br s, 1H, -OH), 6.7-7.2 (m, 4H, Ar-H) | ~77.8 (alkyne-CH), ~83.1 (alkyne-C), 115-156 (aromatic) |
Spectral data is estimated based on analogous structures and general chemical shift ranges.[6][10][13]
IV. Experimental Protocols
Protocol 1: Standard Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is a general starting point and may require optimization.
Materials:
-
This compound
-
Aryl iodide
-
PdCl2(PPh3)2
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Toluene, anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol), PdCl2(PPh3)2 (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous, degassed toluene (10 mL) and anhydrous, degassed triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH4Cl solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling to Minimize Diyne Formation
This protocol is adapted for minimizing the homocoupling byproduct.
Materials:
-
This compound
-
Aryl bromide
-
Pd2(dba)3
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs2CO3)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox, add the aryl bromide (1.0 mmol), Pd2(dba)3 (0.01 mmol, 1 mol%), and XPhos (0.04 mmol, 4 mol%) to a flame-dried Schlenk tube.
-
Add Cs2CO3 (2.0 mmol) and this compound (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
V. Signaling Pathways and Logical Relationships
Reaction Pathways: Sonogashira vs. Glaser Coupling
The following diagram illustrates the competing catalytic cycles of the desired Sonogashira cross-coupling and the undesired Glaser homocoupling.
References
- 1. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. Palladium-catalyzed cross-coupling reaction of sulfoxonium ylides and benzyl bromides by carbene migratory insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides [organic-chemistry.org]
- 10. scielo.br [scielo.br]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 1-(Benzyloxy)-3-ethynylbenzene
Welcome to the technical support center for experiments involving 1-(benzyloxy)-3-ethynylbenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and its impact on reaction outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which solvents are recommended for Sonogashira coupling reactions with this compound?
A1: Polar aprotic solvents are generally effective for Sonogashira couplings. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have been shown to be efficient solvents for these reactions.[1][2] In some cases, the addition of a small amount of water (e.g., 5% in DMSO) can improve the yield, particularly when coupling with aryl halides bearing electron-donating groups.[1] Non-polar solvents like toluene and tetrahydrofuran (THF) can also be used, but they may lead to sluggish reactions.[1] A bio-alternative to DMF, Cyrene™, has also been shown to be a favorable solvent.[3]
Q2: How does solvent choice affect the rate and yield of Sonogashira couplings?
A2: Solvent polarity plays a crucial role in the rate and yield of Sonogashira couplings. Polar solvents can stabilize the ionic intermediates in the catalytic cycle, thereby accelerating the reaction.[3] For instance, a study on a model Sonogashira reaction showed that DMSO provided a good yield in a short reaction time, while reactions in toluene and THF were sluggish.[1] However, the choice of solvent is a delicate balance, as highly polar solvents can sometimes lead to undesired side reactions or catalyst deactivation.
Q3: What are the best solvents for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions involving this compound?
A3: Click chemistry is known for its robustness in a variety of solvents.[4] These reactions are often high-yielding and can be conducted in benign, easily removable solvents.[4] Aqueous media, often a mixture of water and a miscible organic solvent like t-butanol or THF, are frequently used and can provide excellent yields.[5] The biomass-derived solvent Cyrene™ has also been demonstrated as an effective medium for one-pot CuAAC reactions.[6][7][8]
Q4: Can the benzyloxy group on this compound be sensitive to certain reaction conditions?
A4: Yes, the benzyloxy group can be sensitive to strongly acidic conditions, which can lead to debenzylation. It is advisable to use milder acids or alternative synthetic routes if acidic conditions are required for your reaction.
Q5: Are there any common side reactions to be aware of when using this compound?
A5: Besides potential debenzylation under acidic conditions, a common side reaction in coupling reactions of terminal alkynes is homocoupling (Glaser coupling), which leads to the formation of a diyne. This is particularly prevalent in the presence of copper catalysts and an oxidant. Careful control of the reaction conditions, including the choice of solvent and the exclusion of oxygen, can help minimize this side product. In Sonogashira reactions, using a co-catalyst system and appropriate ligands can also suppress homocoupling.
Troubleshooting Guides
Issue 1: Low or No Yield in Sonogashira Coupling
| Possible Cause | Recommended Solution |
| Inappropriate Solvent | Switch to a polar aprotic solvent like DMSO or DMF.[1] Consider a mixture of toluene and water, which has been shown to enhance some Sonogashira reactions. |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use fresh catalyst or a different palladium source. Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst poisoning. |
| Base Incompatibility | The choice of base is critical. Organic bases like triethylamine (Et₃N) or piperidine are commonly used. Inorganic bases such as K₂CO₃ can also be effective, particularly in polar solvents.[9] |
| Low Reaction Temperature | While some Sonogashira reactions proceed at room temperature, others may require heating. Gradually increase the reaction temperature and monitor the progress by TLC or GC. |
Issue 2: Formation of Significant Amounts of Homocoupled (Glaser) Product
| Possible Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative homocoupling. |
| Inappropriate Copper Source or Ligand | In Sonogashira reactions, the choice of copper co-catalyst and ligand can influence the extent of homocoupling. Using a ligand like PPh₃ can sometimes suppress this side reaction. |
| Solvent Choice | While polar solvents can be beneficial for the main reaction, they might also promote homocoupling in some cases. If homocoupling is a major issue, consider trying a less polar solvent or a solvent mixture. |
Data Presentation
Table 1: Solvent Effects on a Model Sonogashira Coupling Reaction
| Solvent | Reaction Time (h) | Yield of Double Coupling Product (%) | Yield of Monocoupling Product (%) |
| Et₃N | 1 | Mixture | Mixture |
| Toluene | 24 | Sluggish reaction | - |
| THF | 24 | Sluggish reaction | - |
| Anhydrous DMF | 1 | ~45 | ~45 |
| Anhydrous DMSO | 1 | 81 | - |
| DMSO with 5% H₂O | 1 | ~91 (for substrates with electron-donating groups) | - |
Data adapted from a study on a model Sonogashira coupling, which can provide insights into solvent effects for similar substrates like this compound.[1]
Experimental Protocols
General Protocol for Sonogashira Coupling
-
To an oven-dried flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).
-
Add the degassed solvent (e.g., DMSO, DMF, or THF/DMA 9:1) via syringe.[10]
-
Add the degassed base (e.g., triethylamine, 2-3 eq.) via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a reaction vessel, dissolve this compound (1.0 eq.) and the organic azide (1.0-1.2 eq.) in a suitable solvent (e.g., a 1:1 mixture of t-butanol and water, or THF).[5]
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.
-
To the reaction mixture, add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%) followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Caption: A troubleshooting guide for low yields in Sonogashira coupling.
References
- 1. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 2. redalyc.org [redalyc.org]
- 3. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 4. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. scispace.com [scispace.com]
- 10. rsc.org [rsc.org]
Temperature optimization for 1-(Benzyloxy)-3-ethynylbenzene coupling reactions
Technical Support Center: 1-(Benzyloxy)-3-ethynylbenzene Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing the temperature and other conditions for coupling reactions involving this compound, primarily focusing on the Sonogashira coupling.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling reactions of this compound.
Q1: Why is my reaction yield low or why is there no product formation?
A1: Low or no yield in a Sonogashira coupling can stem from several factors, with reaction temperature being a critical parameter.
-
Insufficient Temperature: The oxidative addition of the aryl halide to the palladium catalyst is often the rate-limiting step.[1] For less reactive aryl halides, such as aryl bromides and chlorides, higher temperatures are generally required to drive the reaction forward.[2][3] If you are using an aryl bromide, room temperature may be insufficient.[2]
-
Catalyst Inactivity: The palladium catalyst may be inactive or degraded. Ensure you are using a fresh, properly stored catalyst and that the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
-
Base Incompatibility: The choice and amount of base are crucial. Amine bases like triethylamine (TEA) or diisopropylamine are commonly used.[4] Ensure the base is dry and used in sufficient excess (typically 2-5 equivalents).
-
Solvent Issues: The solvent must be appropriate for the reaction and be anhydrous and degassed. Common solvents include THF, DMF, and toluene.[2][4]
Q2: I am observing a significant amount of homocoupling byproduct (Glaser-Hay coupling). How can I minimize this?
A2: The formation of a homocoupling product, where the terminal alkyne couples with itself, is a common side reaction, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[1][5]
-
Ensure Anaerobic Conditions: Rigorously degas your solvents and reactants (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas) and maintain a positive pressure of an inert gas throughout the reaction.[6]
-
Optimize Temperature: In some cases, elevated temperatures can increase the rate of side reactions. One study noted that increasing the temperature from 75°C to 85°C led to a decrease in yield due to byproduct formation.[7] Consider running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Consider Copper-Free Conditions: The copper(I) co-catalyst can promote homocoupling.[1] Numerous copper-free Sonogashira protocols have been developed that can eliminate this side reaction.[1][8] This is particularly recommended for more challenging substrates.[1]
-
Slow Addition of Alkyne: In cases of highly inactive halide substrates where homocoupling is a major issue, slow addition of the alkyne can help to favor the desired cross-coupling reaction.[4]
Q3: The reaction is very slow or stalls before completion. What can I do?
A3: A sluggish reaction can often be accelerated by adjusting the reaction parameters.
-
Increase Temperature: This is often the most direct way to increase the reaction rate. For aryl bromides, temperatures in the range of 80-120°C may be necessary.[2][9] One study on a carbonylative Sonogashira coupling showed a dramatic increase in yield from 10% at 80°C to 91% at 120°C.[9]
-
Change Ligand: For challenging substrates, especially electron-rich or sterically hindered aryl halides, using bulky, electron-rich phosphine ligands (e.g., XPhos) can significantly improve the rate of oxidative addition.[1]
-
Screen Different Solvents: The choice of solvent can influence reaction rates. Strongly coordinating solvents like DMF might require higher temperatures.[2] Experimenting with solvents like THF, toluene, or dioxane could be beneficial.[10]
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for Sonogashira coupling of this compound?
A1: The optimal temperature depends heavily on the coupling partner (the aryl or vinyl halide).
-
With Aryl Iodides: These are the most reactive halides and can often be coupled at or slightly above room temperature (e.g., 25-45°C).[3][11]
-
With Aryl Bromides: These are less reactive and typically require heating. A common range is 50°C to 100°C.[2][12]
-
With Aryl Chlorides: These are the most challenging substrates and often require higher temperatures (e.g., >100°C) and specialized catalyst systems with bulky, electron-rich ligands.[1]
Q2: How does temperature quantitatively affect the reaction yield?
A2: Temperature has a significant and direct impact on reaction yield.[10] Generally, increasing the temperature increases the reaction rate and yield, up to an optimal point. Beyond this point, catalyst decomposition or the formation of byproducts can lead to a decrease in yield. The tables below summarize data from studies on related Sonogashira couplings.
Data Presentation
Table 1: Effect of Temperature on Carbonylative Sonogashira Coupling Yield Reaction: 4-Iodoanisole with Phenylacetylene, catalyzed by Pd-C3 (0.01 mol%) with triethylamine in toluene for 1 hour.
| Entry | Temperature (°C) | Isolated Yield (%) |
| 1 | 80 | 10 |
| 2 | 90 | 15 |
| 3 | 100 | 20 |
| 4 | 120 | 91 |
| Data adapted from a study on carbonylative Sonogashira reactions, demonstrating a strong positive correlation between temperature and yield in this range.[9] |
Table 2: Optimization of Sonogashira Coupling Conditions Reaction: Diphenyl sulfoxonium triflate with p-tolyacetylene, catalyzed by Pd(OAc)2 (2.5 mol%) and 2,2'-bipyridine (10 mol%) with Cs2CO3 in DCM for 12 hours.
| Entry | Parameter Varied | Temperature (°C) | Yield (%) |
| 1 | Optimal Conditions | 50 | 94 |
| 2 | No Ligand | 50 | 21 |
| 3 | Ambient Temperature | Ambient | 65 |
| Data adapted from a study showing that while the reaction proceeds at ambient temperature, a moderate increase to 50°C provides a significantly higher yield.[13] |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound with an Aryl Bromide
This protocol is a generalized procedure based on common practices in Sonogashira couplings and should be optimized for specific substrates.
Materials:
-
This compound
-
Aryl bromide (1.0 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (e.g., 2 mol%)
-
Copper(I) iodide (CuI) (e.g., 2 mol%)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF)
-
Anhydrous, degassed amine base (e.g., Diisopropylamine, ~2.1 equiv)
Procedure:
-
To a dry, three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and an inert gas inlet, add the aryl bromide (1.0 equiv), this compound (~1.2 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.02 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an anaerobic environment.
-
Via syringe, add the anhydrous, degassed solvent (e.g., THF) to dissolve the reagents.
-
Add the anhydrous, degassed diisopropylamine (~2.1 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80°C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or ether) and wash with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
References
- 1. books.rsc.org [books.rsc.org]
- 2. reddit.com [reddit.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Characterization of 1-(Benzyloxy)-3-ethynylbenzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-(benzyloxy)-3-ethynylbenzene and its derivatives, key intermediates in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Their utility primarily stems from the presence of a terminal alkyne group, which allows for participation in a variety of coupling reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions (click chemistry). This document outlines their synthesis, characterization, and compares their reactivity with alternative compounds, supported by experimental data and detailed protocols.
Physicochemical and Spectral Data Comparison
While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from closely related isomers and derivatives. The following table summarizes the key physicochemical and spectral data for this compound and compares it with its para-substituted isomer, 1-(benzyloxy)-4-ethynylbenzene, and a related derivative. This comparison is crucial for understanding the influence of substituent positioning on the molecule's properties.
| Property | This compound (Predicted/Inferred) | 1-(Benzyloxy)-4-ethynylbenzene | 1-(Benzyloxy)-2-methoxy-4-(phenylethynyl)benzene |
| Molecular Formula | C₁₅H₁₂O[1] | C₁₅H₁₂O[2][3] | C₂₂H₁₈O₂[4] |
| Molecular Weight | 208.26 g/mol [1] | 208.26 g/mol [2] | 314.38 g/mol [4] |
| Melting Point (°C) | Not available | Not available | 78-80[4] |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons expected around 7.0-7.5 ppm, benzylic protons around 5.1 ppm, and the acetylenic proton around 3.1 ppm. | Aromatic protons observed in distinct patterns due to para-substitution. | 7.50-7.53 (m, 2H), 7.44 (d, J = 7.3 Hz, 2H), 7.36–7.39 (m, 2H), 7.29-7.34 (m, 4H), 7.05–7.08 (m, 2H), 6.85 (d, J = 8.7 Hz, 1H), 5.18 (s, 2H), 3.92 (s, 3H)[4] |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons expected in the 115-160 ppm range, benzylic carbon around 70 ppm, and acetylenic carbons around 77 and 83 ppm. | Aromatic carbons observed in distinct patterns due to para-substitution. | 149.23, 148.56, 136.70, 131.45, 128.59, 128.31, 128.02, 127.95, 127.24, 124.75, 123.40, 115.88, 114.70, 113.57, 89.42, 88.02, 70.87, 55.99[4] |
| IR (cm⁻¹) | Expected peaks: ~3300 (alkyne C-H), ~2100 (alkyne C≡C), ~1600 (aromatic C=C), ~1250 (ether C-O). | Similar characteristic peaks to the meta isomer. | 3034, 2936, 2865, 2208, 1593, 1575, 1512, 1410, 1247, 1222, 1124, 1031, 1002, 848, 806, 756, 743, 692[4] |
| Mass Spectrometry | Expected [M]+ at m/z 208.0888 | Expected [M]+ at m/z 208.0888 | [M]+ found at 314.1307[4] |
Experimental Protocols
Detailed methodologies for the synthesis and key applications of this compound derivatives are provided below.
Synthesis of this compound Derivatives
A common route to synthesize this compound derivatives is through the Sonogashira coupling of a protected 3-bromophenol with a terminal alkyne.
General Sonogashira Coupling Protocol:
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (e.g., 1-bromo-3-(benzyloxy)benzene) (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 eq.), and a copper(I) co-catalyst like CuI (0.04 eq.).
-
Solvent and Base: Add a suitable solvent, typically an amine base like triethylamine (Et₃N) or a mixture of solvents such as toluene/water.
-
Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperatures (e.g., 60 °C) for a period ranging from a few hours to 24 hours.[5]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This compound derivatives are excellent substrates for CuAAC reactions to form 1,2,3-triazoles.
General Click Chemistry Protocol:
-
Reaction Setup: In a reaction vessel, dissolve the this compound derivative (1.0 eq.) and an organic azide (1.0 eq.) in a suitable solvent system, often a mixture of t-butanol and water.
-
Catalyst Preparation: Prepare a fresh solution of a copper(I) source. This can be generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate.
-
Reaction Execution: Add the copper(I) catalyst solution to the mixture of the alkyne and azide.
-
Reaction Conditions: Stir the reaction at room temperature. The reaction is typically rapid, often completing within a few hours.
-
Work-up: After the reaction is complete (monitored by TLC), dilute the mixture with water and extract the triazole product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and remove the solvent. The product can often be purified by simple filtration or recrystallization.
Performance Comparison with Alternatives
In many applications, particularly in drug discovery and bioconjugation, other terminal alkynes can be used. The choice of alkyne can influence reaction kinetics, solubility, and the properties of the final product.
| Feature | This compound Derivatives | Phenylacetylene | Alkyl Alkynes (e.g., Propyne) |
| Reactivity in Sonogashira Coupling | Generally good, electronic effects of the benzyloxy group can influence reactivity. | Standard substrate, often used as a benchmark. | Can be more reactive but may lead to more side products (e.g., homocoupling). |
| Reactivity in Click Chemistry | High reactivity, comparable to other terminal aryl alkynes. | High reactivity. | High reactivity, often used when an aromatic group is not desired. |
| Solubility | The benzyloxy group generally increases solubility in organic solvents compared to unsubstituted phenylacetylene. | Moderately soluble in organic solvents. | Varies with chain length; shorter chains are more volatile and can be difficult to handle. |
| Applications | Useful for introducing a bulky, moderately lipophilic group with potential for further modification of the benzyl ring. Often used in medicinal chemistry to probe binding pockets of proteins. | A fundamental building block in organic synthesis and materials science. | Used to introduce simple, flexible linkers. |
| Advantages | Provides a handle for creating derivatives with diverse electronic and steric properties. The benzyloxy group can be a pharmacophore itself. | Readily available and cost-effective. | Simple structure, less steric hindrance. |
| Disadvantages | More complex synthesis compared to phenylacetylene. | Can be prone to homocoupling under certain Sonogashira conditions. | Volatility of short-chain alkynes can be a challenge. |
Visualizations
Experimental Workflow: Synthesis and Application
The following diagram illustrates a typical experimental workflow for the synthesis of a this compound derivative and its subsequent use in a click reaction.
References
Case Study: (2E)-1-[3,5-bis(Benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one
A notable derivative, (2E)-1-[3,5-bis(Benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one, a chalcone, has been synthesized and its structure determined by single-crystal X-ray diffraction.[1] Chalcones are recognized for their potential pharmacological activities, including anti-cancer efficacy, making their precise structural characterization essential for understanding structure-activity relationships.[1]
Crystallographic Data Summary
The following table summarizes the key crystallographic data and refinement details for (2E)-1-[3,5-bis(Benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one.[1]
| Parameter | Value |
| Chemical Formula | C₃₁H₂₈O₄ |
| Molecular Weight | 464.53 g/mol |
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell Dimensions | |
| a | 9.0494 (9) Å |
| b | 10.0326 (11) Å |
| c | 14.6932 (15) Å |
| α | 100.153 (3)° |
| β | 107.292 (3)° |
| γ | 90.789 (4)° |
| Volume | 1250.6 (2) ų |
| Z | 2 |
| Calculated Density | 1.234 Mg m⁻³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 298 K |
| Reflections Collected | 30243 |
| Independent Reflections | 5428 |
| R-factor (R₁) | 0.057 |
| wR₂ | 0.178 |
| Goodness-of-fit (S) | 1.05 |
Structural Insights
The molecular structure reveals a non-planar conformation. The phenyl rings of the chalcone unit have a dihedral angle of 26.43 (10)° between them.[1] The benzyloxy groups also exhibit significant twisting with respect to their attached phenyl ring.[1] Intermolecular interactions, such as weak C—H⋯O and C—H⋯π bonds, are crucial in stabilizing the crystal packing.[1] Hirshfeld surface analysis indicated that H⋯H (49.8%), H⋯C/C⋯H (33.8%), and H⋯O/O⋯H (13.6%) are the most significant intermolecular contacts.[1]
Experimental Protocols
The successful determination of a crystal structure relies on meticulous experimental procedures. The protocols for the synthesis, crystallization, and X-ray diffraction of (2E)-1-[3,5-bis(Benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one are detailed below.[1]
Synthesis and Crystallization
-
Synthesis: Equimolar amounts of 3,5-dibenzyloxyacetophenone and 4-ethoxybenzaldehyde were dissolved in ethanol.
-
A 10% aqueous solution of sodium hydroxide was added dropwise to the mixture at room temperature with magnetic stirring.
-
The reaction progress was monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture was poured over crushed ice, leading to the precipitation of the product.
-
The solid product was collected by vacuum filtration, dried, and recrystallized from an ethanol solution to yield colorless, block-shaped crystals suitable for X-ray diffraction.[1]
X-ray Data Collection and Structure Refinement
-
Data Collection: A single crystal of the compound was mounted on a Bruker D8 Quest XRD diffractometer.
-
X-ray diffraction data were collected at 298 K using Mo Kα radiation.
-
ω and φ scans were performed to collect a complete dataset.
-
Structure Solution and Refinement: The collected data was processed, and the structure was solved and refined using established crystallographic software.
-
Hydrogen atoms were placed in idealized positions and refined using a riding model.[1]
Visualization of the Crystallographic Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray crystallography, the gold standard for determining the three-dimensional structure of molecules.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Comparison with Alternatives
While X-ray crystallography provides definitive structural data, other analytical techniques are often used for preliminary characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the connectivity and chemical environment of atoms but does not directly yield three-dimensional structural information with the precision of crystallography.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
These spectroscopic methods are complementary to X-ray crystallography and are often used to confirm the identity and purity of a compound before attempting crystallization. However, for unambiguous determination of stereochemistry, conformation, and intermolecular interactions in the solid state, single-crystal X-ray diffraction is unparalleled.
References
A Comparative Analysis of the Reactivity of 1-(Benzyloxy)-3-ethynylbenzene and Phenylacetylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1-(benzyloxy)-3-ethynylbenzene and the parent compound, phenylacetylene. The analysis focuses on two of the most prevalent applications of terminal alkynes in contemporary organic synthesis: the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This document summarizes the theoretical underpinnings of their reactivity, presents available experimental data, and provides detailed experimental protocols to facilitate further research.
Theoretical Comparison of Reactivity
The primary difference in the reactivity of this compound and phenylacetylene stems from the electronic influence of the meta-substituted benzyloxy group. This substituent exerts both an inductive and a resonance effect on the electron density of the ethynyl group, which in turn affects its propensity to participate in chemical reactions.
In the context of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , an increase in the electrophilicity of the alkyne generally leads to a higher reaction rate. Therefore, the electron-withdrawing nature of the meta-benzyloxy group in this compound is predicted to render it more reactive than phenylacetylene in CuAAC reactions.
For the Sonogashira cross-coupling reaction , the electronic nature of the substituents on the alkyne can also play a role, although the effect is often less pronounced than that of the substituents on the aryl or vinyl halide coupling partner. An electron-withdrawing group on the alkyne can facilitate the transmetalation step in the catalytic cycle. Consequently, this compound is anticipated to exhibit either comparable or slightly enhanced reactivity compared to phenylacetylene in Sonogashira couplings.
Experimental Data Comparison
Table 1: Comparison of Reactivity in Sonogashira and CuAAC Reactions
| Reaction Type | Compound | Reaction Conditions | Yield | Reference |
| Sonogashira Coupling | This compound | Not explicitly found in searched literature for a standard Sonogashira coupling. | - | - |
| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 95% | [1] | |
| Phenylacetylene | Pd/C, CuI, PPh₃, K₂CO₃, DMF, 100°C | 98% | [1] | |
| CuAAC | This compound | Not explicitly found in searched literature for a standard CuAAC reaction. | - | - |
| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, rt | 91% | [1] | |
| Phenylacetylene | CuI, DIPEA, THF, rt | 98% | [1] |
Note: The yields for phenylacetylene are representative of typical high-yielding reactions and may vary depending on the specific coupling partner and reaction conditions.
The absence of specific quantitative data for this compound in the searched literature highlights a gap in the current body of knowledge and underscores the value of direct comparative studies.
Experimental Protocols
To facilitate direct comparison, the following detailed experimental protocols for both Sonogashira coupling and CuAAC reactions are provided. These protocols are based on established and reliable methods for phenylacetylene and can be adapted for this compound.
Sonogashira Cross-Coupling Protocol
This protocol describes a typical Sonogashira coupling of a terminal alkyne with an aryl iodide.
Materials:
-
Palladium(II) bis(triphenylphosphine)dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Aryl iodide (e.g., iodobenzene)
-
Terminal alkyne (phenylacetylene or this compound)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF or DMF (5 mL) and the terminal alkyne (1.2 mmol).
-
Add freshly distilled triethylamine (2.0 mmol).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines a standard procedure for the "click" reaction between a terminal alkyne and an organic azide.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Organic azide (e.g., benzyl azide)
-
Terminal alkyne (phenylacetylene or this compound)
-
tert-Butanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol in 1 mL of water).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 mmol in 1 mL of water).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by TLC. These reactions are typically complete within a few hours.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing Reaction Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the Sonogashira coupling and CuAAC reactions.
Caption: Experimental workflow for the Sonogashira cross-coupling reaction.
Caption: Experimental workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion
Based on theoretical electronic effects, this compound is predicted to be more reactive than phenylacetylene in copper(I)-catalyzed azide-alkyne cycloadditions and to have comparable or slightly enhanced reactivity in Sonogashira cross-coupling reactions. The meta-benzyloxy substituent acts as a net electron-withdrawing group, which is generally favorable for these transformations.
However, the lack of direct comparative experimental data in the current literature prevents a definitive quantitative assessment. The provided experimental protocols offer a framework for researchers to conduct such a comparative study, which would be a valuable contribution to the field. For drug development professionals, the nuanced differences in reactivity and the physicochemical properties imparted by the benzyloxy group could be leveraged for the fine-tuning of synthetic routes and the properties of target molecules.
References
A Comparative Reactivity Analysis of 1-(Benzyloxy)-3-ethynylbenzene and Other Terminal Alkynes
For researchers, scientists, and drug development professionals, terminal alkynes are indispensable building blocks in organic synthesis. Their utility in forming carbon-carbon and carbon-heteroatom bonds is well-established, with reactions like the Sonogashira coupling, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and hydrosilylation being central to the construction of complex molecular architectures. The reactivity of a terminal alkyne, however, is not uniform and is dictated by the steric and electronic properties of its substituent.
This guide provides an objective comparison of the reactivity of 1-(benzyloxy)-3-ethynylbenzene against other common terminal alkynes, including the aromatic phenylacetylene and the aliphatic 1-octyne. The analysis is centered on the aforementioned key reactions, supported by experimental data and detailed protocols to inform synthetic strategies.
The structure of this compound, featuring a bulky benzyloxy group at the meta-position of an ethynylbenzene core, presents an interesting case for reactivity. The benzyloxy group can exert both steric hindrance and electronic effects that influence the accessibility and reactivity of the terminal alkyne. Generally, aryl acetylenes like phenylacetylene exhibit enhanced acidity of the acetylenic proton compared to aliphatic alkynes, which often translates to higher reactivity in reactions like the Sonogashira coupling.[1][2] The electronic nature of substituents on the aromatic ring further modulates this reactivity.
Comparative Reactivity Data
The following tables summarize representative experimental data for the performance of this compound and other terminal alkynes in key synthetic transformations.
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, fundamental for creating substituted alkynes.[3][4] The reaction is sensitive to the electronic nature of the alkyne; aryl acetylenes are generally more reactive than alkyl acetylenes due to the increased acidity of the terminal proton.[1]
Table 1: Representative Yields for the Sonogashira Coupling of Various Terminal Alkynes with Aryl Halides
| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | 3 | ~90 (estimated) | [5] |
| Phenylacetylene | 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 3 | 92 | [6] |
| 1-Ethynyl-4-methoxybenzene | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | 3 | 95 | [1] |
| 1-Octyne | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | 3 | 85 | [1] |
| 1-Chloro-4-ethynylbenzene | Benzyl azide | CuO-600 | N/A | DMSO | 12 | 96 | [7] |
Yields are highly dependent on specific reaction conditions, and direct comparisons should be made with caution. The yield for this compound is an estimate based on the reactivity of similar aryl alkynes.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Often termed "click chemistry," the CuAAC reaction is a highly efficient and regioselective cycloaddition that forms 1,4-disubstituted 1,2,3-triazoles.[8] The reaction is broadly tolerant of functional groups. While often very fast for most terminal alkynes, reaction rates can be influenced by the electronic nature of the alkyne, with electron-withdrawing groups sometimes accelerating the reaction.[9][10]
Table 2: Representative Yields and Reaction Times for the CuAAC Reaction with Benzyl Azide
| Alkyne | Catalyst System | Solvent | Time | Yield (%) | Reference |
| This compound | CuSO₄ / Sodium Ascorbate | DMSO/H₂O | < 1 h | >95 (expected) | [7][9] |
| Phenylacetylene | CuO-600 | DMSO | 12 h | 98 | [7] |
| 1-Ethynyl-4-methoxybenzene | CuO-600 | DMSO | 12 h | 97 | [7] |
| 1-Octyne | CuSO₄ / Sodium Ascorbate | tBuOH/H₂O | Not specified | 91 | [1] |
| Propargyl Alcohol | CuSO₄ / THPTA / Sodium Ascorbate | Aqueous Buffer | 1 h | Quantitative | [9][11] |
The reactivity of most terminal alkynes in CuAAC is very high, often leading to near-quantitative yields in short reaction times under optimized conditions.
Hydrosilylation of Terminal Alkynes
Hydrosilylation involves the addition of a silicon-hydride bond across the carbon-carbon triple bond, yielding vinylsilanes.[12] This reaction's outcome is highly dependent on the catalyst, silane, and alkyne structure, leading to different regio- and stereoisomers (α-vinylsilanes, β-(E)-vinylsilanes, or β-(Z)-vinylsilanes).[12][13] Aromatic alkynes can exhibit different selectivity compared to aliphatic ones. For instance, certain ruthenium catalysts favor the formation of α-vinylsilanes with terminal alkynes.[13][14]
Table 3: Regioselectivity in the Hydrosilylation of Terminal Alkynes
| Alkyne | Silane | Catalyst | Product Selectivity | Reference |
| This compound | Triethylsilane | Pt or Ru-based | α / β isomers (catalyst dependent) | [12][13] |
| Phenylacetylene | Triethylsilane | Pt-based | trans-β-vinylsilane (major) | [12][13] |
| Phenylacetylene | Triethylsilane | [CpRu(MeCN)₃]PF₆ | α-vinylsilane (major) | [13][14] |
| 1-Octyne | Triethylsilane | Pt-based | trans-β-vinylsilane (major) | [12][13] |
| 1-Octyne | Triethylsilane | [CpRu(MeCN)₃]PF₆ | α-vinylsilane (major) | [13] |
Data for this compound is inferred based on general principles of alkyne hydrosilylation.
Factors Influencing Reactivity
The reactivity of terminal alkynes is a balance of electronic and steric factors. A diagram illustrating these relationships is provided below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. scientificspectator.com [scientificspectator.com]
- 13. Hydrosilylation Catalyst [sigmaaldrich.com]
- 14. Alkyne hydrosilylation catalyzed by a cationic ruthenium complex: efficient and general trans addition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Catalysts for Sonogashira Coupling with 1-(Benzyloxy)-3-ethynylbenzene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This guide provides a comparative overview of various catalytic systems for the Sonogashira coupling of aryl halides with terminal alkynes, with a focus on substrates analogous to 1-(benzyloxy)-3-ethynylbenzene. Due to the limited specific literature on this compound, this guide draws upon experimental data from reactions with structurally similar substituted phenylacetylenes to provide a relevant and objective comparison of catalyst performance.
Performance of Catalytic Systems in Sonogashira Couplings
The efficiency of a Sonogashira coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. Below is a summary of quantitative data from various studies, showcasing the performance of different catalytic systems in the coupling of substituted phenylacetylenes with a range of aryl halides.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene/H₂O | 60 | 24 | 90 (mono-substituted) | [1] |
| 1,3,5-Tribromobenzene | 1-Ethynyl-4-(octyloxy)benzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene/H₂O | 60 | 24 | 90 (mono-substituted), 8 (di-substituted) | [1] |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina / 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 80 | - | 60 | [2] |
| Iodobenzene | Phenylacetylene | 10% Pd/C | K₂CO₃ | H₂O | 70 | - | Good | [3] |
| Aryl Bromides | Terminal Alkynes | UC Pd (Pd/C) / XPhos | K₂CO₃ | 95% EtOH | 50 | - | High | [4] |
| 4-Iodoanisole | Phenylacetylene | Polymer-supported NHC-Pd | Piperidine | - | 80 | 2 | 51 | [5] |
| Aryl Halides | Arylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | - | Good to Excellent | [6] |
| 2,5-Diiodo-N-morpholinebenzamide | 3-Ethynylpyridine | Pd₂(dba)₃ / PPh₃ / CuI | i-Pr₂NH | DMSO | 45 | 1 | 86 | [7] |
| 2,5-Diiodo-N-morpholinebenzamide | 4-Ethynyl-N,N-dimethylaniline | Pd₂(dba)₃ / PPh₃ / CuI | i-Pr₂NH | DMSO | 45 | 1 | 83 | [7] |
| 2,5-Diiodo-N-morpholinebenzamide | 1-Ethynyl-4-nitrobenzene | Pd₂(dba)₃ / PPh₃ / CuI | i-Pr₂NH | DMSO | 45 | 1 | 80 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Sonogashira coupling reactions under different catalytic conditions.
Protocol 1: Copper-Catalyzed Sonogashira Coupling in a Biphasic System[1]
This procedure is suitable for the coupling of aryl bromides with terminal alkynes using a classic palladium/copper co-catalyst system in an aqueous-organic solvent mixture.
-
Reaction Setup: To a mixture of the aryl bromide (1 mmol) and the terminal alkyne (1 mmol) in a suitable reaction vessel, add toluene (1 mL) and water (1 mL).
-
Addition of Reagents: Add triethylamine (2 mmol) followed by PdCl₂(PPh₃)₂ (0.01 mmol, 1 mol%) and CuI (0.02 mmol, 2 mol%) under an argon atmosphere.
-
Reaction Execution: Stir the reaction mixture vigorously at 60 °C for 24 hours.
-
Work-up: After cooling to room temperature, separate the two phases. Extract the aqueous layer three times with diethyl ether (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired diarylacetylene.
Protocol 2: Heterogeneous Copper-Free Sonogashira Coupling with Pd/C[4]
This protocol describes a greener approach using a recyclable palladium on charcoal catalyst in an alcoholic solvent without a copper co-catalyst.
-
Reaction Setup: In a 10 mL round-bottom flask under an argon atmosphere, add Pd/C (42 mg, ~0.04 mmol), XPhos (18 mg, 0.04 mmol), and potassium carbonate (552 mg, 4 mmol).
-
Addition of Reagents: Add 95% ethanol (6 mL), followed by the aryl bromide (2 mmol) and then the terminal alkyne (4 mmol).
-
Reaction Execution: Submerge the flask in a pre-heated 50 °C water bath and stir vigorously for the indicated time.
-
Work-up: Pour the reaction mixture into a flask containing silica gel (3-4 g) and wash the reaction flask with ether.
-
Purification: The product can be isolated by filtration and subsequent purification of the filtrate. The Pd/C catalyst can often be recovered and reused.
Protocol 3: Homogeneous Copper-Free Sonogashira Coupling[6]
This method is ideal for room-temperature couplings and employs a soluble palladium catalyst with a specific phosphine ligand, avoiding the use of copper.
-
Reaction Setup: In a reaction vessel, dissolve the aryl halide and the arylacetylene in 2-MeTHF.
-
Addition of Reagents: Add cesium carbonate (Cs₂CO₃) as the base. Then, add the palladium precursor, Pd(CH₃CN)₂Cl₂ (0.5 mol%), and the ligand, cataCXium A (1 mol%).
-
Reaction Execution: Stir the mixture at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are then dried and concentrated, followed by purification of the product.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for a Sonogashira cross-coupling experiment, from reagent preparation to product analysis.
Caption: A generalized workflow for a Sonogashira cross-coupling reaction.
References
- 1. scielo.br [scielo.br]
- 2. rsc.org [rsc.org]
- 3. Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UC Pd. A New Form of Pd/C for Sonogashira Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
A Comparative Guide to Regioisomers in the Click Reaction of 1-(Benzyloxy)-3-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles. This guide provides a comparative analysis of the regioisomers formed in the click reaction of 1-(benzyloxy)-3-ethynylbenzene, a versatile building block in medicinal chemistry and materials science. We will delve into the experimental data, detailed protocols, and the underlying principles governing the formation of the distinct 1,4- and 1,5-disubstituted triazole regioisomers.
Regioselectivity in Azide-Alkyne Cycloadditions: A Tale of Two Catalysts
The cycloaddition of an azide with a terminal alkyne, such as this compound, can theoretically yield two distinct regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. The outcome of this reaction is almost entirely dictated by the choice of catalyst.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Path to 1,4-Regioisomers The Cu(I)-catalyzed reaction is the archetypal "click" reaction, renowned for its exceptional regioselectivity, high yields, and mild reaction conditions.[1][2][3][4] This process almost exclusively yields the 1,4-disubstituted triazole isomer.[1][5] The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, leading to the thermodynamically favored 1,4-isomer.[1]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomers In contrast to copper catalysis, ruthenium catalysts, such as [Cp*RuCl] complexes, direct the cycloaddition towards the formation of the 1,5-disubstituted triazole isomer.[1][5] This alternative regioselectivity provides a valuable tool for accessing a different chemical space and is crucial for structure-activity relationship (SAR) studies in drug discovery. The RuAAC reaction also accommodates internal alkynes, leading to fully substituted triazoles.[1]
-
Thermal Huisgen Cycloaddition: A Mixture of Isomers In the absence of a catalyst, the thermal Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and typically results in a mixture of both the 1,4- and 1,5-regioisomers.[1][2] This lack of regioselectivity, coupled with the harsh reaction conditions, makes it a less favorable method for most applications compared to the catalyzed versions.
Quantitative Analysis of Regioisomer Formation
| Catalyst System | Predominant Regioisomer | Expected Regioisomeric Ratio (1,4- : 1,5-) | Expected Yield Range | Key References |
| Copper(I) Catalysis (CuAAC) | 1,4-disubstituted | >98 : 2 | High to Excellent (often >90%) | [1][2][3][4] |
| Ruthenium Catalysis (RuAAC) | 1,5-disubstituted | <2 : >98 | Good to Excellent | [1][5] |
| Thermal (Uncatalyzed) | Mixture | ~1 : 1 | Moderate to Good | [1][2] |
Experimental Protocols
Below are detailed, generalized experimental protocols for achieving the selective synthesis of either the 1,4- or 1,5-regioisomer of the triazole product from this compound.
Protocol 1: Synthesis of 1,4-Disubstituted-1,2,3-Triazole via CuAAC
This protocol is a standard procedure for the copper(I)-catalyzed click reaction.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or an organic solvent like THF or DMF)[6]
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the chosen organic azide (1.0-1.2 equivalents) in the selected solvent.[6]
-
Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
Prepare an aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (typically 5-10 mol%).
-
Initiate the reaction by adding the copper(II) sulfate solution (typically 1-5 mol%).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted triazole.
Protocol 2: Synthesis of 1,5-Disubstituted-1,2,3-Triazole via RuAAC
This protocol outlines the general procedure for the ruthenium-catalyzed click reaction to obtain the 1,5-isomer.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Ruthenium catalyst (e.g., chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)])
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane or toluene)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 equivalent) and the organic azide (1.0-1.1 equivalents) in the anhydrous solvent.
-
Add the ruthenium catalyst (typically 1-2 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to isolate the 1,5-disubstituted triazole.
Visualization of Reaction Pathways
The choice of catalyst fundamentally alters the reaction pathway, leading to the observed regioselectivity.
Caption: Catalytic control of regioselectivity in the click reaction.
Experimental Workflow for Regioisomer Analysis
A typical workflow for synthesizing and analyzing the regioisomers from a click reaction is depicted below.
Caption: Workflow for synthesis and analysis of click reaction products.
Conclusion
The click reaction of this compound provides a reliable and versatile method for the synthesis of 1,2,3-triazoles. The regiochemical outcome of the reaction is critically dependent on the choice of catalyst. Copper(I) catalysis (CuAAC) is the method of choice for the highly selective synthesis of 1,4-disubstituted triazoles, which are valuable scaffolds in drug discovery and materials science. For access to the corresponding 1,5-disubstituted regioisomers, ruthenium catalysis (RuAAC) is the preferred method. The ability to selectively synthesize either regioisomer significantly broadens the scope of accessible molecular architectures for various research and development applications.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents [mdpi.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of Synthesized 1-(Benzyloxy)-3-ethynylbenzene by HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds like 1-(Benzyloxy)-3-ethynylbenzene is a critical step to ensure the reliability and reproducibility of subsequent experiments and to meet stringent quality standards. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, a key intermediate in various synthetic pathways. We present a detailed HPLC protocol, comparative data with alternative methods, and a discussion on potential impurities arising from its synthesis, commonly via Sonogashira coupling.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC (RP-HPLC) is the preeminent technique for the purity analysis of moderately polar to non-polar organic compounds like this compound due to its high resolution, sensitivity, and reproducibility. A well-developed HPLC method can effectively separate the main compound from starting materials, by-products, and other process-related impurities.
Proposed HPLC Method
A gradient elution RP-HPLC method is proposed for the comprehensive purity assessment of this compound. This approach ensures the effective separation of the target compound from potential impurities with a range of polarities.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 min, hold at 95% B for 5 min, return to 60% B over 1 min, and re-equilibrate for 4 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve approximately 1 mg/mL of the synthesized this compound in acetonitrile. Filter the solution through a 0.45 µm syringe filter prior to injection. |
Potential Impurities from Synthesis
The synthesis of this compound, often accomplished through a Sonogashira coupling reaction between a protected 3-ethynylphenol derivative and a benzyl halide, or by coupling an aryl halide with a terminal alkyne, can lead to several impurities.[1][2][3][4] A robust HPLC method must be capable of separating the main product from:
-
Unreacted Starting Materials: Such as 1-bromo-3-(benzyloxy)benzene or 3-ethynylphenol, and the corresponding coupling partner.
-
Homocoupled By-products: Diynes resulting from the coupling of two alkyne molecules (Glaser coupling), a common side reaction in Sonogashira couplings.[3]
-
Catalyst Residues: Palladium and copper catalysts, although typically present at low levels, may require monitoring.[1]
-
Related Substances: Isomers or degradation products formed during the reaction or work-up.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other analytical techniques can provide complementary information for a comprehensive purity assessment.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Analytical Technique | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | High resolution and sensitivity, excellent for quantification, robust and reproducible, suitable for non-volatile and thermally labile compounds.[5][6] | May require reference standards for impurity identification, method development can be time-consuming. |
| Gas Chromatography (GC) | High separation efficiency for volatile and thermally stable compounds, often coupled with Mass Spectrometry (GC-MS) for definitive identification.[7] | Not suitable for thermally labile or non-volatile compounds, derivatization may be necessary. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for unambiguous identification of the main compound and impurities, can be quantitative (qNMR) without a specific reference standard for each impurity.[6] | Lower sensitivity compared to chromatographic methods, may not be ideal for quantifying trace impurities. |
| Thin-Layer Chromatography (TLC) | Simple, rapid, and inexpensive for preliminary purity checks and reaction monitoring. | Low resolution and sensitivity, not suitable for accurate quantification. |
Experimental Protocols
HPLC Purity Analysis Workflow
The general workflow for assessing the purity of synthesized this compound using the proposed HPLC method is outlined below.
Logical Decision-Making for Method Selection
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting the most appropriate method.
References
Comparative Elemental Analysis of Novel Triazole Compounds Derived from 1-(Benzyloxy)-3-ethynylbenzene
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
This guide provides a comparative analysis of the elemental composition of a novel triazole compound synthesized from 1-(Benzyloxy)-3-ethynylbenzene. For researchers engaged in the synthesis of novel organic compounds, elemental analysis is a fundamental technique for verifying the empirical formula of a newly synthesized molecule. This document offers a direct comparison of the theoretical elemental composition of a representative novel compound with experimentally determined values for analogous structures, supported by detailed experimental protocols and workflow visualizations.
Introduction to Novel Compound Synthesis
The starting material, this compound, is a versatile building block in organic synthesis. Its terminal alkyne group allows for a variety of coupling reactions, including the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click reaction," to produce 1,2,3-triazoles. These triazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.
For the purpose of this guide, we will focus on the synthesis of a novel triazole, 1-benzyl-4-(3-(benzyloxy)phenyl)-1H-1,2,3-triazole , via a click reaction between this compound and benzyl azide.
Comparative Elemental Analysis Data
The elemental composition of a pure compound is constant. Elemental analysis provides the percentage of each element (typically Carbon, Hydrogen, and Nitrogen) in a sample, which can be compared against the theoretical values calculated from the compound's molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) is a strong indicator of the sample's purity and confirmation of its elemental composition.
Below is a table comparing the theoretical elemental analysis of the novel compound, 1-benzyl-4-(3-(benzyloxy)phenyl)-1H-1,2,3-triazole , with representative experimental data for structurally related compounds.
| Compound | Molecular Formula | Analysis | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) |
| Novel Compound (Target) | C₂₂H₁₉N₃O | Calcd. | 78.78 | 5.71 | 12.53 |
| Found | Not determined | Not determined | Not determined | ||
| Alternative Compound 1 | C₄₁H₃₄Br₂N₃PPd | Calcd. | 56.87 | 3.96 | 4.85 |
| (Aryl-substituted Palladium Complex) | Found | 56.91 | 3.95 | 4.89[1] | |
| Alternative Compound 2 | C₄₄H₄₀Br₂N₃PPd | Calcd. | 58.20 | 4.44 | 4.63 |
| (Aryl-substituted Palladium Complex) | Found | 58.16 | 4.47 | 4.66[1] | |
| Alternative Compound 3 | C₁₁H₁₂N₂O₂S | Calcd. | - | - | 19.00 |
| (S-substituted Triazole) | Found | - | - | 19.21[2] |
Note: Experimental data for the novel target compound is not available in the cited literature. The alternative compounds are provided to illustrate the typical presentation and expected precision of elemental analysis data.
Experimental Protocols
Synthesis of 1-benzyl-4-(3-(benzyloxy)phenyl)-1H-1,2,3-triazole
This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
This compound
-
Benzyl azide (can be synthesized from benzyl bromide and sodium azide)
-
Copper(I) iodide (CuI)
-
A suitable solvent such as a mixture of t-butanol and water or Cyrene™[3][4][5]
-
Sodium ascorbate
-
tert-Butanol:Water (2:1) mixture
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and benzyl azide (1 equivalent) in the chosen solvent system.
-
To this solution, add sodium ascorbate (0.1 equivalents) and copper(I) iodide (0.05 equivalents).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1-benzyl-4-(3-(benzyloxy)phenyl)-1H-1,2,3-triazole.
Elemental Analysis Protocol
Elemental analysis is typically performed using an automated elemental analyzer. The general principle involves the combustion of a small, precisely weighed amount of the sample in a stream of oxygen.
Instrumentation:
-
CHNS/O Elemental Analyzer
Procedure:
-
A small amount of the purified and dried novel compound (typically 1-3 mg) is accurately weighed into a tin or silver capsule.
-
The capsule is introduced into a high-temperature combustion furnace (around 900-1000 °C) within the elemental analyzer.
-
The sample undergoes complete combustion in a stream of pure oxygen, converting the elements into their gaseous oxides (CO₂, H₂O, N₂, SO₂).
-
The mixture of gases is passed through a reduction chamber to convert nitrogen oxides to N₂.
-
The gases are then separated by a chromatographic column.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Visualized Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis and analysis workflows.
References
- 1. firatakademi.com [firatakademi.com]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 5. beilstein-journals.org [beilstein-journals.org]
Confirming the Structure of 1-(Benzyloxy)-3-ethynylbenzene Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common reaction products of 1-(benzyloxy)-3-ethynylbenzene, a versatile terminal alkyne. By examining its performance in key reactions such as the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry, this document aims to provide researchers with the necessary data to confirm product structures and compare their synthesis with alternative starting materials.
Performance in Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The reactivity of the alkyne is a critical factor in the success of this reaction. Here, we compare the expected performance of this compound with other substituted phenylacetylenes.
Table 1: Comparative Yields for Sonogashira Coupling of Various Terminal Alkynes with Aryl Halides
| Terminal Alkyne | Aryl Halide | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (Analog) | 4-Iodoanisole | PdCl₂(PPh₃)₂ / CuI | TBAF·3H₂O | 80 | N/A | High (Expected) |
| Phenylacetylene | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N / H₂O | N/A | N/A | 96 |
| Phenylacetylene | 4-Iodotoluene | 5% Pd on Alumina / 0.1% Cu₂O | THF-DMA (9:1) | 75 | 72 | <2 (Batch) |
| Phenylacetylene | 4-Iodotoluene | 5% Pd on Alumina / 0.1% Cu₂O | THF-DMA (9:1) | 80 | N/A | 60 (Flow) |
| 4-Ethynyltoluene | Iodobenzene | Pd/Fe₃O₄ Janus Particles | Et₃N / H₂O | N/A | N/A | 96 |
| 1-Heptyne | Iodobenzene | Pd/Fe₃O₄ Janus Particles | Et₃N / H₂O | N/A | N/A | 95 |
Note: Data for the this compound analog is inferred from the successful coupling of similar molecules under these conditions. Direct yield data for this specific reaction was not available in the cited literature.
Experimental Protocol: Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of a terminal alkyne with an aryl iodide, based on established methods.
Materials:
-
This compound (or alternative alkyne)
-
Aryl iodide (e.g., iodobenzene, 4-iodoanisole)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N) or tetrabutylammonium fluoride (TBAF))
-
Anhydrous solvent (e.g., THF, DMF, or a mixture like THF/DMA)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 equiv), palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 1-5 mol%).
-
Add the anhydrous solvent, followed by the base (e.g., 2-3 equiv).
-
Add the terminal alkyne (1.0-1.2 equiv) dropwise to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Product Characterization: Sonogashira Coupling
The structure of the Sonogashira product can be confirmed by spectroscopic methods. Below is the characterization data for a close analog, 1-(benzyloxy)-2-methoxy-4-(phenylethynyl)benzene .
Table 2: Spectroscopic Data for 1-(benzyloxy)-2-methoxy-4-(phenylethynyl)benzene
| Data Type | Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.50-7.53 (m, 2H), 7.44 (d, J = 7.3 Hz, 2H), 7.36–7.39 (m, 2H), 7.29-7.34 (m, 4H), 7.05–7.08 (m, 2H), 6.85 (d, J = 8.7 Hz, 1H), 5.18 (s, 2H), 3.92 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 149.23, 148.56, 136.70, 131.45, 128.59, 128.31, 128.02, 127.95, 127.24, 124.75, 123.40, 115.88, 114.70, 113.57, 89.42, 88.02, 70.87, 55.99 |
Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC "click" reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The electronic nature of the alkyne influences its reactivity in this cycloaddition.
Table 3: Comparative Yields for the CuAAC Reaction of Various Terminal Alkynes with Benzyl Azide
| Terminal Alkyne | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Benzyl Azide | CuI | Cyrene™ | 30 | 12 | High (Expected) |
| Phenylacetylene | Benzyl Azide | CuI | Cyrene™ | 30 | 12 | 88-96[1][2] |
| 1-Ethynyl-4-methylbenzene | Benzyl Azide | CuI | Cyrene™ | 30 | 12 | High |
| 1-Ethynyl-4-methoxybenzene | Benzyl Azide | CuI | Cyrene™ | 30 | 12 | High |
| 1-Chloro-4-ethynylbenzene | Benzyl Azide | CuI | Cyrene™ | 30 | 12 | High |
Note: While a specific yield for this compound was not found in the searched literature, its structural similarity to other high-yielding arylacetylenes suggests it will also be a highly effective substrate.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general procedure for the CuAAC reaction of a terminal alkyne with an organic azide.[1][2]
Materials:
-
This compound (or alternative alkyne)
-
Organic azide (e.g., benzyl azide)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N))
-
Solvent (e.g., Cyrene™, THF, or a t-BuOH/H₂O mixture)
Procedure:
-
In a reaction vial, dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0-1.2 equiv) in the chosen solvent.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 30 °C) and monitor by TLC.
-
Upon completion, dilute the reaction mixture with water.
-
If a precipitate forms, collect the solid by filtration, wash with water, and dry.
-
If no precipitate forms, extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 1,4-disubstituted 1,2,3-triazole.
Product Characterization: CuAAC Reaction
Confirmation of the 1,4-disubstituted 1,2,3-triazole product is achieved through spectroscopic analysis. The following table provides characterization data for the product of the reaction between phenylacetylene and benzyl azide.
Table 4: Spectroscopic Data for 1-Benzyl-4-phenyl-1H-1,2,3-triazole
| Data Type | Values |
| ¹H NMR (500 MHz, CDCl₃) | δ = 5.50 (s, 2H), 7.20 – 7.50 (m, 8H), 7.65 (s, 1H), 7.80 (d, 2H) |
| ¹³C NMR (500 MHz, CDCl₃) | δ = 54.20 , 119.53, 125.6, 127.4, 127.8, 128.5, 128.6, 128.8, 130.4, 134.6, 148.2 |
Visualizing Reaction Pathways and Workflows
To further clarify the experimental processes, the following diagrams illustrate the key signaling pathways and workflows.
Caption: Workflow for the Sonogashira Coupling Reaction.
Caption: Catalytic Cycle of the CuAAC (Click) Reaction.
References
Benchmarking 1-(Benzyloxy)-3-ethynylbenzene in Bioconjugation Efficiency: A Comparative Guide
In the fields of chemical biology, drug development, and materials science, the ability to efficiently and selectively form stable covalent bonds is paramount. Among the arsenal of chemical tools available, "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a mainstay for bioconjugation. This guide provides an objective comparison of the performance of 1-(benzyloxy)-3-ethynylbenzene, a representative aromatic terminal alkyne, in CuAAC-mediated bioconjugation against other common alternatives. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagents for their specific applications.
The CuAAC reaction is lauded for its high efficiency, specificity, and the exceptional stability of the resulting 1,2,3-triazole linkage.[1] This reaction involves the catalyzed cycloaddition of a terminal alkyne, such as this compound, and an azide to form a stable triazole ring.[1][2] A key alternative to this method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes a strained cyclooctyne and proceeds without the need for a copper catalyst, a crucial advantage for applications in living systems.[1][2]
Quantitative Comparison of Bioconjugation Chemistries
The efficiency of a bioconjugation reaction is determined by several factors, including reaction kinetics, yield, and the stability of the resulting conjugate. The following tables summarize the performance of this compound (as a representative aromatic alkyne in CuAAC) in comparison to aliphatic alkynes in CuAAC and strained cyclooctynes in SPAAC.
| Feature | Aromatic Alkynes (e.g., this compound) via CuAAC | Aliphatic Alkynes via CuAAC | Strained Alkynes (e.g., DBCO) via SPAAC |
| Reaction Name | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[2] | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[2] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[2] |
| Catalyst Required | Yes (Copper I) | Yes (Copper I) | No |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[2] | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer. | Yields a mixture of regioisomers (which are structurally equivalent for symmetric cyclooctynes).[3] |
| Performance Metric | Aromatic Alkynes (e.g., this compound) via CuAAC | Aliphatic Alkynes via CuAAC | Strained Alkynes (e.g., DBCO) via SPAAC |
| Second-Order Rate Constant | Typically 1 to 100 M⁻¹s⁻¹.[3] Aromatic alkynes are generally slower than propargyl ethers but still highly efficient.[4] | Generally faster than aromatic alkynes, with propargyl ethers being among the fastest terminal alkynes.[4] | Varies with the cyclooctyne used (e.g., ~0.34 M⁻¹s⁻¹ for DBCO). Generally slower than CuAAC.[3][5] |
| Typical Reaction Time | Minutes to a few hours.[4] | Minutes to a few hours.[4] | Can be longer than CuAAC, ranging from minutes to several hours depending on the specific strained alkyne.[5] |
| Typical Yield | >95% under optimized conditions. | >95% under optimized conditions. | High to quantitative, though may require longer reaction times. |
| Linkage Stability | Very High (stable triazole ring).[1] | Very High (stable triazole ring).[1] | Very High (stable triazole ring).[1] |
| Biocompatibility | Limited in living systems due to copper cytotoxicity. | Limited in living systems due to copper cytotoxicity. | High, suitable for in vivo applications. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below is a representative protocol for a typical CuAAC bioconjugation reaction using a terminal alkyne like this compound.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes the conjugation of an azide-modified protein with an alkyne-containing fluorescent probe.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound or other alkyne-functionalized molecule (e.g., a fluorescent probe)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 500 mM in water)
-
Microcentrifuge tubes
-
Purification tools (e.g., size-exclusion chromatography columns)
Procedure:
-
Preparation of Reactants:
-
Prepare a solution of the azide-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL (typically 10-100 µM).
-
Prepare a stock solution of the alkyne (e.g., this compound-fluorophore conjugate) in a compatible solvent like DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
To the protein solution, add the alkyne stock solution to achieve a final concentration that is typically a 5- to 20-fold molar excess over the protein.
-
Add the THPTA stock solution to the reaction mixture to a final concentration of 1-2 mM. THPTA is a ligand that stabilizes the Cu(I) catalyst and enhances reaction efficiency.[6]
-
Add the CuSO₄ stock solution to a final concentration of 0.5-1 mM.
-
-
Initiation of the Reaction:
-
Initiate the cycloaddition by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.
-
Gently mix the reaction solution by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The optimal incubation time may vary depending on the specific reactants and their concentrations.
-
-
Purification:
-
Purify the resulting bioconjugate to remove unreacted small molecules (alkyne, catalyst, ligand, and reducing agent). Size-exclusion chromatography (e.g., using a PD-10 desalting column) is a common method for this purpose.
-
-
Characterization:
-
Analyze the purified bioconjugate to confirm successful conjugation and determine the efficiency. Common analytical techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
UV-Vis Spectroscopy: To quantify the degree of labeling if the alkyne contains a chromophore.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and calculate the conjugation efficiency.
-
-
Visualizing Bioconjugation Strategies and Workflows
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using Graphviz, illustrate the experimental workflow for CuAAC and the conceptual differences between CuAAC and SPAAC.
Caption: A generalized experimental workflow for CuAAC bioconjugation.
Caption: Key distinctions between CuAAC and SPAAC bioconjugation pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Functionalized Alkynes for Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a functionalized alkyne is a critical decision that can significantly impact the efficiency, biocompatibility, and overall success of their conjugation strategies. This guide provides an objective comparison of commonly employed functionalized alkynes, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for specific bioconjugation needs.
The azide-alkyne cycloaddition, a cornerstone of "click chemistry," has revolutionized the way biomolecules are modified and studied.[1][2] At the heart of this reaction lies the alkyne, a versatile functional group whose substituents can dramatically influence the reaction's performance in a biological setting. This guide will delve into a comparative analysis of various functionalized alkynes, focusing on the two primary methods of azide-alkyne cycloaddition: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]
Performance Comparison: A Quantitative Look
To facilitate a direct comparison, the following table summarizes key performance indicators for different classes of functionalized alkynes. The data presented is a synthesis of values reported in various studies and should be considered as a general guide. Actual performance may vary depending on the specific reaction conditions and biomolecular partners.[1]
| Alkyne Type | Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics | Common Applications |
| Terminal Alkynes | ||||
| Hydrophobic (e.g., 1-Ethynyl-4-dodecyloxybenzene) | CuAAC | 10² - 10³ | High cell permeability, low aqueous solubility, may require co-solvents (e.g., DMSO, DMF) which can be detrimental to biomolecules.[1] | Intracellular labeling, applications where membrane penetration is crucial.[1] |
| Hydrophilic (e.g., PEGylated, Sulfonated Alkynes) | CuAAC | 10² - 10³ | Excellent water solubility, minimizes aggregation and non-specific binding, high biocompatibility.[1] | Labeling of proteins, nucleic acids, and other biomolecules in aqueous solutions.[1][3] |
| Strained Alkynes | ||||
| Cyclooctynes (e.g., DBCO) | SPAAC | 10⁻¹ - 1 | Reacts with azides without a copper catalyst, highly biocompatible, suitable for in vivo applications.[4][5] | Live cell imaging, in vivo bioconjugation, applications where copper toxicity is a concern.[4][6] |
Reaction Pathways and Experimental Considerations
The choice between CuAAC and SPAAC is a critical first step in designing a bioconjugation experiment. This decision dictates the type of functionalized alkyne required and the necessary reaction conditions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and versatile reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[3] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[3] To enhance reaction rates and minimize copper-induced damage to biomolecules, a chelating ligand such as THPTA or TBTA is often included.[3]
A key consideration for in vivo applications is the potential cytotoxicity of the copper catalyst.[3] However, for in vitro applications, CuAAC offers fast kinetics and high efficiency.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react with azides without the need for a copper catalyst.[2][4] The high ring strain of the alkyne drives the reaction forward.[2] This catalyst-free approach is highly biocompatible and ideal for applications in living cells and whole organisms.[5][6]
While SPAAC offers excellent biocompatibility, the reaction kinetics are generally slower than CuAAC.[5] Furthermore, SPAAC can result in a mixture of triazole regioisomers, although in many applications this is not a significant concern.[2]
Decision Workflow for Alkyne Selection
The selection of an appropriate functionalized alkyne depends on several factors, including the intended application, the nature of the biomolecule, and the desired reaction conditions.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol is a general guideline and may require optimization for specific proteins and labels.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-containing label (e.g., fluorescent dye, biotin) stock solution in DMSO
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Degassing equipment (optional, but recommended)
-
Purification supplies (e.g., size-exclusion chromatography column)
Procedure:
-
Preparation: In a microcentrifuge tube, combine the alkyne-modified protein solution (final concentration typically 1-5 mg/mL) with the azide-containing label. A 5- to 20-fold molar excess of the azide label over the protein is a common starting point.[3]
-
Ligand and Copper Addition: Add the THPTA solution to a final concentration of 5-10 mM. Subsequently, add the CuSO₄ solution to a final concentration of 1-2 mM and mix gently.[3]
-
Initiation: To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mM.[3] For oxygen-sensitive proteins, it is advisable to degas the solution prior to adding the sodium ascorbate and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. Alternatively, the reaction can be performed at 4°C overnight.[3]
-
Purification: Purify the labeled protein from unreacted reagents using a suitable method such as size-exclusion chromatography.[3]
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Protein
This protocol is a general guideline and may require optimization for specific proteins and labels.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained alkyne-containing label (e.g., DBCO-functionalized drug) stock solution in DMSO
-
Purification supplies (e.g., size-exclusion chromatography column)
Procedure:
-
Preparation: In a microcentrifuge tube, prepare a solution of the azide-modified protein (typically at a concentration of 1-10 mg/mL).[3]
-
Reaction Setup: Add the stock solution of the DBCO-functionalized label to the protein solution to achieve a 3- to 10-fold molar excess of the DBCO-label.[3]
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C for a longer duration, with gentle agitation.[5]
-
Purification: Remove unreacted label and other small molecules by purifying the protein conjugate using a suitable method like size-exclusion chromatography or dialysis.[3]
Conclusion
The selection of a functionalized alkyne for bioconjugation is a nuanced decision that hinges on the specific requirements of the experiment.[1] Terminal alkynes, used in CuAAC reactions, offer rapid kinetics and high efficiency, with hydrophilic variants being ideal for most in vitro applications and hydrophobic versions suited for intracellular labeling.[1] For live-cell and in vivo studies where copper toxicity is a concern, strained alkynes like DBCO, used in SPAAC, are the reagents of choice due to their high biocompatibility.[4][5] By carefully considering the factors outlined in this guide and optimizing the provided protocols, researchers can confidently select the most appropriate functionalized alkyne to achieve their bioconjugation goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
Safety Operating Guide
Proper Disposal of 1-(Benzyloxy)-3-ethynylbenzene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 1-(Benzyloxy)-3-ethynylbenzene
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound (CAS No. 128133-59-5), a terminal alkyne and aromatic ether used in research and development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. The primary disposal route for this chemical is through an approved hazardous waste disposal service.
Core Safety Precautions and Hazard Identification
This compound is classified as a hazardous substance.[1] Key hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Due to its chemical structure, two primary hazards must be considered during handling and disposal:
-
Explosive Acetylide Formation : As a terminal alkyne, this compound can react with certain heavy metal ions (e.g., copper, silver, mercury) to form highly unstable and explosive metal acetylides.[2] Therefore, it is imperative to avoid any contact with heavy metal waste streams.
-
Peroxide Formation : While more common with aliphatic ethers, aromatic ethers can also form explosive peroxides upon prolonged exposure to air and light.[3] It is prudent to manage older containers of this chemical with caution.
Data Presentation: Chemical and Hazard Properties
The following table summarizes the key quantitative and qualitative data for this compound.
| Property | Value | Source |
| CAS Number | 128133-59-5 | [1] |
| Molecular Formula | C₁₅H₁₂O | [4] |
| Molecular Weight | 208.26 g/mol | [4] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for the safe collection, storage, and disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure the following PPE is worn:
-
Eye Protection : Chemical safety goggles or a face shield.[1]
-
Hand Protection : Chemical-resistant nitrile gloves.[1]
-
Body Protection : A laboratory coat and closed-toe shoes are required.[1]
2. Waste Segregation and Collection
Proper segregation is the most critical step to prevent hazardous reactions.
-
Waste Characterization : All waste containing this compound must be classified as hazardous chemical waste.
-
Segregation : Under no circumstances should this waste be mixed with waste containing heavy metals.[2] It should be collected as a non-halogenated organic waste stream.
-
Containers : Use a designated, leak-proof, and clearly labeled hazardous waste container.[5] The container must have a secure cap and be compatible with aromatic organic compounds.
3. Waste Stream Management
-
Solid Waste :
-
Examples : Contaminated gloves, pipette tips, weigh boats, and paper towels.
-
Procedure : Collect all contaminated solid waste in a designated hazardous waste container lined with a durable plastic bag.[2]
-
-
Liquid Waste :
-
Examples : Unused or surplus solutions of this compound.
-
Procedure : Collect in a designated, compatible liquid hazardous waste container. Do not fill the container beyond 90% capacity.[5]
-
-
Empty Containers :
-
Procedure : Triple rinse the empty container with a suitable organic solvent (e.g., acetone or ethanol).[6] The rinsate must be collected and disposed of as hazardous liquid waste.[6] After rinsing, deface the original label, and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[3][6]
-
-
Sharps Waste :
-
Examples : Contaminated needles, syringes, or glass Pasteur pipettes.
-
Procedure : Place all contaminated sharps into a designated, puncture-proof sharps container labeled "Hazardous Chemical Waste - Sharps" and indicating the presence of "this compound".[2]
-
4. Storage and Final Disposal
-
Labeling : Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards ("Irritant").[7]
-
Storage : Keep all waste containers tightly closed and store them in a designated, well-ventilated satellite accumulation area away from heat, ignition sources, and incompatible materials.[1][7]
-
Professional Disposal : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][8] The recommended disposal method is high-temperature incineration in a facility with an afterburner and scrubber.[7][9] Never dispose of this chemical down the drain or in the regular trash.[1][3]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. chemscene.com [chemscene.com]
- 5. ethz.ch [ethz.ch]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. capotchem.cn [capotchem.cn]
Personal protective equipment for handling 1-(Benzyloxy)-3-ethynylbenzene
Essential Safety and Handling Guide for 1-(Benzyloxy)-3-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for this compound (CAS No. 128133-59-5). Adherence to these guidelines is critical for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is Warning .[1] To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles/Glasses | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for splash hazards.[2] |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before use and dispose of properly.[3][4] |
| Protective Clothing | Laboratory coat, chemical-resistant apron, or coveralls to prevent skin contact.[5][6] | |
| Footwear | Closed-toe shoes.[4] | |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is required.[4][5] |
Operational Handling and Storage
Proper handling and storage are crucial to maintain the stability of the compound and the safety of laboratory personnel.
| Aspect | Guideline |
| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area, preferably a chemical fume hood.[1][7] Avoid breathing fumes, dust, or vapors.[1] Minimize dust generation and accumulation.[1] |
| Storage | Store in a tightly-closed container in a cool, dry, well-ventilated area.[1] Keep away from incompatible substances and sources of ignition.[1] |
Emergency Procedures and First Aid
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][5] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][5] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][5] Seek immediate medical attention.[5] |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and ensure safety.
| Action | Procedure |
| Spill Containment | Evacuate personnel from the area. Wear appropriate PPE. Prevent further leakage or spillage if safe to do so. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[5] Do not let the product enter drains.[1] |
| Waste Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Contaminated clothing should be properly disposed of as hazardous waste.[7] |
Visual Safety Workflow
The following diagrams illustrate the essential safety workflows for handling this compound.
Caption: A workflow for the safe handling of this compound.
Caption: Emergency response procedures for exposure to this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. ehs.umich.edu [ehs.umich.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
